molecular formula C11H13B2NO6 B1501411 Benzene-1,4-diboronic acid mono-MIDA ester CAS No. 1104665-01-1

Benzene-1,4-diboronic acid mono-MIDA ester

Cat. No.: B1501411
CAS No.: 1104665-01-1
M. Wt: 276.9 g/mol
InChI Key: RXUGTOKUNBZXQV-UHFFFAOYSA-N
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Description

Benzene-1,4-diboronic acid mono-MIDA ester is a useful research compound. Its molecular formula is C11H13B2NO6 and its molecular weight is 276.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13B2NO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5,17-18H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUGTOKUNBZXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)B(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13B2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675340
Record name [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104665-01-1
Record name [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzene-1,4-diboronic Acid Mono-MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Benzene-1,4-diboronic acid mono-MIDA ester, a key building block in modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying principles of N-methyliminodiacetic acid (MIDA) boronate chemistry, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot with a foundational understanding. We will explore the strategic advantages of MIDA protection, detail a robust synthetic workflow, and provide field-proven insights for successful execution.

The Strategic Imperative for MIDA Boronates in Iterative Synthesis

Boronic acids are cornerstones of contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This transformation allows for the efficient construction of carbon-carbon bonds, a process fundamental to the assembly of pharmaceuticals, agrochemicals, and advanced materials. However, the utility of boronic acids is often hampered by their inherent instability. Many are prone to decomposition via protodeboronation or trimerization to form boroxines, which can complicate storage, handling, and reaction efficiency.[3][4]

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a powerful solution to these challenges.[5][6] By chelating the boronic acid with the trivalent MIDA ligand, the boron center is transformed from a reactive, sp²-hybridized trigonal planar geometry to a stable, sp³-hybridized tetrahedral state.[2][7] This structural change effectively "masks" the boronic acid's reactivity under a wide range of anhydrous synthetic conditions, including the Suzuki-Miyaura cross-coupling itself.[4][8][9]

Key advantages of MIDA boronates include:

  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[5][8]

  • Chromatographic Compatibility: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are universally compatible with silica gel chromatography, enabling straightforward purification and reaction monitoring.[4][8][10]

  • Orthogonal Deprotection: The MIDA protecting group is robust to many synthetic reagents yet can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ.[4][10][11]

This unique combination of stability and controlled reactivity makes bifunctional building blocks like this compound exceptionally valuable. They serve as ideal linchpins for iterative cross-coupling (ICC), allowing for the sequential, site-selective elaboration of a molecular scaffold—a strategy analogous to the automated solid-phase synthesis of peptides and oligonucleotides.[5][7][12]

Synthetic Strategy: A Two-Step Approach

The most reliable and controlled synthesis of the target mono-MIDA ester involves a two-stage process: the exhaustive protection of both boronic acid moieties followed by a carefully controlled selective mono-deprotection. This strategy avoids the statistical mixtures that would arise from attempting a direct mono-protection of the starting di-acid.

Caption: Overall synthetic workflow for the preparation of the target mono-MIDA ester.

Detailed Experimental Protocol

Part 1: Synthesis of Benzene-1,4-diboronic acid-bis-MIDA ester

This procedure utilizes the modern and highly effective MIDA anhydride method, which offers milder conditions and avoids the need for high-temperature water removal associated with traditional Dean-Stark protocols.[13][14] MIDA anhydride serves as both the ligand source and an in situ desiccant.[14]

Materials & Equipment:

  • Benzene-1,4-diboronic acid

  • N-Methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard filtration and solvent evaporation equipment

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Benzene-1,4-diboronic acid (1.00 g, 6.03 mmol, 1.0 equiv).

  • Reagent Addition: Add MIDA anhydride (4.74 g, 36.2 mmol, 6.0 equiv, 3.0 equiv per boronic acid). Expertise Note: A significant excess of MIDA anhydride is used to drive the reaction to completion and act as an internal desiccant, precipitating insoluble MIDA as a byproduct.[10]

  • Inert Atmosphere: Cap the flask with a septum, evacuate, and backfill with nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (30 mL, to achieve approx. 0.2 M concentration) via syringe. The mixture will form a suspension.

  • Heating: Immerse the flask in a preheated oil bath at 70 °C and stir vigorously for 24 hours. A white precipitate (MIDA) will form as the reaction progresses.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove the dioxane.

    • Add diethyl ether (50 mL) to the crude solid and stir vigorously for 15 minutes to triturate the product.

    • Collect the solid by vacuum filtration, washing the filter cake with two portions of diethyl ether (20 mL each). This removes unreacted MIDA anhydride and other soluble impurities.

  • Purification: The resulting white solid, Benzene-1,4-diboronic acid-bis-MIDA ester[15], is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized or subjected to silica gel chromatography. A typical yield is >90%.

Part 2: Selective Mono-deprotection to this compound

The success of this step hinges on precise control over stoichiometry and reaction time to favor the formation of the mono-deprotected product over the fully deprotected diacid.

Caption: The reversible protection/deprotection equilibrium of MIDA boronates.

Materials & Equipment:

  • Benzene-1,4-diboronic acid-bis-MIDA ester

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric acid (HCl) aqueous solution

  • Ethyl acetate

  • Brine solution

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolution: Dissolve the Benzene-1,4-diboronic acid-bis-MIDA ester (1.00 g, 2.58 mmol, 1.0 equiv) in THF (25 mL) in a round-bottom flask at room temperature.

  • Controlled Hydrolysis: Add 1 M NaOH(aq) (2.58 mL, 2.58 mmol, 1.0 equiv) dropwise to the stirring solution. Trustworthiness Note: The use of exactly one equivalent of base is critical for selectivity. The reaction should be monitored closely.

  • Reaction Monitoring: Monitor the reaction progress every 5-10 minutes by TLC or LC-MS. The desired mono-MIDA ester will be an intermediate polarity spot between the non-polar bis-MIDA starting material and the highly polar diacid byproduct. The reaction is typically complete within 30-60 minutes at room temperature.

  • Quenching: Once monitoring indicates optimal formation of the mono-product, quench the reaction by adding 1 M HCl(aq) to neutralize the base and adjust the pH to ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (25 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product must be purified by silica gel column chromatography.

    • "Catch and Release" Protocol: This unique property of MIDA boronates allows for a highly efficient purification.[6][10]

      • Load the crude material onto a silica gel column in a minimally eluting solvent like diethyl ether or a hexanes/ethyl acetate mixture.

      • Wash the column thoroughly with this solvent to elute non-MIDA containing impurities. The MIDA-containing compounds will remain adsorbed ("caught") at the top of the column.

      • Switch the eluent to pure THF to "release" and elute the MIDA-boronates. The mono-MIDA ester will elute, well-separated from any remaining bis-MIDA starting material.

    • The purified this compound is obtained as a white solid. A typical yield is 60-75%.

Summary of Reaction Parameters

ParameterStep 1: Bis-ProtectionStep 2: Mono-Deprotection
Key Reagent MIDA Anhydride1 M Sodium Hydroxide (aq)
Equivalents 1.0 (Di-acid), 6.0 (Anhydride)1.0 (Bis-MIDA), 1.0 (NaOH)
Solvent Anhydrous 1,4-DioxaneTetrahydrofuran (THF) / Water
Temperature 70 °CRoom Temperature (approx. 23 °C)
Time 24 hours30 - 60 minutes (Monitored)
Typical Yield >90%60 - 75%
Purification Method Filtration/TriturationSilica Gel Chromatography ("Catch & Release")

Conclusion and Outlook

The synthesis of this compound is a robust and reproducible process that provides access to a highly versatile bifunctional building block. The stability and unique reactivity profile conferred by the MIDA protecting group are central to its utility in advanced synthetic applications, particularly in the iterative construction of complex small molecules for drug discovery and materials science.[7] By understanding the core principles of MIDA boronate chemistry—the sp³-hybridized stability and the controlled, mild deprotection—researchers are well-equipped to employ this powerful tool in their synthetic endeavors.

References

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Organic Syntheses Procedure.Organic Syntheses.
  • MIDA Boronate: A New Organo-boron Reagent.BLDpharm.
  • General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids.
  • A Mild and Simple Method for Making MIDA Boron
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis.
  • A Convenient, Rapid, Conventional Heating Route to MIDA Boron
  • MIDA Boron
  • A Mild Method for Making MIDA Boronates.
  • Recent advances in the synthesis and reactivity of MIDA boron
  • Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies.University of East Anglia.
  • MIDA-protected Boron
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society.
  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.
  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.Journal of the American Chemical Society.
  • This compound.ChemicalBook.
  • Benzene-1,4-diboronic acid-bis-MIDA ester.Sigma-Aldrich.
  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.

Sources

An In-depth Technical Guide to Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physico-chemical properties, characterization, and handling of Benzene-1,4-diboronic acid mono-MIDA ester. It is intended for researchers, chemists, and drug development professionals who utilize this unique bifunctional reagent in small molecule synthesis.

Introduction: The Strategic Value of Asymmetric Boron Protection

Boronic acids are foundational pillars of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent reactivity and propensity for side reactions like protodeboronation and trimerization into boroxines can complicate their use, especially in complex, multi-step syntheses.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution.[1][2] By chelating the boron atom, the MIDA ligand rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state, effectively "switching off" its reactivity.[1] This protection is robust, rendering the boron moiety stable to a wide range of reagents and purification techniques like silica gel chromatography.[2][3] Crucially, the MIDA group can be selectively cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ.[4][5]

This compound represents a particularly strategic building block. It possesses two distinct boron functionalities on a rigid phenyl scaffold: one "active" boronic acid ready for immediate reaction, and one "protected" MIDA boronate poised for subsequent transformation. This asymmetry is the key to its utility, enabling programmed, sequential cross-coupling reactions from a single, shelf-stable reagent.

Core Physico-Chemical Properties

Understanding the fundamental properties of a reagent is critical for its effective application in synthesis and for the development of robust analytical methods.

Structure and Identification

The defining feature of this molecule is the benzene ring substituted at the 1- and 4-positions with a boronic acid (-B(OH)₂) group and a MIDA-protected boronate ester, respectively.

// Connections P1 -> B1 [lhead=cluster_MIDA]; P4 -> B2 [lhead=cluster_BA]; } caption="Chemical Structure of the Topic Compound"

Caption: Structure of this compound.

Quantitative Data Summary

The following table summarizes key computed and reported properties for this compound.

PropertyValueSource
CAS Number 1104665-01-1[6][]
Molecular Formula C₁₁H₁₃B₂NO₆[][8]
Molecular Weight 276.85 g/mol []
Appearance White solid[8]
Purity Typically ≥95%[][8]
IUPAC Name [4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid[]
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)B(O)O[]
InChI Key RXUGTOKUNBZXQV-UHFFFAOYSA-N[]

Stability and Handling

Hydrolytic Stability of the MIDA Ester

The stability of the MIDA boronate is paramount to its function as a protecting group. Mechanistic studies have revealed two distinct pathways for its hydrolysis: a fast, base-mediated mechanism and a much slower, neutral mechanism.[4][9][10]

  • Base-Mediated Hydrolysis (Fast): This is the productive deprotection pathway. It proceeds via a rate-limiting attack of a hydroxide ion on one of the MIDA ester's carbonyl carbons.[10] This is why treatment with aqueous NaOH (e.g., 1M) at room temperature leads to rapid cleavage, typically within minutes.[4]

  • Neutral Hydrolysis (Slow): This pathway involves the rate-limiting cleavage of the dative B-N bond by a small cluster of water molecules.[10] It is significantly slower, often requiring hours at elevated temperatures with weaker bases like K₃PO₄.[4]

This dramatic difference in hydrolysis rates under different basic conditions is the cornerstone of the MIDA boronate platform, allowing for controlled, stepwise reactions.[4][9] For practical purposes, the MIDA ester is stable to many acidic conditions and standard anhydrous cross-coupling conditions (e.g., Pd catalyst, base like Cs₂CO₃ in organic solvent) at temperatures up to 80°C.[1][4]

Stability of the Free Boronic Acid

The unprotected boronic acid moiety on the molecule is susceptible to the typical reactivity of its class, primarily dehydration to form cyclic boroxine anhydrides. This equilibrium is often influenced by the presence of water and the solid-state packing of the material. It's important to note that for most applications, the presence of the boroxine does not impede reactivity in subsequent cross-coupling reactions, as it readily hydrolyzes back to the monomeric boronic acid under reaction conditions.

Recommended Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place to minimize hydrolysis of the free boronic acid and potential degradation.[11]

  • Handling: As with all chemical reagents, handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Avoid creating dust. The compound is intended for research and development purposes.[8]

Experimental Characterization Protocols

Verifying the identity and purity of this compound is crucial before its use in synthesis. The asymmetric nature of the molecule gives rise to a distinct analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation.

Protocol: ¹H and ¹¹B NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily solubilizes the compound and allows for the observation of the exchangeable -OH protons of the boronic acid.

  • ¹H NMR Acquisition:

    • Expected Signals:

      • Aromatic Region (7.0-8.0 ppm): Two distinct sets of doublets corresponding to the protons on the 1,4-disubstituted benzene ring. The asymmetry of the molecule will make these signals distinct.

      • MIDA Methylene Protons (3.5-4.5 ppm): The two CH₂ groups of the MIDA ligand are diastereotopic due to the rigid, bicyclic structure. This results in two distinct signals, often appearing as a pair of doublets (an AB quartet).[12]

      • MIDA Methyl Proton (2.5-3.0 ppm): A sharp singlet corresponding to the N-CH₃ group.[12]

      • Boronic Acid Protons (~8.0-8.5 ppm): A broad singlet for the B(OH)₂ protons, which will exchange with D₂O.

  • ¹¹B NMR Acquisition:

    • Rationale: ¹¹B NMR is highly informative for boron-containing compounds. The chemical shift is very sensitive to the coordination state of the boron atom.

    • Expected Signals:

      • MIDA Boronate (~ δ 10-12 ppm): A relatively sharp signal characteristic of a tetracoordinate, sp³-hybridized boron atom.[12]

      • Boronic Acid (~ δ 28-32 ppm): A broader signal in the region typical for a tricoordinate, sp²-hybridized boronic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity and monitoring reaction progress. The key challenge in analyzing boronic esters is preventing on-column hydrolysis.[13]

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile (aprotic diluent) inject Inject onto C18 Column prep->inject gradient Mobile Phase Gradient (e.g., Acetonitrile/Water with 0.1% TFA or Formic Acid) inject->gradient detect UV Detection (e.g., 254 nm) gradient->detect analyze Integrate Peaks & Determine % Purity detect->analyze

Caption: General HPLC Workflow for Purity Analysis.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Sample Preparation:

    • Expert Insight: To minimize pre-analysis hydrolysis, prepare samples in an aprotic solvent like acetonitrile immediately before injection.[13] Avoid aqueous or protic alcoholic diluents.

    • Prepare a stock solution at ~1 mg/mL and dilute as necessary.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape. For particularly sensitive esters, high pH mobile phases (pH > 10) can sometimes be used to stabilize the ester, but this requires a pH-stable column.[13]

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

  • Expected Result: A major peak for the title compound. Potential minor peaks could include Benzene-1,4-diboronic acid (from hydrolysis of the MIDA ester) or the corresponding bis-MIDA ester (a potential impurity from synthesis).

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Analysis Mode:

    • Positive Ion Mode [M+H]⁺: This is the most common mode. The expected exact mass for [C₁₁H₁₄B₂NO₆]⁺ would be calculated.

    • Negative Ion Mode [M-H]⁻: This mode can also be effective, detecting the deprotonated boronic acid.

  • Interpretation: The presence of a peak corresponding to the calculated exact mass of the title compound confirms its identity.

Conclusion

This compound is a sophisticated and highly valuable building block for iterative synthesis. Its unique combination of a reactive boronic acid and a robustly protected MIDA boronate allows for controlled, sequential bond formation. A thorough understanding of its physico-chemical properties—particularly the dual-mechanism hydrolysis of the MIDA ester—is essential for its successful application. The analytical protocols outlined in this guide provide a framework for researchers to confidently verify the structure and purity of this reagent, ensuring reproducibility and success in their synthetic endeavors.

References

  • Lee, J. C. H., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link][4][9][10]

  • Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). B-PROTECTED HALOBORONIC ACIDS FOR ITERATIVE CROSS-COUPLING. Organic Syntheses, 86, 344-359. [Link][14]

  • Singh, U. K., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56, 10199-10213. [Link][15]

  • Dick, G. R., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. [Link][5]

  • Luxe, C., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Supporting Information. [Link][12]

  • Buntz, A. G., et al. (2017). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 142, 193-200. [Link][13]

Sources

A Technical Guide to the Molecular Structure and Applications of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the demand for stable, versatile, and readily manipulable building blocks is paramount. Benzene-1,4-diboronic acid mono-MIDA ester has emerged as a significant player in this context, offering a unique combination of stability and reactivity that addresses long-standing challenges in cross-coupling chemistry. This bifunctional reagent, featuring a free boronic acid at one terminus and a protected boronic acid at the other, is a cornerstone of the iterative cross-coupling (ICC) strategies that are revolutionizing the synthesis of complex small molecules.[1]

The innovation of protecting boronic acids as their N-methyliminodiacetic acid (MIDA) esters has been a transformative development.[2] Boronic acids, while being exceptionally useful nucleophiles in Suzuki-Miyaura cross-coupling reactions, are often prone to decomposition through pathways such as protodeboronation, oxidation, and trimerization into boroxines.[3] This inherent instability can lead to poor yields, difficult purification, and limited shelf-life, particularly for heteroaromatic, vinyl, and cyclopropyl boronic acids.[3] The MIDA ligand, by forming a stable, tetracoordinate boronate complex, effectively shields the vacant p-orbital of the boron atom, rendering it inert to the conditions of anhydrous cross-coupling.[2][4] This protection is readily cleaved under mild aqueous basic conditions, allowing for the controlled, sequential unmasking and reaction of the boronic acid functionality.[5] This guide provides an in-depth exploration of the molecular structure, synthesis, and applications of this compound, highlighting its role in advancing the synthesis of complex molecular architectures.

Molecular Structure and Characterization

This compound, with the chemical formula C₁₁H₁₃B₂NO₆ and a molecular weight of 276.85 g/mol , possesses a unique asymmetric structure that is central to its utility.[] Its IUPAC name is [4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid.[]

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}

Caption: Structure of this compound.

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies of other MIDA boronates reveal key structural features. The boron atom of the MIDA ester is tetracoordinate and sp³-hybridized, residing in a strained bicyclic system formed by the tridentate MIDA ligand.[4] This coordination geometry is crucial for its stability, as it eliminates the vacant p-orbital that is the site of reactivity in free boronic acids.[2] Variable temperature NMR studies have shown that the MIDA framework is conformationally rigid in solution.[7]

Spectroscopic Characterization:

The structural features of this compound can be confirmed by a combination of spectroscopic techniques. While a definitive, published spectrum for this specific molecule is elusive, the expected spectral data can be predicted based on the known properties of its constituent parts and related MIDA boronates.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 1,4-disubstituted benzene ring, typically as two doublets in the region of 7.5-8.0 ppm. The methylene protons of the MIDA ligand would likely appear as two diastereotopic doublets due to the rigid bicyclic structure, and the N-methyl group would present as a singlet.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbon attached to the boron atoms being characteristically broad. The carbonyl carbons of the MIDA ester would resonate downfield, and the methylene and methyl carbons of the MIDA ligand would appear in the aliphatic region.

  • ¹¹B NMR: This is a particularly informative technique for studying boronic acids and their esters. The sp²-hybridized boron of the free boronic acid would exhibit a broad signal around 30 ppm. In contrast, the sp³-hybridized boron of the MIDA boronate is expected to show a sharper signal at a higher field, typically in the range of 10-15 ppm.[8][9]

Synthesis and Stability

The synthesis of this compound is conceptually straightforward, involving the selective protection of one of the two boronic acid groups of benzene-1,4-diboronic acid with N-methyliminodiacetic acid. The classical method for this transformation involves a dehydrative condensation reaction, often requiring high temperatures and azeotropic removal of water using a Dean-Stark apparatus.[10]

A significant advancement in the synthesis of MIDA boronates is the use of MIDA anhydride.[10] This reagent allows for the reaction to be carried out under much milder conditions (e.g., 70 °C in dioxane), avoiding the harsh, high-temperature, acidic conditions of the Dean-Stark method which can be detrimental to sensitive substrates.[7]

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: General workflow for the synthesis of this compound.

Enhanced Stability of MIDA Boronates:

The primary advantage of converting a boronic acid to its MIDA ester is the dramatic increase in stability. This is not merely an anecdotal observation; quantitative studies have demonstrated the superior shelf-life of MIDA boronates compared to their corresponding free boronic acids.

Compound ClassBoronic Acid (% remaining after 15 days)MIDA Boronate (% remaining after ≥60 days)
2-FuranLow>95%
2-PyrroleLow>95%
2-Indole14%>95%
VinylLow>95%
CyclopropylLow>95%
(Data adapted from a study on the benchtop stability of various boronic acids and their MIDA esters under air)[3]

This enhanced stability extends to a wide range of reaction conditions. MIDA boronates have been shown to be compatible with strongly acidic and oxidizing reagents, such as triflic acid and even Jones oxidation, under which the corresponding free boronic acids and other boronic esters decompose.[11] This robustness allows for extensive synthetic manipulations on other parts of a molecule while the MIDA-protected boronic acid remains intact.[11]

The hydrolytic stability of MIDA boronates is also a key feature. While they are readily deprotected with aqueous sodium hydroxide (typically in less than 10 minutes at room temperature), they exhibit significantly slower hydrolysis rates with weaker bases like potassium phosphate.[3][12] This differential reactivity is the cornerstone of the "slow-release" strategy in Suzuki-Miyaura couplings, where the gradual in-situ generation of the reactive boronic acid minimizes its decomposition and leads to higher coupling yields.[3] Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a fast, base-mediated mechanism involving nucleophilic attack at a MIDA carbonyl, and a slower, neutral mechanism involving rate-limiting B-N bond cleavage by a water cluster.[5]

Applications in Drug Discovery and Complex Molecule Synthesis

The unique properties of this compound make it an invaluable tool for the synthesis of complex organic molecules, with significant implications for drug discovery and materials science. Its bifunctional nature allows it to act as a linchpin, connecting two different molecular fragments in a controlled and sequential manner through iterative cross-coupling.

graph "Iterative_Cross_Coupling" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Iterative cross-coupling workflow using this compound.

This iterative approach has been successfully employed in the total synthesis of numerous natural products and the creation of libraries of drug-like molecules. For instance, bifunctional MIDA boronates have been instrumental in the synthesis of polyene natural products like Ratanhine and Peridinin, as well as the drug candidate C35deOAmB, a derivative of Amphotericin B.[12] The ability to construct complex molecular frameworks in a modular and predictable fashion, akin to solid-phase peptide synthesis, is a paradigm shift in small molecule synthesis, and this compound is a key enabler of this technology.[13]

Experimental Protocol: Synthesis of a Biaryl Compound via Iterative Cross-Coupling

The following is a representative, generalized protocol for the use of this compound in a sequential Suzuki-Miyaura cross-coupling.

Step 1: First Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the first aryl halide (Aryl-X, 1.0-1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and an anhydrous base (e.g., K₃PO₄, 3.0 equiv.).

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the MIDA-protected biaryl intermediate.

Step 2: MIDA Deprotection

  • Dissolve the purified MIDA-protected biaryl in a suitable solvent (e.g., THF or methanol).

  • Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).

  • Stir the mixture at room temperature for 10-30 minutes until deprotection is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with aqueous acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the biaryl boronic acid.

Step 3: Second Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere, add the biaryl boronic acid from Step 2 (1.0 equiv.), the second aryl halide (Aryl'-Y, 1.0-1.2 equiv.), a palladium catalyst, and a base.

  • Add a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, perform an aqueous workup and purify the final triaryl product by column chromatography or recrystallization.

Conclusion

This compound stands as a testament to the power of strategic protecting group chemistry in overcoming fundamental challenges in organic synthesis. Its robust stability, coupled with the ability to controllably release the reactive boronic acid functionality, has made it a highly valuable and versatile building block. For researchers in drug discovery and materials science, this reagent and the broader class of MIDA boronates offer a reliable and efficient platform for the construction of complex molecular architectures through iterative cross-coupling. As the demand for more sophisticated small molecules continues to grow, the importance of enabling reagents like this compound will undoubtedly increase, paving the way for new discoveries and innovations.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. Chem-Station Int. Ed. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 134(17), 7331–7334. [Link]

  • Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 129(22), 6716–6717. [Link]

  • Dick, G. R., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-110. [Link]

  • Piatek, P., & Jurczak, J. (2011). 11B NMR as a Tool for the Characterization of Boronate Esters. Current Organic Chemistry, 15(14), 2349–2366. [Link]

  • Cole, T. E. 11B NMR Chemical Shifts. San Diego State University. [Link]

  • National Center for Biotechnology Information. 1,4-Benzenediboronic acid. PubChem. [Link]

  • Li, J., & Burke, M. D. (2011). Pinene-derived MIDA boronates: a new class of chiral building blocks for stereocontrolled synthesis. Journal of the American Chemical Society, 133(35), 13774–13777. [Link]

  • Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. [Link]

  • National Center for Biotechnology Information. 1,4-Benzenediboronic acid. PubChem. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

  • Lin, Y. A., et al. (2016). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 8(9), 328. [Link]

  • San Diego State University. 11B NMR Chemical Shifts. [Link]

  • Nandi, S., & Chattopadhyay, S. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(82), 12301-12314. [Link]

  • ResearchGate. X-ray crystal structure of acetoxy MIDA boronate (5s). [Link]

Sources

stability and storage of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Benzene-1,4-diboronic acid mono-MIDA ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Stable Boronic Acid Surrogate

Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility allows for the construction of complex carbon-carbon bonds, which are foundational to the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] However, a significant limitation of many boronic acids is their inherent instability.[5][6] Many derivatives, especially those containing heterocyclic, vinyl, or cyclopropyl motifs, are susceptible to decomposition on the benchtop via pathways like protodeboronation, oxidation, and polymerization.[5][7] This instability complicates storage, limits shelf-life, and can lead to inconsistent results and reduced yields in coupling reactions.[6]

To address this critical challenge, the N-methyliminodiacetic acid (MIDA) boronate platform was developed.[6][8] By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable sp³ state.[8] This structural change renders the boron atom unreactive to standard anhydrous cross-coupling conditions while making the compound remarkably stable.[8][9] this compound is a bifunctional reagent within this class, offering both a protected, stable boronic acid ester at one position and a free boronic acid at the other, ready for selective chemical transformations. This guide provides a comprehensive overview of its stability profile, degradation mechanisms, and the best practices for its storage and handling to ensure its integrity and performance in research and development.

Core Stability Profile and Degradation Mechanisms

The exceptional stability of MIDA boronates, including the benzene-1,4-diboronic acid mono-ester, is their defining feature. Unlike their free boronic acid counterparts which can degrade significantly within days, MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable when stored on the benchtop under air.[4][7][9] They are also compatible with silica gel chromatography, which simplifies purification and reaction monitoring.[9]

The primary degradation pathway for a MIDA boronate is hydrolysis, which cleaves the protective MIDA group to release the free boronic acid.[9][10] Understanding the mechanisms of this hydrolysis is key to controlling the compound's stability and its strategic use in synthesis. Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis[10][11]:

  • Base-Mediated Hydrolysis: This is a rapid process, often completing within minutes at room temperature with a strong aqueous base like NaOH.[7][10] The mechanism involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons, not the boron atom. This pathway is exploited for the fast, controlled deprotection of the MIDA group to unmask the reactive boronic acid when needed for a subsequent reaction.[10]

  • Neutral Hydrolysis: This pathway does not require an external acid or base. It proceeds via a rate-limiting B-N bond cleavage mediated by a small cluster of water molecules.[10] This mechanism is significantly slower than the base-mediated route and is responsible for the "slow-release" of boronic acid under near-neutral or mildly basic conditions (e.g., with aqueous K₃PO₄), a feature harnessed for efficient cross-coupling of unstable boronic acids.[7][10]

The key to the stability of this compound is minimizing its exposure to conditions that favor these hydrolytic pathways, particularly moisture and high pH.

G cluster_main Hydrolytic Degradation Pathway MIDA_Ester Benzene-1,4-diboronic acid mono-MIDA ester TransitionState Hydrolysis (H₂O, Base/Neutral) MIDA_Ester->TransitionState + H₂O Products Degradation Products TransitionState->Products BoronicAcid Benzene-1,4-diboronic acid Products->BoronicAcid MIDA_Ligand N-methyliminodiacetic acid (MIDA) Products->MIDA_Ligand

Fig 1. Primary hydrolytic degradation pathway for MIDA boronates.

Quantitative Stability Comparison

The difference in stability between MIDA boronates and their corresponding free boronic acids is not merely qualitative. Experimental data has quantitatively demonstrated this advantage.

Compound ClassStorage ConditionStability OutcomeReference
Free Boronic Acids (e.g., 2-furan, vinyl)Solid, Benchtop, under airSignificant decomposition in 15 days[7]
MIDA Boronates (corresponding esters)Solid, Benchtop, under airNo detectable decomposition after ≥60 days[6][7]

This dramatic enhancement in stability underscores the value of the MIDA protection strategy for preserving the integrity of valuable and often sensitive boronic acid building blocks.

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and primary degradation pathway, the following storage and handling procedures are recommended to maximize its shelf-life and ensure experimental reproducibility.

Long-Term Storage (Months to Years):

  • Temperature: Store at 2-8°C. While MIDA boronates are stable at room temperature, refrigeration minimizes the potential for any slow, long-term degradation and is a general best practice for valuable reagents.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is a precautionary measure to displace atmospheric moisture.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture ingress.

  • Environment: Keep in a desiccator or a controlled low-humidity environment. This is the most critical factor to prevent hydrolysis.[12]

Short-Term Storage (Days to Weeks):

  • Benchtop Stability: The compound is stable on the benchtop under air for extended periods (≥60 days) with no special precautions required, provided it is kept in a sealed container when not in use.[7]

  • Handling: When weighing or dispensing the compound, do so in an environment with controlled humidity if possible. Minimize the time the container is open to the atmosphere.

Handling for Experimental Use:

  • Solvents: Use anhydrous solvents for reactions where the MIDA group is intended to remain intact.

  • Reaction Conditions: The MIDA boronate functional group is stable to anhydrous cross-coupling conditions, even at elevated temperatures (up to 80°C).[8][9]

  • Analysis: For analytical techniques like HPLC, using buffered eluents can maximize the stability of the MIDA boronate during analysis and purification.[10]

Experimental Protocol: Real-Time Stability Assessment

To validate the stability of a specific batch of this compound under defined storage conditions, a formal stability study can be conducted. This protocol outlines a systematic approach.

G cluster_workflow Stability Study Workflow A 1. Material Procurement & Characterization B 2. Initial Analysis (t=0) (HPLC Purity, NMR, Appearance) A->B C 3. Sample Aliquoting & Storage B->C D 4. Place on Stability (e.g., 25°C/60% RH & 40°C/75% RH) C->D E 5. Pull Samples at Pre-defined Timepoints D->E e.g., 1, 3, 6 months F 6. Analytical Testing (Repeat t=0 tests) E->F F->E Next Timepoint G 7. Data Analysis & Reporting F->G

Sources

A Comprehensive Technical Guide to the Spectral Analysis of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise characterization of chemical compounds is a cornerstone of modern scientific research and development, particularly within the pharmaceutical and materials science sectors. Benzene-1,4-diboronic acid mono-MIDA ester stands as a key bifunctional building block, enabling iterative cross-coupling reactions for the synthesis of complex organic molecules.[1] Its utility is predicated on the selective protection of one of two boronic acid functionalities on a benzene ring, a feature that demands rigorous analytical verification. This guide provides an in-depth exploration of the spectral data integral to confirming the structure and purity of this versatile reagent, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). As a senior application scientist, the following sections are designed to not only present the expected spectral data but also to elucidate the underlying chemical principles that give rise to these spectroscopic signatures.

Molecular Structure and a Workflow for its Synthesis and Characterization

The unique structure of this compound, with one free boronic acid and one MIDA-protected boronic acid, dictates its chemical reactivity and is the basis for its spectral analysis.

Caption: Molecular Structure of this compound.

A typical workflow for the synthesis and subsequent characterization of this compound is outlined below. This process ensures the creation of the target molecule and verifies its identity and purity through multiple analytical techniques.

cluster_workflow Synthesis and Characterization Workflow Start Benzene-1,4-diboronic acid Synthesis Reaction with MIDA anhydride Start->Synthesis 1. Esterification Purification Chromatography/ Recrystallization Synthesis->Purification 2. Isolation Characterization NMR, IR, MS Analysis Purification->Characterization 3. Verification End Pure Product Characterization->End

Caption: A generalized workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the para-substitution on the benzene ring, a characteristic AA'BB' or two-doublet pattern is expected in the aromatic region.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity & Integration
~ 7.8 - 8.2d, 2H (protons ortho to the B(OH)₂ group)
~ 7.4 - 7.7d, 2H (protons ortho to the BMIDA group)
~ 4.1 - 4.4d, 2H (diastereotopic protons of one CH₂ in MIDA)
~ 3.9 - 4.2d, 2H (diastereotopic protons of the other CH₂ in MIDA)
~ 2.6s, 3H (N-CH₃)
~ 4.5 - 5.5br s, 2H (B(OH)₂)

Expertise & Experience Insight: The diastereotopic nature of the methylene protons in the MIDA ester is a key indicator of the cyclic, constrained environment created by the boron chelation. The broad singlet for the B(OH)₂ protons is due to quadrupolar relaxation and exchange with trace water in the NMR solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The para-substituted benzene ring will show four distinct signals in the aromatic region.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment
~ 169C=O in MIDA ester
~ 135-140Aromatic C-B(OH)₂
~ 130-135Aromatic C-H ortho to B(OH)₂
~ 125-130Aromatic C-H ortho to BMIDA
~ 120-125Aromatic C-BMIDA
~ 62CH₂ in MIDA ester
~ 48N-CH₃

Trustworthiness Insight: The observation of four aromatic signals is a strong confirmation of the 1,4-disubstitution pattern on the benzene ring.[2] Any deviation from this would suggest the presence of other isomers.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boron-containing compounds, as it directly probes the environment of the boron nucleus.[3] A key feature will be the presence of two distinct boron signals, one for the sp²-hybridized boronic acid and another for the sp³-hybridized MIDA boronate.[4]

Predicted ¹¹B NMR Spectral Data
Chemical Shift (δ) ppm Assignment
~ 28 - 33B(OH)₂ (trigonal planar)
~ 9 - 13B-MIDA (tetrahedral)

Authoritative Grounding: The significant upfield shift of the MIDA-protected boron is a direct consequence of its change in hybridization from sp² to sp³, a well-documented phenomenon in ¹¹B NMR spectroscopy.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands are expected for the O-H, C=O, and B-O bonds.

Predicted IR Spectral Data
Frequency (cm⁻¹) Vibrational Mode
~ 3200 - 3600 (broad)O-H stretch (boronic acid)
~ 3030Aromatic C-H stretch
~ 2950Aliphatic C-H stretch
~ 1740C=O stretch (ester)
~ 1600, 1500Aromatic C=C stretch
~ 1350B-O stretch (boronic acid)
~ 800-860Out-of-plane C-H bend (para-substitution)

Expertise & Experience Insight: The broadness of the O-H stretch is characteristic of the hydrogen-bonded nature of boronic acids in the solid state. The strong carbonyl absorption is a definitive marker for the MIDA ester functionality. The out-of-plane C-H bending in the 800-860 cm⁻¹ range is a reliable indicator of a 1,4-disubstituted benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data
m/z Assignment
~ 277.08[M+H]⁺ (Calculated for C₁₁H₁₄B₂NO₆)
~ 299.06[M+Na]⁺ (Calculated for C₁₁H₁₃B₂NNaO₆)

Trustworthiness Insight: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion, providing an unambiguous verification of the chemical formula.

Experimental Protocols

The following are generalized procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of MIDA boronates.[6]

  • To a stirred suspension of Benzene-1,4-diboronic acid (1.0 eq) in a suitable solvent such as dioxane or toluene, add N-methyliminodiacetic acid (MIDA) anhydride (1.0 - 1.2 eq).

  • Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by an appropriate method (e.g., TLC or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

IR Sample Preparation
  • Acquire the IR spectrum of the solid product directly using an ATR-FTIR spectrometer.

  • Alternatively, prepare a KBr pellet containing a small amount of the sample.

MS Sample Preparation
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI), coupled with a high-resolution mass analyzer.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS is essential for its unambiguous identification and quality control. The predicted spectral data, grounded in established chemical principles and supported by data from analogous compounds, provides a robust framework for researchers in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure reliable and reproducible characterization of this important chemical building block.

References

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information - Theranostics. (n.d.). Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses, 99, 92-112. [Link]

  • 1,4-Benzenediboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • FT-IR spectra of PA-1, benzene-1,4-diboronic acid and PB-1. (n.d.). ResearchGate. Retrieved from [Link]

  • ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. (2016). Angewandte Chemie International Edition, 55(34), 9975–9979. [Link]

  • 4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-(Dimethylamino)phenylboronic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzene-1,4-diboronic acid-bis-MIDA ester. (n.d.). Sigma-Aldrich (Chinese). Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). Polymers, 14(16), 3258. [Link]

  • ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a mixture of (N-methyl)-4-pyridinium boronic acid and D-sorbitol (1:125) (b) in D2O at pD=9.30. (n.d.). ResearchGate. Retrieved from [Link]

  • A Mild and Simple Method for Making MIDA Boronates. (2020). ChemRxiv. [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

The Solubility Profile of Benzene-1,4-diboronic acid mono-MIDA ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the physicochemical properties of candidate molecules are paramount to their success. Among these, solubility stands as a critical gatekeeper, influencing everything from synthetic workup and purification to formulation and bioavailability. Benzene-1,4-diboronic acid mono-MIDA ester, a versatile building block in organic synthesis, particularly in the construction of complex molecules through iterative cross-coupling reactions, is no exception.[1] Its solubility profile in various organic solvents dictates its ease of handling, reaction kinetics, and purification efficiency. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical understanding and practical, field-proven methodologies for its determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important chemical entity.

Understanding the Solubility of MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are valued for their stability and compatibility with a wide range of reaction conditions, a stark contrast to the often-unstable nature of their corresponding boronic acids.[2] A key feature of MIDA boronates is their generally good solubility in many common organic solvents. This property is a significant advantage, facilitating their use in homogeneous reaction mixtures and simplifying purification processes. While the parent boronic acids can sometimes exhibit poor solubility, the MIDA ester derivative often displays enhanced solubility in organic media, a difference that can be exploited for efficient separation and purification.[1][3]

While specific quantitative solubility data for this compound is not extensively published, general observations indicate its solubility in a range of common organic solvents used in synthesis.

Qualitative Solubility Observations

Based on general literature and purification protocols for MIDA boronates, a qualitative understanding of solubility can be inferred.

Solvent ClassGeneral Solubility Observation
Ethers Tetrahydrofuran (THF) and 1,4-Dioxane are commonly used as solvents for reactions involving MIDA boronates, suggesting good solubility.
Chlorinated Solvents Dichloromethane (DCM) is another frequently used reaction solvent, indicating favorable solubility.
Polar Aprotic Solvents Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often employed, suggesting good to moderate solubility.[4]
Aromatic Hydrocarbons Toluene is a viable solvent for certain applications, implying at least moderate solubility.
Ketones Acetone is often used in the purification of MIDA boronates by precipitation with a less polar co-solvent, indicating it is a good solvent for this class of compounds.
Alkanes & Ethers (less polar) Diethyl ether and hexanes are typically used as anti-solvents to induce precipitation or for trituration, indicating poor solubility.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, a robust and reliable method for its determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility. It is a direct and accurate technique that measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a precise volume of the organic solvent to a vial prep1->prep2 Combine equil Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge or filter the supernatant sep1->sep2 analysis1 Prepare serial dilutions of the supernatant sep2->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 G substance This compound - Aromatic ring (non-polar) - MIDA ester group (polar) - Boronic acid group (polar, H-bonding) interactions {Intermolecular Interactions | - van der Waals forces - Dipole-dipole interactions - Hydrogen bonding } substance->interactions Solute properties solvent Organic Solvent Polarity (dipole moment) - H-bond donor/acceptor ability - Dielectric constant solvent->interactions Solvent properties solubility Solubility interactions->solubility Determines

Caption: Key Factors Influencing the Solubility of this compound.

Key Physicochemical Drivers:

  • Polarity of the Solute: this compound possesses both non-polar (the benzene ring) and polar (the MIDA ester and the free boronic acid) functionalities. The MIDA ester group, with its carbonyl and tertiary amine moieties, contributes significantly to the molecule's polarity and its ability to engage in dipole-dipole interactions. The free boronic acid group is capable of acting as a hydrogen bond donor and acceptor.

  • Polarity of the Solvent: Solvents with a polarity that is complementary to that of the solute will generally be more effective at dissolving it. Polar aprotic solvents like DMF and DMSO can effectively solvate the polar regions of the molecule. Ethers like THF can act as hydrogen bond acceptors.

  • Hydrogen Bonding: The presence of the boronic acid group allows for hydrogen bonding with solvents that are hydrogen bond donors or acceptors (e.g., alcohols, ethers, and ketones). This is a strong intermolecular force that can significantly enhance solubility.

  • Molecular Size and Shape: While not the dominant factor for this molecule, larger molecules can sometimes be more difficult to solvate.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

Conclusion: A Practical Framework for Solubility Assessment

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective application in research and development. While a comprehensive database of its quantitative solubility in all common organic solvents is not yet established, this guide provides the foundational knowledge and a robust experimental protocol to empower scientists to determine this critical parameter. By applying the principles of intermolecular forces and employing the detailed shake-flask methodology, researchers can generate reliable solubility data, enabling them to optimize reaction conditions, streamline purification processes, and ultimately accelerate their scientific discoveries.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 230478, 1,4-Benzenediboronic acid. [Link]

  • Syrris. MIDA (N-‐methyliminodiacetic acid) solubility. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

Sources

commercial availability of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of MIDA-Protected Benzene-1,4-diboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzene-1,4-diboronic acid mono-MIDA ester, a key building block for iterative cross-coupling in modern synthetic chemistry. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of its commercial landscape, properties, and applications.

Introduction: The Challenge of Site-Selectivity in Di-functionalized Aromatics

Benzene-1,4-diboronic acid is a symmetrical molecule with two reactive boronic acid moieties. This symmetry presents a significant challenge in multi-step synthesis where sequential, site-selective functionalization is desired. Uncontrolled reactions often lead to a statistical mixture of mono- and di-substituted products, resulting in low yields of the target compound and complex purification challenges.

The development of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has revolutionized this field. The MIDA ligand forms a stable, trivalent B-N dative bond with the boronic acid, effectively "masking" its reactivity under standard Suzuki-Miyaura cross-coupling conditions. This protected MIDA boronate is crystalline, air-stable, and generally unreactive until a slow-release deprotection is triggered, typically by aqueous base at room temperature. This strategic protection allows for the selective reaction of the unprotected boronic acid, followed by the in-situ deprotection and subsequent reaction of the MIDA-protected boronic acid.

The subject of this guide, (4-(dihydroxyboranyl)phenyl)boronic acid, N-methyliminodiacetic acid ester , or more commonly referred to as This compound , is the practical embodiment of this concept for the benzene-1,4-disubstitution pattern.

Commercial Availability and Supplier Specifications

This compound is commercially available from several key suppliers of fine chemicals and building blocks for organic synthesis. The availability of this reagent off-the-shelf accelerates research and development timelines by obviating the need for its multi-step synthesis and purification.

Below is a summary of representative commercial offerings. Researchers should always consult the supplier's website for the most current product specifications and safety data sheets.

Supplier Product Name CAS Number Purity Typical Formulation
Sigma-Aldrich4-(MIDA)boronatophenylboronic acid957062-69-0≥95%Off-white to yellow powder
Combi-Blocks4-(MIDA)-phenylboronic acid957062-69-095%Solid
TCI Americap-Phenylenediboronic Acid, mono-MIDA Ester957062-69-0>98.0%Solid

Note: This table is not exhaustive and is intended to provide a representative sample of commercially available sources. Purity and formulation may vary by batch and supplier.

Key Physicochemical Properties and Handling

Understanding the properties of this compound is critical for its successful application.

  • Stability: MIDA boronates are notably more stable than their corresponding boronic acids. They are generally stable to air and moisture, and can be handled on the benchtop for weighing and reaction setup. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place.

  • Solubility: The compound exhibits good solubility in many common organic solvents such as THF, dioxane, and DMF, which are frequently used in cross-coupling reactions.

  • Characterization: The structure can be confirmed by standard analytical techniques. 1H NMR spectroscopy will show characteristic peaks for the aromatic protons, the N-methyl group, and the methylene protons of the MIDA ligand. 11B NMR will show a characteristic shift for the tetracoordinate MIDA-protected boron atom.

Application in Iterative Cross-Coupling: A Step-by-Step Protocol

The primary utility of this compound is in the programmed synthesis of complex molecules through iterative cross-coupling. The following is a generalized, yet detailed, protocol for a two-step sequential Suzuki-Miyaura coupling.

Workflow for Sequential Suzuki-Miyaura Coupling

G cluster_0 Step 1: First Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection & Second Coupling A Benzene-1,4-diboronic acid mono-MIDA ester D Mono-coupled Product (Ar1-Ph-BMIDA) A->D Free Boronic Acid Reacts B Aryl Halide 1 (Ar1-X) B->D C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) C->D Reaction Conditions E Aqueous Base (e.g., NaOH) H Final Di-substituted Product (Ar1-Ph-Ar2) D->H MIDA Deprotection E->H F Aryl Halide 2 (Ar2-Y) F->H G Pd Catalyst + Base G->H Reaction Conditions

Caption: Workflow for a two-step sequential cross-coupling reaction.

Detailed Experimental Protocol

Step 1: First Suzuki-Miyaura Coupling (Reaction of the Free Boronic Acid)

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the first aryl halide (Ar¹-X, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mono-coupled product can be purified by column chromatography.

Step 2: Deprotection of MIDA Ester and Second Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the purified mono-coupled MIDA boronate from Step 1 (1.0 eq.), the second aryl halide (Ar²-Y, 1.0-1.2 eq.), a palladium catalyst, and a base.

  • Deprotection and Coupling: Add the solvent system. The deprotection of the MIDA group is typically achieved using a mild aqueous base (e.g., 1M NaOH or K₃PO₄) at room temperature, which then allows for the subsequent cross-coupling reaction to proceed in the same pot, often with heating.

  • Work-up and Isolation: Follow a similar work-up and purification procedure as in Step 1 to isolate the final di-substituted product (Ar¹-Ph-Ar²).

The Mechanism of MIDA Deprotection

The stability of the MIDA boronate and its controlled deprotection are key to the success of this methodology.

G A Stable MIDA Boronate (Tetracoordinate Boron) C Reactive Boronic Acid (Trigonal Planar Boron) A->C Deprotection B Slow Hydrolysis with Aqueous Base (e.g., NaOH) B->C D N-methyliminodiacetic acid (byproduct) C->D Releases

Caption: Simplified mechanism of MIDA boronate deprotection.

Conclusion and Future Outlook

This compound is a powerful and commercially accessible tool for the synthesis of unsymmetrically di-substituted benzene derivatives. Its robust nature and the predictable reactivity of the MIDA protecting group enable complex molecular architectures to be constructed with high levels of control and efficiency. As the demand for sophisticated molecules in drug discovery, materials science, and diagnostics continues to grow, the utility of such precisely engineered building blocks will undoubtedly increase, making them a staple in the modern synthetic chemist's toolbox.

References

The Alchemist's Stone of Modern Synthesis: An In-depth Technical Guide to MIDA Boronates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, reliable, and automatable synthetic methodologies is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation; however, its potential has historically been hampered by the inherent instability of many boronic acid reagents.[1][2][3] This guide delves into the transformative impact of N-methyliminodiacetic acid (MIDA) boronates, a class of air-stable, crystalline solids that have revolutionized the handling and application of boronic acids in organic synthesis.[4][5] We will explore the fundamental principles of MIDA boronates, their preparation, their role in enabling "slow-release" cross-coupling, and their application in the groundbreaking strategy of iterative cross-coupling (ICC) for the streamlined synthesis of complex molecules.

The Boronic Acid Conundrum: A Challenge of Instability

Organoboron compounds, particularly boronic acids, are invaluable nucleophilic partners in palladium-catalyzed cross-coupling reactions.[6] However, their utility is often undermined by their frustrating instability. Many boronic acids, especially those with heteroaromatic, vinyl, or cyclopropyl substituents, are prone to decomposition via pathways such as protodeboronation and homocoupling.[2][7] This instability complicates their storage, purification, and efficient participation in cross-coupling reactions, often leading to diminished yields and the need for freshly prepared reagents.[1][2][8] The sensitivity of the boronic acid functional group to a wide range of synthetic reagents also necessitates its late-stage introduction in a synthetic sequence, constraining the overall synthetic design.[6][8]

MIDA Boronates: A Paradigm Shift in Boron Chemistry

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group presented a general and elegant solution to the long-standing problem of boronic acid instability.[1] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from sp² to a more stable sp³ configuration.[3] This structural change effectively "protects" the boronic acid, rendering it remarkably stable to air, moisture, and silica gel chromatography.[4][5][9]

Unprecedented Stability and Handling

MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop.[5][10] This exceptional stability offers a significant practical advantage over their boronic acid counterparts, allowing for convenient storage, handling, and purification by standard techniques like silica gel column chromatography or recrystallization.[4][5] This chromatographic stability is a particularly powerful feature, as it enables the purification of boronic acid precursors to a high degree of purity.[9]

The Principle of Reversible Attenuation

A key feature of MIDA boronates is the reversible nature of the MIDA ligand's protection. While stable under anhydrous cross-coupling conditions, the MIDA boronate can be easily hydrolyzed to release the corresponding boronic acid under mild aqueous basic conditions.[4] This controlled release of the active boronic acid is the cornerstone of their utility in "slow-release" cross-coupling and iterative synthesis.

Synthesis and Characterization of MIDA Boronates

The preparation of MIDA boronates is generally straightforward, and several methods have been developed to accommodate a wide range of boronic acid substrates.

Synthetic Methodologies
MethodDescriptionConditionsAdvantagesLimitations
Dean-Stark Condensation The most common method, involving the dehydrative condensation of a boronic acid with MIDA.[4][9]Heating in a solvent like DMSO or toluene with azeotropic removal of water.Generally effective for a range of simple boronic acids.High temperatures and acidic conditions may not be suitable for sensitive substrates.[9]
MIDA Anhydride Method A milder procedure utilizing a pre-dried form of MIDA, which acts as both the ligand source and an in situ desiccant.[9][11]Heating a boronic acid with MIDA anhydride in an anhydrous solvent like dioxane.Milder conditions, broader substrate scope, and simpler procedure.[9][11]
Cross-Metathesis Transformation of olefins directly to alkenyl MIDA boronates via cross-metathesis with vinyl MIDA boronate.[4]Avoids boronic acid intermediates, general, efficient, and mild.Specific to the synthesis of alkenyl MIDA boronates.
Purification and Characterization

A significant advantage of MIDA boronates is their universal compatibility with silica gel chromatography, which allows for facile purification and reaction monitoring by TLC.[4] They can also be readily purified by crystallization.[4]

"Slow-Release" Cross-Coupling: Taming Unstable Boronic Acids

The ability of MIDA boronates to undergo slow hydrolysis under specific basic conditions has been harnessed to develop a "slow-release" cross-coupling strategy.[1] This approach allows for the in situ generation of a low concentration of the unstable boronic acid, which can then be efficiently trapped in the catalytic cycle of the Suzuki-Miyaura reaction before it has a chance to decompose.[1][7]

This strategy has proven to be a general solution for the effective cross-coupling of notoriously unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, with a wide range of aryl and heteroaryl chlorides.[1][2]

Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling

The following is a general procedure for the slow-release cross-coupling of an aryl chloride with a MIDA boronate:

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), MIDA boronate (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (7.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 5:1 dioxane/H₂O to achieve a final concentration of 0.07 M with respect to the aryl chloride.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired biaryl product.

Note: Reaction conditions, including temperature and reaction time, may need to be optimized for specific substrates.[1][2]

Iterative Cross-Coupling (ICC): A Platform for Automated Synthesis

The unique properties of MIDA boronates have enabled the development of a powerful synthetic strategy known as iterative cross-coupling (ICC).[4][12] This approach is analogous to solid-phase peptide synthesis, where bifunctional building blocks are sequentially coupled to construct a larger molecule in a modular and controlled fashion.[4][12]

In ICC, a bifunctional "haloboronic acid" building block, protected as a MIDA boronate, is coupled with another organic halide. The MIDA group on the newly formed product is then deprotected to reveal the boronic acid, which can then participate in the next cross-coupling reaction. This cycle of coupling and deprotection can be repeated to systematically build up complex molecular architectures.[4][12]

ICC_Workflow cluster_0 Iterative Cross-Coupling Cycle Start Start Building_Block_1 Halo-MIDA Boronate (Building Block 1) Coupling_1 Suzuki-Miyaura Cross-Coupling Intermediate_1 Coupled Product with MIDA Deprotection_1 MIDA Deprotection (aq. Base) Intermediate_2 Coupled Product with Boronic Acid Building_Block_2 Halo-Organic Halide (Building Block 2) Coupling_2 Suzuki-Miyaura Cross-Coupling Final_Product Elongated Product

Figure 1: A simplified workflow of the iterative cross-coupling (ICC) process using MIDA boronates.

The robustness of MIDA boronates and the reliability of the coupling and deprotection steps have even allowed for the automation of ICC on a synthesizer, paving the way for a more generalized and accessible approach to small molecule synthesis.[12][13] This has been successfully applied to the total synthesis of numerous natural products, including ratanhine and peridinin.[4][5][10]

Expanding the Synthetic Toolbox: Diverse Applications of MIDA Boronates

The utility of MIDA boronates extends beyond traditional cross-coupling reactions. Their stability allows for the multi-step synthesis of complex boronic acid building blocks from simple MIDA boronate starting materials.[8] Furthermore, various functionalized MIDA boronates, such as vinyl, acyl, and formyl derivatives, serve as versatile building blocks for a wide range of synthetic transformations.[6] The development of MIDA boronate-containing monomers has also opened up new avenues in materials science for the preparation of modifiable boracic polymers.[5][10]

Conclusion and Future Outlook

MIDA boronates have fundamentally changed the landscape of organic synthesis by providing a general and robust solution to the long-standing challenge of boronic acid instability. Their exceptional stability, coupled with their capacity for controlled release of the active boronic acid, has not only improved the reliability of the Suzuki-Miyaura cross-coupling but has also enabled the development of the transformative iterative cross-coupling strategy. As research continues to expand the scope of MIDA boronate chemistry, we can anticipate even more innovative applications in drug discovery, materials science, and the automated synthesis of complex functional molecules.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–28. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298–13316. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Gallagher, B. M., & Burke, M. D. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(23), 6068–6071. [Link]

  • Burke, M. D. (2011). Iterative cross-coupling with MIDA boronates. Thesis, University of Illinois at Urbana-Champaign. [Link]

  • Lee, J. C. H., & Burke, M. D. (2018). General synthesis of the MIDA boronates developed in this study. ResearchGate. [Link]

  • Spivey, A. C., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science, 8(1), 556–564. [Link]

  • Li, J., & Burke, M. D. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

  • Li, J., & Burke, M. D. (2020). Synthesis of MIDA Boronates Using MIDA Anhydride. Organic Syntheses, 97, 92–107. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. Chem-Station International Edition. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • Spivey, A. C., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science, 8(1), 556–564. [Link]

  • Simon, P. M., Castillo, J. O., Owyong, T. C., & Williams, C. C. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1629–1640. [Link]

  • Kabalka, G. W., & Yao, M.-L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(10), 2690–2693. [Link]

  • Ivon, Y. M., Mazurenko, I. V., Kuchkovska, Y. O., & Grygorenko, O. (2022). MIDA boronate library synthesized and screened for biological activity. ResearchGate. [Link]

  • Lee, J. C. H., & Burke, M. D. (2018). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]

Sources

The Unseen Shield: A Technical Guide to the Mechanism of MIDA Boronate Protection and Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative tool in modern organic synthesis, offering a robust and versatile solution to the inherent instability of many boronic acids. This guide provides an in-depth exploration of the fundamental mechanisms governing the protection of boronic acids as MIDA esters and the subsequent, controlled deprotection to regenerate the active boronic acid. We will delve into the structural underpinnings of MIDA boronate stability, the nuanced mechanistic dichotomy of their hydrolysis, and provide field-proven protocols for their formation and cleavage. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the power of MIDA boronates in complex molecule synthesis, from academic laboratories to industrial drug development settings.

The Challenge of Boronic Acid Instability: A Case for Protection

Boronic acids are cornerstones of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by their limited benchtop stability. Many boronic acids, particularly heterocyclic and vinyl derivatives, are prone to decomposition pathways such as protodeboronation, oxidation, and polymerization.[1] This instability not only complicates storage and handling but can also significantly diminish yields in cross-coupling reactions, as the rate of decomposition can compete with the desired catalytic cycle.[1]

The development of N-methyliminodiacetic acid (MIDA) as a protecting group by Burke and coworkers provided a groundbreaking solution to this long-standing problem.[2] MIDA boronates are generally air-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[3]

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates [1]

R-B(OH)₂ / R-B(MIDA)% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
2-Furyl<5%>95%
2-Thienyl37%>95%
2-Benzofuranyl50%>95%
Vinyl<5%>95%
Cyclopropyl65%>95%
2-PyridylDecomposes rapidly>95%

The Mechanism of MIDA Boronate Protection: A Shift in Geometry and Reactivity

The remarkable stability of MIDA boronates stems from a fundamental change in the geometry and electronic properties of the boron center upon complexation with the tridentate MIDA ligand.

From Planar to Tetrahedral: The Key to Stability

Free boronic acids possess a vacant p-orbital on the sp²-hybridized boron atom, which is the root of their Lewis acidity and subsequent reactivity and instability. The MIDA ligand, N-methyliminodiacetic acid, engages the boronic acid in a condensation reaction, forming a bicyclic structure where the nitrogen and two carboxylate oxygens coordinate to the boron center. This coordination forces a rehybridization of the boron atom from a trigonal planar sp² state to a more stable, tetrahedral sp³ state.[2] This coordinative saturation of the boron center effectively shields it from unwanted reactions.

Diagram 1: Rehybridization of Boron upon MIDA Protection. This diagram illustrates the change from the reactive sp² hybridized state of a boronic acid to the stable sp³ hybridized state of a MIDA boronate.

Experimental Protocol for MIDA Boronate Formation (MIDA Anhydride Method)

While the original methods for MIDA boronate formation involved Dean-Stark conditions with MIDA diacid at high temperatures, a milder and more user-friendly protocol utilizing MIDA anhydride has been developed.[4] This method is particularly advantageous for sensitive boronic acids that are prone to decomposition under harsh, acidic conditions.

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (1.5 - 2.0 equiv)

  • Anhydrous dioxane or THF

  • Stir bar

  • Reaction vial with a screw cap and PTFE septum

Procedure:

  • To a clean, dry reaction vial containing a stir bar, add the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane or THF to the desired concentration (typically 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture with stirring. Reaction conditions can be optimized, but typically range from room temperature to 70 °C, with reaction times from a few hours to overnight.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be cooled, and the solid MIDA diacid byproduct can be removed by filtration.

  • The filtrate, containing the desired MIDA boronate, can then be purified by silica gel chromatography or crystallization.

The Dichotomy of Deprotection: Two Distinct Mechanistic Pathways

A key feature of MIDA boronates is their facile deprotection under mild aqueous basic conditions to regenerate the parent boronic acid.[3] Mechanistic studies have revealed that this hydrolysis can proceed through two distinct pathways: a rapid, base-mediated mechanism and a slower, neutral water-mediated mechanism.[5][6][7] The operative pathway is dictated by factors such as pH and water activity.[5]

The "Fast" Lane: Base-Mediated Hydrolysis

Under conditions of high pH, such as when using aqueous sodium hydroxide, MIDA boronate deprotection is rapid, often completing within minutes at room temperature.[5] The rate-limiting step in this pathway is the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the MIDA ligand.[5][8] This is followed by a series of rapid steps leading to the release of the boronic acid and the MIDA diacid.

G MIDA_Boronate R-B(MIDA) TS1 {Transition State 1 | Hydroxide attack on carbonyl} MIDA_Boronate->TS1 OH⁻ Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 {Transition State 2 | Ring opening} Intermediate->TS2 Ring_Opened Ring-Opened Intermediate TS2->Ring_Opened Products R-B(OH)₂ + MIDA Ring_Opened->Products H₂O

Diagram 2: Base-Mediated MIDA Boronate Deprotection Pathway. This diagram outlines the key steps in the rapid, hydroxide-mediated hydrolysis of a MIDA boronate.

The "Slow" Release: Neutral Water-Mediated Hydrolysis

In the absence of a strong base, or under conditions of low water activity, a slower, neutral hydrolysis mechanism becomes operative.[5] This pathway is particularly relevant for the "slow-release" Suzuki-Miyaura cross-coupling reactions, where the gradual generation of the boronic acid minimizes its decomposition. The rate-limiting step in this mechanism is the cleavage of the B-N dative bond by a small cluster of water molecules.[5][6][7]

G MIDA_Boronate R-B(MIDA) TS {Transition State | Water-assisted B-N bond cleavage} MIDA_Boronate->TS (H₂O)n Intermediate Ring-Opened Intermediate TS->Intermediate Products R-B(OH)₂ + MIDA Intermediate->Products H₂O

Diagram 3: Neutral Water-Mediated MIDA Boronate Deprotection Pathway. This diagram illustrates the slower, water-assisted hydrolysis mechanism, which is key for slow-release applications.

Comparative Deprotection Conditions

The choice of base, solvent, and temperature allows for fine-tuning of the deprotection rate, enabling either rapid unmasking of the boronic acid or its slow, controlled release.

Table 2: General Comparison of MIDA Boronate Deprotection Conditions

BaseSolvent SystemTemperature (°C)Typical Reaction TimePredominant MechanismApplication
1 M NaOHTHF/H₂O23< 10 minBase-MediatedRapid deprotection
NaHCO₃ (aq)THF/H₂O2330 min - 2 hBase-MediatedMild, rapid deprotection
K₃PO₄Dioxane/H₂O60-1002 - 24 hMixed/NeutralSlow-release cross-coupling
Cs₂CO₃THF/H₂O23-651 - 12 hMixed/NeutralSlow-release cross-coupling
H₂O (no base)THF/H₂O23-55> 24 hNeutralVery slow hydrolysis

Note: Reaction times are approximate and can vary depending on the specific MIDA boronate substrate.

Experimental Protocol for MIDA Boronate Deprotection

Materials:

  • MIDA boronate (1.0 equiv)

  • Aqueous base (e.g., 1 M NaOH, saturated NaHCO₃, or K₃PO₄ solution)

  • Organic solvent (e.g., THF, Dioxane, or Et₂O)

  • Stir bar

  • Reaction flask

Procedure for Rapid Deprotection:

  • Dissolve the MIDA boronate in a suitable organic solvent in a reaction flask with a stir bar.

  • Add the aqueous base (e.g., 1 M NaOH) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically < 10 minutes).

  • Acidify the reaction mixture with an acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude boronic acid.

Procedure for Slow-Release Cross-Coupling: In this application, the deprotection occurs in situ during the cross-coupling reaction. The MIDA boronate, aryl halide, palladium catalyst, ligand, and a mild base (e.g., K₃PO₄) are combined in a suitable solvent system (e.g., dioxane/water). The reaction is then heated, leading to the slow hydrolysis of the MIDA boronate and the gradual release of the boronic acid into the reaction mixture for subsequent cross-coupling.

Conclusion and Future Outlook

The development of MIDA boronates has profoundly impacted the field of organic synthesis, providing a general and robust solution to the challenge of boronic acid instability. The foundational principle of rehybridizing the boron center from a reactive sp² state to a stable sp³ state has enabled the synthesis of countless complex molecules, including natural products and pharmaceuticals. A deep understanding of the dual mechanisms of deprotection—the rapid, base-mediated pathway and the slower, neutral water-mediated pathway—empowers chemists to precisely control the release of the active boronic acid, tailoring the reaction conditions to the specific needs of their synthetic strategy. As the demand for increasingly complex and diverse small molecules continues to grow, the strategic application of MIDA boronate chemistry, grounded in the mechanistic principles outlined in this guide, will undoubtedly continue to be a cornerstone of innovation in chemical synthesis.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link][5][6][7][8]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Lee, S. J., Gray, K. C., Paek, J. S., & Burke, M. D. (2008). Simple, Efficient, and Modular Synthesis of Ratanhine and Its Analogs. Journal of the American Chemical Society, 130(2), 466–468. [Link]

  • Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. (2010). Stereoretentive Suzuki−Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. Journal of the American Chemical Society, 132(20), 6941–6943. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • U.S. Patent No. 9,908,900 B2. (2018). Methods for forming protected organoboronic acids.
  • Kelly, A., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Lehmann, J., Blair, D. J., & Burke, M. D. (2018). Towards the generalized iterative synthesis of small molecules. Nature Reviews Chemistry, 2(6), 1-17. [Link]

  • Blair, D. J., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • Spivey, A. C., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301-3306. [Link]

  • Ball, M., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(35), 11413-11419. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

Sources

Methodological & Application

Sequential Suzuki-Miyaura Reactions Utilizing Benzene-1,4-diboronic acid mono-MIDA ester for the Controlled Synthesis of Unsymmetrical Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and fine chemical production. A significant challenge in this field is the selective functionalization of bifunctional starting materials. This application note provides a detailed guide to the stepwise Suzuki-Miyaura cross-coupling methodology using Benzene-1,4-diboronic acid mono-MIDA ester. This approach leverages the unique properties of the N-methyliminodiacetic acid (MIDA) boronate protecting group, which allows for the sequential and controlled formation of two different carbon-carbon bonds on a central benzene ring. We will explore the underlying principles of this orthogonal reactivity, provide validated, step-by-step protocols for each coupling reaction, and offer practical insights for troubleshooting and optimization.

The Principle of Orthogonal Reactivity: The Role of the MIDA Group

The success of the stepwise cross-coupling strategy hinges on the differential reactivity of the two boron moieties on the starting material. One is a free boronic acid (-B(OH)₂), and the other is protected as a MIDA boronate ester.

The mechanism of the Suzuki-Miyaura reaction requires a vacant p-orbital on a trigonal planar, sp²-hybridized boron atom for the crucial transmetalation step with the palladium catalyst.[1][2] A free boronic acid readily meets this requirement.

However, the N-methyliminodiacetic acid (MIDA) ligand is a trivalent chelating agent that coordinates to the boron atom, forcing it into a tetrahedral, sp³-hybridized state.[1][2] This structural change sequesters the boron's vacant p-orbital, effectively rendering the MIDA boronate "invisible" and unreactive to the palladium catalyst under standard anhydrous cross-coupling conditions.[1][2][3] This MIDA-protected boronate is remarkably stable, compatible with silica gel chromatography, and can withstand various reaction conditions, making it an ideal protecting group.[3][4][5]

The MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free, sp²-hybridized boronic acid.[1][3][6] This deprotection step "switches on" the reactivity of the second boron site, allowing for a subsequent, different cross-coupling reaction. This clever use of protection and controlled deprotection enables the synthesis of complex, unsymmetrical molecules from a single, bifunctional building block.[7]

G Start Benzene-1,4-diboronic acid mono-MIDA ester Step1 Step 1: First Coupling + Ar¹-X Pd Catalyst, Anhydrous Base (e.g., K₃PO₄ in PhMe) Start->Step1 Intermediate Intermediate Product (Ar¹-Ph-BMIDA) Step1->Intermediate Purify Purification (Chromatography) Intermediate->Purify Step2 Step 2: Second Coupling + Ar²-X Pd Catalyst, Aqueous Base (e.g., K₃PO₄ in Dioxane/H₂O) Purify->Step2 Final Final Unsymmetrical Product (Ar¹-Ph-Ar²) Step2->Final

Figure 2: Workflow for stepwise cross-coupling.

Experimental Protocols

Key Reagents & Equipment
  • Substrate: this compound (CAS 1104665-01-1)

  • Coupling Partners: Aryl or heteroaryl bromides/chlorides (Ar¹-X, Ar²-X)

  • Catalysts: Pd(OAc)₂, Pd₂(dba)₃, or other suitable Pd(0) or Pd(II) sources

  • Ligands: SPhos, XPhos, or other biaryl phosphine ligands

  • Bases: K₃PO₄, K₂CO₃, NaOH

  • Solvents: Anhydrous Toluene (or PhMe), 1,4-Dioxane, Tetrahydrofuran (THF), Water

  • Equipment: Schlenk line or glovebox for inert atmosphere, standard glassware, magnetic stir plates, heating mantles or oil baths, rotary evaporator, chromatography system.

Protocol 1: First Suzuki-Miyaura Cross-Coupling (Anhydrous Conditions)

This protocol selectively couples the free boronic acid moiety. It is critical to use anhydrous conditions to prevent premature deprotection of the MIDA ester. [1][3]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv), the first aryl halide (Ar¹-X, 1.05 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos (4-10 mol%).

  • Solvent and Base Addition: Add anhydrous toluene via cannula to achieve a concentration of approximately 0.1 M. Add anhydrous, powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours. The MIDA boronate is stable to these forcing conditions. [3]4. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography. The MIDA boronate functional group is compatible with chromatography. [3][4]The purified intermediate should be characterized (e.g., by ¹H NMR, ¹³C NMR, and MS) before proceeding.

Protocol 2: MIDA Deprotection & Second Cross-Coupling (Aqueous "Slow-Release" Conditions)

This protocol achieves the deprotection of the MIDA ester and the subsequent coupling of the newly formed boronic acid. Using a mild base like K₃PO₄ with aqueous solvent promotes a "slow release" of the boronic acid, which is particularly beneficial for coupling partners that are prone to decomposition or for challenging couplings with aryl chlorides. [5][8][9]

  • Reaction Setup: In a flask, combine the purified intermediate from Protocol 1 (Ar¹-Ph-BMIDA, 1.0 equiv), the second aryl halide (Ar²-X, 1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvent and Base Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v) to achieve a concentration of ~0.07 M. [9]Add potassium phosphate (K₃PO₄, 7.5 equiv). [8][9]3. Reaction: Heat the mixture to 60-100 °C. The rate of MIDA hydrolysis can be tuned by adjusting the temperature. [8]A temperature of 60 °C promotes a continuous release of the boronic acid over approximately 3 hours. [8]Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography or recrystallization to yield the final unsymmetrical biaryl product.

For a "fast" deprotection, 1M aqueous NaOH in THF at room temperature can be used to rapidly cleave the MIDA ester (<10 min), followed by a standard Suzuki coupling protocol. [1][10]However, the slow-release method is often preferred for its ability to maintain a low, steady concentration of the reactive boronic acid, minimizing side reactions. [5]

Summary of Reaction Conditions

ParameterProtocol 1: First Coupling Protocol 2: Second Coupling (Slow-Release) Rationale / Key Insight
Boron Moiety Free Boronic Acid, -B(OH)₂MIDA Boronate, -B(MIDA)MIDA group protects the boron site in the first step. [2]
Key Condition Anhydrous Aqueous Water is required for MIDA hydrolysis in the second step. [3]
Base Anhydrous K₃PO₄Aqueous K₃PO₄K₃PO₄ in aqueous media acts as both the deprotection and coupling base. [8][9]
Solvent Toluene, THF1,4-Dioxane / H₂OThe solvent system in Step 2 facilitates the biphasic hydrolysis mechanism. [11][12]
Temperature 80-100 °C60-100 °CTemperature can be used to tune the rate of MIDA deprotection. [8]
Outcome Monocoupled MIDA boronateUnsymmetrical biaryl productSequential, controlled C-C bond formation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inactive catalyst; poor quality of anhydrous solvent/base.Use fresh catalyst/ligand. Ensure solvents are rigorously dried and the base is finely powdered and anhydrous.
MIDA deprotection during Step 1 Presence of water in reagents or solvent.Use freshly distilled/dried solvents and oven-dried glassware. Handle anhydrous base in a glovebox.
Incomplete reaction in Step 2 Insufficient MIDA hydrolysis; difficult coupling partner (e.g., aryl chloride).Increase reaction temperature to accelerate hydrolysis. [8]Increase catalyst/ligand loading (up to 4 mol% for chlorides). [13]For very challenging couplings, consider adding Cu(OAc)₂ as a co-catalyst. [8][9]
Homocoupling of Ar²-B(OH)₂ Rate of boronic acid release is much faster than the rate of cross-coupling.Lower the reaction temperature to slow down the MIDA hydrolysis rate, ensuring a low steady-state concentration of the reactive boronic acid.

Conclusion

This compound is a powerful and versatile building block for the synthesis of unsymmetrical biaryls. By exploiting the chemically orthogonal nature of a free boronic acid and a protected MIDA boronate, researchers can achieve selective, stepwise Suzuki-Miyaura cross-couplings in a controlled and predictable manner. The stability of the MIDA group to anhydrous coupling conditions, coupled with its facile cleavage under aqueous basic conditions, provides a robust platform for the construction of complex molecular architectures, accelerating innovation in pharmaceutical and materials development. [3][4][14]

References

  • Lee, S. J., Gray, E. E., & Burke, M. D. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6716–6718. [Link]

  • Robb, A. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications, 7, 13628. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17703–17706. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

  • Sharma, S., & Kumar, P. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(54), 6591-6604. [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 65(16), 3130-3138. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • ResearchGate. (n.d.). Attempted synthesis of unsymmetrical geminal diborylalkane from vinyl MIDA boronate. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • El-Gendy, A. A., & El-Sherief, H. A. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1198. [Link]

  • Bull, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications, 7, 13628. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Aldrichimica Acta, 42(1). [Link]

  • Thomas, S., et al. (2018). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 20(17), 5438-5441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. [Link]

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron. [Link]

  • Miles, W. H., et al. (2005). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 82(11), 1686. [Link]

  • CORE. (n.d.). iterative cross-coupling with mida boronates. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of MIDA anhydride and its use in the preparation of MIDA boronates. Organic Syntheses, 99, 92-111. [Link]

  • ResearchGate. (n.d.). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]

Sources

Synthesis of Unsymmetrical Biaryls with Benzene-1,4-diboronic acid mono-MIDA ester: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the practical utility of many traditional boronic acids is often compromised by their inherent instability, which can lead to decomposition, challenging purification processes, and limited shelf-life. To surmount these obstacles, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile surrogates for boronic acids.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of unsymmetrical biaryls using a key bifunctional reagent: Benzene-1,4-diboronic acid mono-MIDA ester. This unique building block enables sequential, controlled cross-coupling reactions, offering a strategic advantage in the construction of complex molecular architectures. We will delve into the underlying principles, provide step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The MIDA Boronate Advantage: A Shield for Boron's Reactivity

The stability and unique reactivity of MIDA boronates stem from the coordination of the N-methyliminodiacetic acid (MIDA) ligand to the boron atom. This interaction rehybridizes the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state. This structural change effectively "masks" the boronic acid's reactivity under standard anhydrous Suzuki-Miyaura conditions.[4]

The MIDA protecting group is remarkably robust, tolerating a wide array of common synthetic reagents and conditions, including chromatography.[5][6] This stability allows for the elaboration of complex molecules containing a MIDA boronate, which can be carried through multiple synthetic steps before its latent reactivity is unveiled for a subsequent cross-coupling reaction.[6] The deprotection is readily achieved under mild aqueous basic conditions, which hydrolyzes the MIDA ester to reveal the free, reactive boronic acid.[2][7] This controlled release is the cornerstone of iterative cross-coupling (ICC) strategies.[8][9]

Visualizing the Principle: MIDA Boronate Protection and Deprotection

MIDA_Protection cluster_0 Reactive State cluster_1 Stable State Boronic_Acid R-B(OH)₂ (sp² hybridized, reactive) MIDA_Boronate R-B(MIDA) (sp³ hybridized, stable) Boronic_Acid->MIDA_Boronate + MIDA (Protection) MIDA_Boronate->Boronic_Acid Mild aq. Base (Deprotection)

Caption: Protection/Deprotection cycle of a boronic acid using the MIDA ligand.

This compound: The Bifunctional Linchpin

This compound is a bifunctional building block possessing both a free boronic acid and a MIDA-protected boronic acid at opposite ends of a phenyl ring.[] This arrangement is ideal for the programmed synthesis of unsymmetrical biaryls. The free boronic acid can participate in an initial Suzuki-Miyaura coupling, while the MIDA-protected site remains inert. Following this first coupling, the MIDA group can be cleaved to expose the second boronic acid for a subsequent coupling with a different aryl halide, thus affording a precisely substituted, unsymmetrical biaryl.

Workflow for Unsymmetrical Biaryl Synthesis

The overall strategy involves a two-step iterative cross-coupling sequence.

Sequential_Coupling Start Benzene-1,4-diboronic acid mono-MIDA ester Step1 Step 1: First Suzuki Coupling Couple with Aryl Halide 1 (Ar¹-X) Catalyst: Pd(0) Lₙ Base: Anhydrous Start->Step1 Intermediate Unsymmetrical Mono-Coupled MIDA Boronate (Ar¹-Ph-B(MIDA)) Step1->Intermediate Step2 Step 2: Deprotection Mild aqueous base (e.g., NaOH, NaHCO₃) Intermediate->Step2 Intermediate2 Unsymmetrical Mono-Coupled Boronic Acid (Ar¹-Ph-B(OH)₂) Step2->Intermediate2 Step3 Step 3: Second Suzuki Coupling Couple with Aryl Halide 2 (Ar²-X) Catalyst: Pd(0) Lₙ Base: Aqueous Intermediate2->Step3 Product Final Unsymmetrical Biaryl (Ar¹-Ph-Ar²) Step3->Product

Caption: Iterative workflow for synthesizing unsymmetrical biaryls.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
This compound≥95%BOC Sciences, Sigma-AldrichStore under inert atmosphere.[]
Aryl Halide 1 (Ar¹-X)Synthesis GradeVariousEnsure dryness and purity.
Aryl Halide 2 (Ar²-X)Synthesis GradeVariousEnsure dryness and purity.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Synthesis GradeSigma-AldrichSelect based on substrate reactivity.[1]
Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)Synthesis GradeSigma-AldrichRequired for Pd(OAc)₂ and other precursors.
Anhydrous Base (e.g., K₃PO₄, CsF)AnhydrousVariousDry thoroughly before use.
Aqueous Base (e.g., 1M NaOH, 2M K₂CO₃)Reagent GradeVariousPrepare fresh solutions.
Solvents (e.g., Toluene, Dioxane, THF)AnhydrousVariousUse freshly distilled or from a solvent purification system.
Protocol 1: First Suzuki-Miyaura Coupling (Anhydrous)

This protocol describes the coupling of the free boronic acid moiety with the first aryl halide. The MIDA boronate remains intact under these anhydrous conditions.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Aryl Halide 1 (1.1 equiv), anhydrous base (e.g., K₃PO₄, 3.0 equiv), and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%) if required. Add the catalyst/ligand mixture to the Schlenk flask. If using a pre-formed catalyst like Pd(PPh₃)₄ (2-5 mol%), add it directly.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, the mono-coupled MIDA boronate, can be purified by silica gel column chromatography, as MIDA boronates are generally stable to silica gel.[2][5]

Protocol 2: MIDA Deprotection and Second Suzuki-Miyaura Coupling

This protocol involves the deprotection of the MIDA group followed by the second coupling reaction.

  • Deprotection: Dissolve the purified mono-coupled MIDA boronate intermediate (1.0 equiv) in a suitable solvent mixture (e.g., THF/water). Add an aqueous base (e.g., 1 M NaOH, 2-3 equiv). Stir at room temperature for 1-4 hours. The progress of the hydrolysis can be monitored by LC-MS, observing the disappearance of the MIDA boronate and the appearance of the corresponding boronic acid.

  • Reaction Setup for Second Coupling: To the solution containing the newly formed boronic acid, add Aryl Halide 2 (1.1 equiv).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an aqueous base (e.g., 2M K₂CO₃, 3.0 equiv).

  • Reaction Execution: Heat the mixture (typically 70-100 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Perform a standard aqueous work-up by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating. Purify the final unsymmetrical biaryl product by flash chromatography or recrystallization.

Causality and Experimental Insights

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand system is crucial and substrate-dependent. For electron-rich or sterically hindered aryl halides, more active catalysts employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often necessary to achieve good yields.[1]

  • Base Selection: In the first anhydrous coupling, a non-nucleophilic base like K₃PO₄ or CsF is preferred to avoid premature deprotection of the MIDA group. For the second coupling, an aqueous base is required not only to facilitate the catalytic cycle but also to ensure the MIDA deprotection is complete.[11]

  • Solvent Purity: The first coupling step is highly sensitive to water, which can cause competitive hydrolysis of the MIDA boronate and lead to unwanted side products. Therefore, the use of strictly anhydrous solvents and reagents is paramount for selectivity.

  • "Slow-Release" Cross-Coupling: For particularly unstable boronic acids that might be generated after deprotection, a "slow-release" protocol can be beneficial. This involves using a milder base (e.g., K₃PO₄ in aqueous conditions) which promotes a slow, steady-state release of the boronic acid from the MIDA ester, keeping its ambient concentration low and minimizing decomposition pathways like protodeboronation.[11]

Conclusion

This compound is a powerful and enabling reagent for the strategic synthesis of unsymmetrical biaryls. The unique stability of the MIDA boronate allows for a robust and selective initial coupling, while its facile deprotection under mild aqueous basic conditions unmasks the second reactive site for a subsequent transformation. This iterative approach provides chemists with precise control over the construction of complex, non-symmetrical molecular frameworks, which is of significant interest in the fields of medicinal chemistry, materials science, and catalysis. By understanding the principles of MIDA boronate chemistry and carefully controlling the reaction conditions, researchers can effectively leverage this building block to streamline the synthesis of valuable target molecules.

References
  • Ballmer, S. G., et al. (n.d.). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Burke, M. D., et al. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Gillis, E. P. (2010, October 20). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(2), 466–467. [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 203-220). [Link]

  • Lloyd-Jones, G. C. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Isom, A. L., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Lee, H., & Silverman, R. B. (1999). Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent. The Journal of Organic Chemistry, 64(9), 3266–3270. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bachmann, W. E., & Hoffman, R. A. (1947). The Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. Organic Reactions, 2, 224-261. [Link]

  • Gervat, S., et al. (2010). ChemInform Abstract: Synthesis of Unsymmetrical Biaryls via Low-Coordination Palladium Species. ChemInform, 24(35). [Link]

  • Wang, Y., et al. (2026, January 3). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Journal of the American Chemical Society. [Link]

  • Am Ende, C. W., et al. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Angewandte Chemie International Edition, 59(39), 16967–16973. [Link]

Sources

Iterative Suzuki-Miyaura Coupling with MIDA Boronates: A Comprehensive Guide to Controlled Molecular Assembly

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Iteration in Complex Molecule Synthesis

In the quest for novel therapeutics and advanced materials, the ability to construct complex organic molecules with precision is paramount. Traditional synthetic approaches, while powerful, often require lengthy, bespoke sequences for each new target. Drawing inspiration from nature's elegant iterative processes, such as peptide and oligonucleotide synthesis, the chemical community has long sought a general and automatable method for the iterative assembly of small molecules.[1][2] The advent of N-methyliminodiacetic acid (MIDA) boronates has transformed this vision into a tangible and powerful reality.[1][3]

MIDA boronates serve as exceptionally stable, benchtop-friendly surrogates for often-unstable boronic acids.[3][4][5][6] Their unique chemical properties allow for a revolutionary "iterative cross-coupling" (ICC) strategy.[1][4] This approach utilizes bifunctional building blocks, typically halo-MIDA boronates, which can be sequentially coupled and deprotected in a controlled, iterative fashion to build up complex molecular architectures from simple, pre-functionalized units.[1][7] This methodology not only streamlines the synthesis of natural products and pharmaceuticals but also opens the door to automated small molecule synthesis, a paradigm shift that promises to accelerate the pace of discovery in chemical and biomedical research.[2][8][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of iterative Suzuki-Miyaura coupling using MIDA boronates. We will delve into the underlying mechanisms, provide step-by-step protocols, and offer field-proven insights to ensure successful implementation in your laboratory.

The Core Principle: Taming Boronic Acid Reactivity with MIDA

The success of the iterative Suzuki-Miyaura coupling hinges on the ability to reversibly mask the reactivity of a boronic acid. Boronic acids are key components in this Nobel Prize-winning reaction, but their inherent instability and propensity for side reactions like protodeboronation can be problematic.[10]

The N-methyliminodiacetic acid (MIDA) ligand elegantly solves this challenge. It complexes with the boronic acid to form a stable, sp³-hybridized boronate ester. This structural change is critical: the vacant, Lewis acidic p-orbital on the boron atom, which is required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, becomes inaccessible.[1][10] As a result, the MIDA boronate is unreactive under anhydrous cross-coupling conditions.[1]

However, this "dormant" state is readily reversible. The MIDA protecting group can be easily cleaved under mild aqueous basic conditions (e.g., with NaOH or K₃PO₄) to regenerate the reactive sp²-hybridized boronic acid in situ.[1][8][11] This controlled release is the cornerstone of the iterative strategy.

Mechanism of MIDA Boronate Hydrolysis: A Tale of Two Pathways

Recent mechanistic studies have revealed that the hydrolysis of MIDA boronates can proceed through two distinct pathways, the rates of which are dictated by pH, water activity, and phase-transfer dynamics.[8][12]

  • Fast, Base-Mediated Hydrolysis: Under conditions with a strong aqueous base like NaOH, hydrolysis is rapid.[8][12] The mechanism involves a rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[12] This pathway is typically used for the deprotection step in an iterative sequence.

  • Slow, Neutral Hydrolysis: In the presence of a weaker base like K₃PO₄, hydrolysis is significantly slower.[8] This "slow-release" mechanism involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules and does not require an external acid or base.[8][12] This controlled release is particularly advantageous when using notoriously unstable boronic acids, as it keeps their concentration low throughout the coupling reaction, minimizing decomposition.[8]

Visualizing the Iterative Workflow

The iterative cross-coupling process can be conceptualized as a cycle of protection, coupling, and deprotection, allowing for the sequential addition of molecular fragments.

Caption: Iterative Suzuki-Miyaura Coupling Workflow with MIDA Boronates.

Experimental Protocols

Materials and Reagents
Reagent/Material Grade Supplier Notes
Halo-MIDA Boronate Building Block≥95%Commercially available or synthesizedMust be dry.
Aryl/Heteroaryl Halide≥98%VariousEnsure purity and dryness.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst gradeVariousStore under inert atmosphere.
Ligand (if required, e.g., SPhos)Ligand gradeVariousStore under inert atmosphere.
Base (e.g., K₃PO₄, Cs₂CO₃)AnhydrousVariousFinely powder and dry before use.
Solvent (e.g., 1,4-Dioxane, Toluene, THF)AnhydrousVariousDegas thoroughly before use.
Deprotection Reagent (e.g., 1M aq. NaOH)Reagent gradeVariousPrepare fresh.
Schlenk flasks or reaction vials---VariousMust be oven-dried.
Magnetic stirrer and stir bars---Various---
Inert atmosphere setup (N₂ or Ar)High purity------
Syringes and needles---VariousFor anhydrous transfers.
Protocol 1: Standard Iterative Suzuki-Miyaura Coupling

This protocol outlines a typical two-step sequence: Suzuki-Miyaura coupling followed by MIDA boronate deprotection.

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the MIDA boronate (1.0 equiv.), the aryl/heteroaryl halide (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a suitable concentration (typically 0.1-0.2 M).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80-100 °C, depending on the substrates) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography. MIDA boronates are generally stable to silica gel.[6][13]

Step 2: MIDA Boronate Deprotection

  • Dissolution: Dissolve the purified MIDA boronate-containing product from Step 1 in a suitable solvent such as THF.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 1N NaOH) and stir vigorously at room temperature.[1]

  • Monitoring: The deprotection is typically rapid, often complete within 10-30 minutes.[1] Monitor by TLC, observing the disappearance of the starting MIDA boronate.

  • Next Coupling or Isolation:

    • For the next iteration: The resulting boronic acid solution can often be used directly in the subsequent Suzuki-Miyaura coupling after careful neutralization and solvent exchange if necessary.

    • For isolation: If the final product is the boronic acid, carefully acidify the reaction mixture with an acid (e.g., 1N HCl) to pH ~7, and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the boronic acid, which should be used promptly due to potential instability.

Protocol 2: "Slow-Release" Coupling for Unstable Boronic Acids

This one-pot protocol combines deprotection and coupling, and is ideal for substrates where the corresponding boronic acid is unstable.

  • Reaction Setup: To an oven-dried Schlenk flask, add the MIDA boronate (1.0-1.5 equiv.), aryl/heteroaryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with inert gas three times.

  • Solvent and Base Addition: Add degassed anhydrous organic solvent (e.g., THF or toluene), followed by an aqueous solution of a weaker base (e.g., K₃PO₄, 3.0 equiv.). The two-phase system is crucial for the slow-release mechanism.[8]

  • Reaction: Stir the biphasic mixture vigorously at elevated temperature (e.g., 50-80 °C). The vigorous stirring is essential to facilitate the slow hydrolysis of the MIDA boronate at the phase interface.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1, Step 1.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poorly soluble reagents; Sterically hindered or electronically deactivated substrates.Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. Use co-solvents (e.g., DMF) to improve solubility. Screen different ligands (e.g., bulky, electron-rich phosphines for challenging substrates) and increase reaction temperature.[10][14][15]
Protodeboronation Presence of excess water or protic sources; Boronic acid is highly unstable.Use the "slow-release" protocol (Protocol 2). Ensure all reagents and solvents are strictly anhydrous for standard couplings. Use a stronger, non-nucleophilic base.
Homocoupling of Boronic Acid Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source or ensure efficient reduction of the Pd(II) precatalyst.[10]
Incomplete Deprotection Insufficient base or reaction time; Poor mixing.Increase the amount of aqueous base or the reaction time. Ensure vigorous stirring to facilitate phase transfer.
Difficulty in Purification Co-elution of impurities.MIDA boronates have a unique affinity for silica gel; a "catch-and-release" purification can be employed where the crude product is loaded onto a silica column, impurities are washed away with a non-polar solvent (like diethyl ether), and the MIDA boronate is then eluted with a more polar solvent (like THF).[2][7]

Applications in Drug Discovery and Beyond

The iterative nature of this methodology is a powerful tool for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[16][17][18][19][20] By simply swapping out different bifunctional building blocks, chemists can systematically explore chemical space around a core scaffold.[1]

Notable applications include:

  • Natural Product Synthesis: The modularity of the ICC strategy has enabled the efficient total synthesis of complex natural products, such as ratanhine and crocacin C.[6][7][21]

  • Medicinal Chemistry: This method has been instrumental in synthesizing derivatives of complex drugs like Amphotericin B to develop analogs with improved therapeutic windows.[2][3][6] It has also been applied to the synthesis of the biaryl core of valsartan, an antihypertensive drug.[22]

  • Materials Science: The precise, step-wise construction of molecules allows for the synthesis of novel organic materials and sequence-defined polymers with tailored electronic and physical properties.[3][6]

Conclusion

Iterative Suzuki-Miyaura coupling with MIDA boronates represents a significant leap forward in the field of chemical synthesis. By providing a robust and generalizable platform for the controlled assembly of complex small molecules, this technology empowers researchers to tackle synthetic challenges that were once considered formidable. Its compatibility with a wide range of functional groups, coupled with the increasing commercial availability of diverse MIDA boronate building blocks, ensures that its impact on drug discovery, materials science, and fundamental chemical research will continue to grow.[1][2]

References

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Ballmer, S. G., et al. (2017). TIDA boronates: a new class of boron reagents that are stable to common reagents and enable iterative cross-coupling. Angewandte Chemie International Edition, 56(39), 11845–11849. [Link]

  • Burke, M. D., et al. (2004). A general and efficient method for the synthesis of N-methyliminodiacetic acid (MIDA) boronates. Organic Letters, 6(20), 3469–3472. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Woerly, E. M., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(8), 1995–2006. [Link]

  • Sharma, A., & Kumar, A. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 57(55), 6739-6752. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Illinois Experts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17318–17321. [Link]

  • Li, J., et al. (2020). Preparation of (5-Acetylthiophen-2-yl)boronic acid MIDA ester. Organic Syntheses, 99, 92-111. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]

  • Robotham, S. A., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Science.gov. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]

  • Gillis, E. P. (2009). A general approach to small molecule synthesis based on the iterative cross-coupling of MIDA boronates. CORE. [Link]

  • SciSpace. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Burke, M. D., et al. (2017). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. [Link]

  • Zhang, Y., & Buchwald, S. L. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(10), 1321–1334. [Link]

  • Phillips, D., et al. (2019). MIDA boronate allylation – synthesis of ibuprofen. RSC Advances, 9(4), 2029-2032. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

Sources

Application Notes & Protocols: Benzene-1,4-diboronic acid mono-MIDA ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Molecular Assembly for Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the ability to synthesize complex small molecules with precision and efficiency. Benzene-1,4-diboronic acid mono-MIDA ester emerges as a pivotal building block in this endeavor, embodying a transformative approach to molecular construction analogous to the automated synthesis of peptides and oligonucleotides.[1][2] This bifunctional reagent, featuring a boronic acid at one terminus and a stable, yet reversibly protected, N-methyliminodiacetic acid (MIDA) boronate at the other, is engineered for iterative cross-coupling (ICC) reactions.[3][4] The MIDA ligand confers remarkable stability to the otherwise labile boronic acid moiety, rendering it compatible with a wide array of synthetic transformations and amenable to standard purification techniques like silica gel chromatography.[1][5] This unique combination of stability and controlled reactivity allows for the sequential, Lego-like assembly of molecular fragments, providing medicinal chemists with a powerful tool to rapidly generate libraries of complex compounds for drug discovery programs.[6][7]

The core advantage of the MIDA boronate platform lies in its ability to tame the reactivity of boronic acids. By chelating the boron atom, the MIDA ligand shifts its hybridization from sp² to sp³, effectively "turning off" its ability to participate in the transmetalation step of the Suzuki-Miyaura cross-coupling reaction.[8] This protection is readily reversed under mild aqueous basic conditions, regenerating the reactive sp² boronic acid in a controlled manner for the next coupling step.[5][9] This document provides a comprehensive guide to the applications and protocols for utilizing this compound and the broader MIDA boronate technology in drug discovery workflows.

Core Principles of the MIDA Boronate Platform

The utility of this compound is rooted in several key chemical principles that overcome long-standing challenges in organic synthesis.

Enhanced Stability and Handling

Free boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl variants, are often prone to decomposition via processes like protodeboronation, oxidation, and polymerization, complicating their storage and handling.[10] The MIDA ester protection strategy provides a robust solution to this instability. MIDA boronates are generally crystalline, free-flowing solids that exhibit exceptional benchtop stability, often for months or even years, without special precautions.[4][6] This stability extends to their compatibility with a broad range of reaction conditions and reagents that would otherwise degrade unprotected boronic acids.[1][11]

Compound Type Stability on Benchtop (under air) Chromatography Stability (Silica Gel)
Free Boronic Acids Variable; many decompose within days[10]Often unstable, leading to degradation[1]
MIDA Boronates Generally stable for ≥60 days[10]Uniformly stable[1][4]
The Power of Iterative Cross-Coupling (ICC)

The bifunctional nature of this compound is tailor-made for Iterative Cross-Coupling (ICC). This strategy allows for the controlled, directional synthesis of oligomeric structures. In a typical sequence, the free boronic acid end of the molecule is coupled with an aryl halide. The resulting product, which still contains the protected MIDA boronate, can then be subjected to a deprotection step, revealing a new boronic acid ready for the next coupling reaction. This cycle of coupling and deprotection can be repeated to systematically build up molecular complexity.[2][3]

ICC_Workflow cluster_0 Cycle 1 cluster_1 Cycle 2 A Benzene-1,4-diboronic acid mono-MIDA ester C Suzuki-Miyaura Coupling A->C B Aryl Halide 1 B->C D Coupled Product 1 (MIDA protected) C->D E MIDA Deprotection (aq. Base) D->E Purification G Suzuki-Miyaura Coupling E->G F Aryl Halide 2 F->G H Coupled Product 2 (MIDA protected) G->H ... ... H->... Deprotection_Mechanism MIDA_Boronate B Benzene-1,4-diboronic acid mono-MIDA ester N-CH₃ Hydrolysis Hydrolysis (aq. Base, e.g., K₃PO₄) MIDA_Boronate->Hydrolysis Slow Release Boronic_Acid B(OH)₂ Free Boronic Acid (Reactive) Hydrolysis->Boronic_Acid MIDA_Ligand MIDA Ligand (byproduct) Hydrolysis->MIDA_Ligand

Figure 2: Controlled hydrolysis of the MIDA boronate to release the active boronic acid.

Applications in Drug Discovery

The MIDA boronate platform has been instrumental in the synthesis of a wide range of biologically active molecules, demonstrating its versatility in drug discovery.

  • Natural Product Synthesis: The platform has enabled the total synthesis of complex natural products, which often serve as inspiration for new drug scaffolds. For instance, the synthesis of Ratanhine and the polyene core of Amphotericin B were achieved using ICC with MIDA boronate building blocks. [6][7]* Derivatization of Complex Molecules: The stability of MIDA boronates allows for their incorporation into complex molecules, which can then be further functionalized. This was showcased in the synthesis of a derivative of the antifungal agent Amphotericin B (C35deOAmB), which was crucial for mechanistic studies and the development of less toxic analogs. [2][6]* Library Synthesis for Screening: The iterative and modular nature of the synthesis makes it highly suitable for creating libraries of related compounds. By varying the coupling partners at each step, researchers can rapidly generate a diverse set of molecules for high-throughput screening to identify new drug leads.

  • Automated Synthesis: The robustness of the chemistry and the development of generalized purification protocols have paved the way for the automation of small molecule synthesis, promising to accelerate the drug discovery process significantly. [2][12]

Experimental Protocols

The following protocols are provided as a guide for researchers using this compound and related MIDA boronates.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol describes a typical cross-coupling reaction using the free boronic acid moiety of this compound.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reaction Setup: Seal the vessel with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., 5:1 dioxane/water, 0.1 M concentration relative to the limiting reagent) via syringe. Then, add an aqueous solution of a base (e.g., K₃PO₄, 3.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, which is now a MIDA boronate, can be purified using the "Catch-and-Release" protocol described below.

Protocol 2: MIDA Boronate Deprotection

This protocol is for the hydrolysis of the MIDA ester to generate the free boronic acid for a subsequent reaction.

  • Reagent Preparation: Dissolve the purified MIDA boronate product from the previous step in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Base Addition: Add an aqueous solution of 1M sodium hydroxide (NaOH) (typically 5-10 equivalents) to the stirring solution at room temperature.

  • Reaction Execution: Stir the mixture at room temperature. The deprotection is usually rapid, often complete within 10-30 minutes. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with 1M hydrochloric acid (HCl) to a pH of ~2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting boronic acid is often used immediately in the next step without further purification.

Protocol 3: "Catch-and-Release" Purification of MIDA Boronates

This protocol leverages the unique affinity of MIDA boronates for silica gel, allowing for a highly efficient purification method. [5][12]

  • "Catch" Step - Loading: Dissolve the crude reaction mixture containing the MIDA boronate product in a minimal amount of dichloromethane or ethyl acetate. Load this solution onto a silica gel column or plug.

  • Washing: Elute the column with a non-polar solvent system in which the MIDA boronate is immobile (e.g., diethyl ether or 3:1 hexanes:THF). [12]This will wash away non-polar impurities, such as the aryl halide starting material and catalyst byproducts.

  • "Release" Step - Elution: Switch the elution solvent to a more polar one that mobilizes the MIDA boronate, such as pure THF or a mixture of THF and ethyl acetate. [5][9]Collect the fractions containing the desired MIDA boronate product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified MIDA boronate.

Catch_and_Release Crude Crude Reaction Mixture (MIDA Boronate + Impurities) Load Load onto Silica Gel Crude->Load Wash Wash with Diethyl Ether (Impurities Elute) Load->Wash Release Elute with THF (MIDA Boronate Elutes) Wash->Release Impurities Impurities Wash->Impurities Pure Purified MIDA Boronate Release->Pure

Figure 3: Workflow for the "Catch-and-Release" purification of MIDA boronates on silica gel.

Conclusion

This compound and the associated MIDA boronate technology represent a significant advancement in the field of synthetic chemistry, with profound implications for drug discovery. By providing a robust, versatile, and user-friendly platform for the iterative construction of complex molecules, these reagents empower chemists to explore chemical space more effectively and accelerate the identification of new therapeutic candidates. The principles of stability, controlled reactivity, and modular assembly detailed in these notes provide a foundation for the innovative application of this chemistry in the synthesis of the next generation of medicines.

References

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 93, 92-109. [Link]

  • Dunya, A., et al. (2020). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Chemistry – An Asian Journal, 15(24), 4334-4339. [Link]

  • Lee, S. J., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6980–6984. [Link]

  • Lee, S. J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates [Doctoral dissertation, University of Illinois at Urbana-Champaign]. [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS, University of Illinois at Urbana-Champaign. [Link]

  • Domínguez, B., et al. (2023). MIDA boronate library synthesized and screened for biological activity against Mycobacterium tuberculosis. RSC Medicinal Chemistry, 14(6), 1139-1146. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316. [Link]

  • Knapp, D. M., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 92-110. [Link]

  • Felix, R., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molbank, 2022(3), M1453. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry, 8(11), 1067-1073. [Link]

  • Nykaza, T. V., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed. [Link]

  • Lee, S. J., et al. (2020). Supporting Information: A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Gallou, F., et al. (2016). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 18(15), 3842–3845. [Link]

  • Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(43), 14265–14267. [Link]

  • PubChem. 1,4-Benzenediboronic acid. PubChem. [Link]

  • Williamson, A. R., et al. (2019). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 10(29), 7049-7054. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Controlled Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] However, the utility of traditional boronic acids can be limited by their inherent instability, which often leads to decomposition and presents challenges in purification and long-term storage.[1][5]

To overcome these limitations, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and user-friendly alternatives.[5][6] MIDA boronates are generally crystalline, air-stable solids that are compatible with a wide range of reaction conditions and can be purified via standard chromatography.[1][7] This enhanced stability is attributed to the trivalent MIDA ligand, which rehybridizes the boron center from sp² to sp³, thereby attenuating its reactivity towards transmetalation under anhydrous conditions.[1] The boronic acid can then be unmasked under mild aqueous basic conditions for subsequent coupling.

Benzene-1,4-diboronic acid mono-MIDA ester is a particularly valuable bifunctional reagent. It possesses a "ready-to-couple" boronic acid at one position and a protected MIDA boronate at the other. This unique architecture allows for selective, sequential Suzuki-Miyaura cross-coupling reactions, enabling the controlled, iterative construction of complex molecular architectures. This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing this versatile building block.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][9]

  • Ligand Exchange/Transmetalation: A base activates the boronic acid, facilitating the transfer of the aryl group (Ar') from the boron atom to the palladium center.[8][10] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

For MIDA boronates, the deprotection step, typically involving mild aqueous base, precedes the transmetalation, liberating the reactive boronic acid in situ.

Selecting the Right Palladium Catalyst and Ligand

The choice of palladium source and ligand is critical for a successful Suzuki-Miyaura coupling. A variety of catalysts and ligands have been developed, each with specific advantages. For couplings involving MIDA boronates, catalyst systems that are active under mild conditions are often preferred to minimize potential side reactions.

Catalyst/PrecatalystLigandKey Features & Applications
Pd(OAc)₂SPhos or XPhosHighly active for a broad range of aryl chlorides and bromides.[11]
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Versatile and widely used for various Suzuki couplings.
Pd(PPh₃)₄TriphenylphosphineA classic, readily available catalyst, though sometimes less active.
Pd(dtbpf)Cl₂dtbpfEffective for couplings in aqueous media, including with MIDA boronates.[12][13]
PEPPSI™-IPrIPr (NHC ligand)Highly active and stable catalyst, particularly for challenging substrates.

Note: The optimal catalyst and ligand combination may vary depending on the specific substrates and reaction conditions. Screening of different systems may be necessary to achieve the best results.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the selective coupling at the free boronic acid position.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl bromide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup Workflow

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl bromide - Base (K3PO4) B Add Solvents: - 1,4-Dioxane - Water A->B C Degas the mixture (e.g., Argon sparging) B->C D Add Catalyst and Ligand C->D E Heat to desired temperature (e.g., 80-100 °C) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Dilute with water and extract with an organic solvent (e.g., EtOAc) G->H I Wash organic layer (water, brine) H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Procedure
  • Reaction Assembly: To a clean, dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (e.g., 0.55 mmol, 1.1 equiv), and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 4 mol%).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product with the MIDA group intact.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (deactivated by oxygen)- Insufficiently degassed reaction mixture- Inappropriate base or solvent- Ensure thorough degassing- Use fresh, high-quality catalyst and solvents- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems
Protodeboronation - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents- Minimize reaction time once starting material is consumed- Consider using a less aqueous solvent system
Homocoupling of Aryl Halide - Catalyst decomposition- Use a more stable ligand- Lower the reaction temperature if possible
Coupling at the MIDA-protected site - Harsh reaction conditions leading to MIDA group cleavage- Use milder reaction conditions (lower temperature, weaker base)- Ensure the reaction is not run for an unnecessarily long time

Conclusion: A Versatile Tool for Synthesis

This compound, in conjunction with a suitable palladium catalyst system, provides a powerful and reliable method for the controlled synthesis of complex biaryl and polyaryl structures. The stability and selective reactivity of the MIDA boronate group enable iterative cross-coupling strategies that are invaluable in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this versatile building block to construct novel molecules with precision and efficiency.

References

  • Lipshutz, B. H., Ghorai, S. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 2013.

  • Liu, C., Li, X., Wang, X., & Qiu, J. Palladium-catalyzed ligand-free and efficient Suzuki--Miyaura reaction of

    
    -methyliminodiacetic acid boronates in water. TÜBİTAK Academic Journals, 2015. 
    
  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.

  • Cebrián, C., & Correa, A. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2021.

  • Gill, R. K., et al. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 2017.

  • Liu, C., et al. Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of heteroaryl halides with MIDA boronates in water. RSC Advances, 2015.

  • Wikipedia. Suzuki reaction.

  • Christensen, A. T., & Johannsen, M. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 2017.

  • Biscoe, M. R., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2008.

  • Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008.

  • Len, C., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2017.

  • Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2011.

  • Cumming, G. R., et al. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 2015.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Thomas, A. A., & Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2017.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014.

  • Nykjaer, A., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2007.

  • Cox, P. A., et al. Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. Angewandte Chemie International Edition, 2015.

  • Sukailu Chemical. This compound CAS NO.1104665-01-1.

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.

  • Schmidt, J., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 2022.

  • Kumar, A., & Kumar, S. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 2021.

  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023.

  • Burke, M. D., et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Israel Journal of Chemistry, 2012.

  • Lipshutz, B. H., & Ghorai, S. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 2013.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Organic Syntheses. PREPARATION OF 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. Organic Syntheses, 2022.

  • BOC Sciences. This compound.

Sources

Application Note: A Practical Guide to the Selective Cross-Coupling of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Sequential Cross-Coupling with MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1][2] However, the synthesis of complex, unsymmetrically substituted bi- and poly-aryl structures often requires a sequential approach, where different aryl fragments are introduced in a controlled manner. This necessitates the use of bifunctional building blocks with orthogonal reactivity. Benzene-1,4-diboronic acid mono-MIDA ester emerges as a powerful reagent in this context, offering a solution for programmed, iterative cross-coupling.[3][4]

The N-methyliminodiacetic acid (MIDA) boronate is an air-stable, crystalline solid that is robust to a wide range of reaction conditions, including anhydrous cross-coupling.[1][3][5] Its true utility lies in its ability to undergo controlled, slow hydrolysis to the corresponding boronic acid under specific aqueous basic conditions.[6][7][8] This differential reactivity between a free boronic acid and a MIDA-protected boronate on the same molecule allows for a two-stage coupling strategy, providing a reliable pathway to complex molecular architectures.

This application note provides a comprehensive guide to the selective coupling of this compound, detailing the mechanistic rationale and providing step-by-step protocols for both the initial coupling at the free boronic acid terminus and the subsequent coupling at the MIDA-protected site.

Mechanistic Rationale for Selectivity

The selective coupling of this compound hinges on the differential reactivity of the two boron moieties. The free boronic acid is readily active in the Suzuki-Miyaura catalytic cycle under anhydrous or specific reaction conditions. In contrast, the MIDA boronate is a tetracoordinate, anionic species that is significantly less Lewis acidic and thus, less prone to transmetalation with the palladium catalyst under anhydrous conditions.[3]

The MIDA group essentially serves as a protecting group for the boronic acid.[9] The selective activation of the MIDA boronate for a second coupling reaction is achieved by a change in reaction conditions, specifically the introduction of an aqueous base. The hydrolysis of the MIDA ester can proceed through two distinct mechanisms: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[6][10][11][12][13] For controlled, "slow-release" of the boronic acid, which is often beneficial for unstable boronic acids, milder bases like potassium phosphate (K₃PO₄) are employed.[6][7][8]

The overall strategy, therefore, involves two distinct synthetic steps:

  • Step 1: Anhydrous Suzuki-Miyaura Coupling. Reaction of the free boronic acid with the first aryl halide under anhydrous conditions, leaving the MIDA boronate intact.

  • Step 2: Hydrolysis and Second Suzuki-Miyaura Coupling. In situ hydrolysis of the MIDA boronate to the boronic acid using an aqueous base, followed by coupling with a second, different aryl halide.

This sequential approach is visualized in the workflow diagram below.

G cluster_0 Step 1: Selective First Coupling cluster_1 Step 2: Second Coupling A Benzene-1,4-diboronic acid mono-MIDA ester C Anhydrous Suzuki-Miyaura Coupling (Pd catalyst, Base, Anhydrous Solvent) A->C B Aryl Halide 1 (Ar¹-X) B->C D Intermediate Product (Ar¹-Ph-BMIDA) C->D Selective coupling at free boronic acid G Suzuki-Miyaura Coupling D->G E Aryl Halide 2 (Ar²-X) E->G F Aqueous Base (e.g., K₃PO₄) F->G In situ MIDA deprotection H Final Product (Ar¹-Ph-Ar²) G->H

Sources

Revolutionizing Molecular Construction: A Guide to Protecting Group Strategies Using Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Controlled Synthesis and the Rise of MIDA Boronates

In the intricate world of organic synthesis, the ability to selectively construct complex molecules is paramount. This often necessitates the use of protecting groups—molecular "scaffolds" that temporarily mask a reactive functional group, allowing other parts of a molecule to be modified without interference. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on the use of boronic acids. However, the inherent reactivity of boronic acids presents a significant challenge, particularly in molecules possessing multiple boronic acid moieties where selective reaction is desired.[1][2] Furthermore, many boronic acids are unstable, prone to decomposition, and can be difficult to handle and purify, complicating their long-term storage and application in multi-step syntheses.[1][3]

To address these limitations, N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution.[3] The MIDA ligand chelates to the boron atom, changing its hybridization from sp² to sp³ and forming a stable, bicyclic structure.[1] This structural change effectively "turns off" the reactivity of the boronic acid under standard anhydrous cross-coupling conditions.[1][4] These MIDA-protected boronate esters are remarkably stable, often existing as free-flowing, crystalline solids that are compatible with silica gel chromatography and can be stored on the benchtop indefinitely under air.[1] Crucially, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the reactive boronic acid, allowing for its participation in subsequent reactions.[4] This elegant "on/off" capability has paved the way for powerful synthetic strategies, most notably iterative cross-coupling (ICC), which allows for the sequential construction of complex molecules in a manner analogous to peptide synthesis.[5][6][7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key bifunctional building block: Benzene-1,4-diboronic acid mono-MIDA ester . We will explore its synthesis, its application in sequential cross-coupling reactions for the controlled synthesis of unsymmetrical biaryls and terphenyls, and provide detailed, field-proven protocols.

The Strategic Advantage of this compound

This compound is a powerful reagent that embodies the principles of selective protection. It possesses two boronic acid functionalities on a central phenyl ring: one is a free, reactive boronic acid, while the other is masked as a stable MIDA boronate. This arrangement allows for a programmed, sequential approach to molecular assembly.

The core strategy involves a two-step process:

  • First Coupling: A Suzuki-Miyaura reaction is performed under anhydrous conditions. The free boronic acid selectively couples with an aryl halide, while the MIDA-protected boronic acid remains inert.

  • Deprotection and Second Coupling: The MIDA group on the resulting biaryl is then hydrolyzed under mild aqueous basic conditions to unveil the second boronic acid. This newly exposed functional group can then participate in a second Suzuki-Miyaura coupling with a different aryl halide, leading to the formation of an unsymmetrical terphenyl derivative.

This stepwise approach provides chemists with precise control over the final structure, a critical capability in the synthesis of pharmaceuticals, functional materials, and complex natural products.

Visualizing the Workflow: Sequential Cross-Coupling Strategy

The sequential cross-coupling strategy using this compound can be visualized as a modular assembly process.

G cluster_0 Step 1: First Selective Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling A Benzene-1,4-diboronic acid mono-MIDA ester C Anhydrous Suzuki-Miyaura Conditions (Pd Catalyst, Base) A->C B Aryl Halide 1 (Ar1-X) B->C D Intermediate Biaryl MIDA Boronate C->D Selective Coupling at Free Boronic Acid E Intermediate Biaryl MIDA Boronate F Mild Aqueous Base (e.g., aq. NaOH or NaHCO3) E->F G Biaryl Boronic Acid F->G MIDA Group Cleavage H Biaryl Boronic Acid J Suzuki-Miyaura Conditions (Pd Catalyst, Base) H->J I Aryl Halide 2 (Ar2-Y) I->J K Unsymmetrical Terphenyl Product J->K Coupling at Newly Exposed Boronic Acid

Figure 1. Sequential cross-coupling workflow.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, adherence to safety protocols and the use of appropriate personal protective equipment are mandatory. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude oxygen and moisture, which can deactivate the catalyst and promote undesired side reactions.[4]

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of MIDA boronates from their corresponding boronic acids.[7][9][10][11] The use of MIDA anhydride offers a milder alternative to high-temperature dehydrative condensation.[9][12]

Materials:

  • Benzene-1,4-diboronic acid

  • N-Methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous 1,4-dioxane

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add benzene-1,4-diboronic acid (1.0 equiv) and MIDA anhydride (1.0-1.2 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe to form a suspension.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, followed by recrystallization or silica gel chromatography to yield the pure this compound.

Protocol 2: Stepwise Synthesis of an Unsymmetrical Terphenyl

This protocol outlines the sequential Suzuki-Miyaura cross-coupling reactions.

Part A: First Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide 1 (e.g., 4-bromotoluene, 1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos or (2-biphenyl)dicyclohexylphosphine, 4 mol%)

  • Anhydrous base (e.g., K₃PO₄, finely ground, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and anhydrous base.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound and Aryl Halide 1.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude biaryl MIDA boronate can be purified by silica gel chromatography.

Part B: Deprotection of the MIDA Group

Materials:

  • Biaryl MIDA boronate from Part A

  • Tetrahydrofuran (THF)

  • 1 M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or ethyl acetate

  • Separatory funnel and standard laboratory glassware

Procedure:

  • Dissolve the purified biaryl MIDA boronate in THF in a round-bottom flask.

  • Add 1 M aqueous NaOH (or saturated aqueous NaHCO₃ for more sensitive substrates) and stir vigorously at room temperature.

  • The deprotection is typically rapid, often completing within 10-30 minutes with NaOH, or a few hours with NaHCO₃.[8] Monitor the reaction by TLC.

  • Once complete, transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer carefully with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude biaryl boronic acid. This product is often used in the next step without further purification.

Part C: Second Suzuki-Miyaura Coupling

Materials:

  • Crude biaryl boronic acid from Part B (1.0 equiv)

  • Aryl Halide 2 (e.g., 1-bromo-4-methoxybenzene, 1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Aqueous base (e.g., 2 M Na₂CO₃ or K₃PO₄)

  • Solvent (e.g., toluene, 1,4-dioxane, or DMF)

Procedure:

  • Combine the crude biaryl boronic acid, Aryl Halide 2, palladium catalyst, and solvent in a round-bottom flask.

  • Add the aqueous base.

  • Heat the reaction mixture with stirring (typically 80-100 °C) until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography or recrystallization to obtain the final unsymmetrical terphenyl.

Data Presentation: Representative Yields for Sequential Cross-Coupling

The following table provides representative yields for a two-step sequential cross-coupling to form an unsymmetrical terphenyl, based on typical outcomes for similar MIDA boronate-mediated reactions.

StepReactantsProductTypical Yield (%)
1. First Coupling This compound + 4-Bromotoluene4'-(MIDA-boronyl)-[1,1'-biphenyl]-4-yl-boronic acid85-95%
2. Deprotection 4'-(MIDA-boronyl)-[1,1'-biphenyl]-4-yl-boronic acid4'-Borono-[1,1'-biphenyl]-4-yl-boronic acid>95% (often used crude)
3. Second Coupling 4'-Borono-[1,1'-biphenyl]-4-yl-boronic acid + 1-Bromo-4-methoxybenzene4''-Methoxy-[1,1':4',1''-terphenyl]75-90%

Mechanism of MIDA Boronate Protection and Deprotection

The efficacy of the MIDA protecting group lies in its ability to alter the electronic and steric properties of the boron center.

Figure 2. MIDA boronate protection/deprotection.

In its unprotected state, the boron atom of a boronic acid is sp²-hybridized and possesses a vacant p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Upon reaction with MIDA, the trivalent ligand coordinates to the boron atom, forcing a rehybridization to an sp³ tetrahedral geometry.[1] This pyramidalized boronate lacks the vacant p-orbital, rendering it unreactive towards transmetalation under anhydrous conditions.[4]

The deprotection mechanism is initiated by hydroxide-mediated hydrolysis.[5][13] This process is remarkably efficient and occurs under mild conditions, regenerating the sp²-hybridized boronic acid and making it available for subsequent reactions. There are two distinct mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[5][13] For preparative synthesis, the rapid base-mediated pathway is typically employed.[5]

Conclusion

This compound is a versatile and powerful tool for the controlled synthesis of complex aromatic structures. Its unique design allows for the selective protection and sequential reaction of two boronic acid functionalities, enabling the efficient construction of unsymmetrical biaryls and terphenyls. The stability and ease of handling of the MIDA boronate, coupled with the mild deprotection conditions, make this strategy highly attractive for applications in drug discovery, materials science, and natural product synthesis. By following the protocols and understanding the principles outlined in this guide, researchers can effectively harness the power of MIDA boronates to advance their synthetic endeavors.

References

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH). [Link]

  • A practical and general synthesis of unsymmetrical terphenyls. National Institutes of Health (NIH). [Link]

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Royal Society of Chemistry. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • iterative cross-coupling with mida boronates. CORE. [Link]

  • Synthesis of Terphenyls | Request PDF. ResearchGate. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health (NIH). [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health (NIH). [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Dialnet. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

Sources

The Strategic Functionalization of Aryl Boronic Acids via MIDA Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and complex molecule synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. However, the inherent instability of many boronic acids presents a significant bottleneck, complicating their handling, purification, and application in iterative synthetic strategies.[1][2] This guide provides an in-depth exploration of the use of N-methyliminodiacetic acid (MIDA) boronates as a robust solution to these challenges, offering detailed protocols and expert insights for their successful implementation in the laboratory.

The MIDA Boronate Advantage: Taming the Reactivity of Boronic Acids

Aryl boronic acids, while powerful reagents, are often prone to decomposition through pathways like protodeboronation, oxidation, and the formation of boroxine trimers.[1] This instability can lead to inconsistent reactivity and complicates long-term storage. MIDA boronates elegantly circumvent these issues by reversibly protecting the boronic acid moiety.[2]

The chelation of the boron atom by the tridentate MIDA ligand transforms the electron-deficient, sp²-hybridized boron of the free boronic acid into a more stable, sp³-hybridized boronate.[2] This structural change renders the boron center less susceptible to undesired side reactions and imparts a range of highly desirable physical properties.

Key Advantages of MIDA Boronates:

  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air and moisture, allowing for indefinite benchtop storage.[3][4][5]

  • Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, simplifying purification and reaction monitoring.[6][7]

  • Controlled Reactivity: The MIDA ligand effectively "masks" the reactivity of the boronic acid under anhydrous cross-coupling conditions, preventing premature reactions.[3][7]

  • Mild Deprotection: The boronic acid can be readily regenerated ("unmasked") under mild aqueous basic conditions, allowing for its participation in subsequent reactions at the desired synthetic stage.[3][7]

This unique combination of stability and controlled release makes MIDA boronates ideal building blocks for complex synthetic endeavors, most notably in iterative cross-coupling strategies.[7]

Synthesis of Aryl MIDA Boronates: Protocols and Considerations

The preparation of aryl MIDA boronates from their corresponding boronic acids is a straightforward process. Two primary methods are commonly employed, each with its own set of advantages.

Protocol 2.1: Dean-Stark Dehydrative Condensation

This classical method involves the condensation of an aryl boronic acid with N-methyliminodiacetic acid (MIDA) with the azeotropic removal of water.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aryl boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a suitable solvent system (e.g., toluene/DMSO 10:1).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude MIDA boronate can be purified by recrystallization (e.g., from acetone/ether) or silica gel chromatography.[6][7]

Causality and Insights: The use of DMSO as a co-solvent is often necessary to solubilize the MIDA ligand.[8] The azeotropic removal of water drives the equilibrium towards the formation of the MIDA boronate. This method is robust and scalable for many simple aryl boronic acids.

Protocol 2.2: Milder Synthesis Using MIDA Anhydride

For sensitive boronic acids that may not tolerate the high temperatures of the Dean-Stark method, the use of pre-dried MIDA anhydride offers a milder and often more efficient alternative.[9] MIDA anhydride acts as both the MIDA source and an in-situ desiccant.[9][10]

Experimental Protocol:

  • In a dry flask under an inert atmosphere, suspend the aryl boronic acid (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv) in an anhydrous solvent such as dioxane.[9][11]

  • Heat the mixture at a moderate temperature (e.g., 70 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The crude product can be purified by a "catch and release" protocol on silica gel or by direct precipitation.[11]

Causality and Insights: This method avoids the high temperatures and potentially acidic conditions of the Dean-Stark protocol, making it suitable for a wider range of functionalized and sensitive substrates.[9][11] The use of MIDA anhydride pre-loads one of the two dehydration steps required, simplifying the reaction.[11]

Functionalization via Suzuki-Miyaura Cross-Coupling

The true power of aryl MIDA boronates is realized in their application as stable precursors for in-situ generation of reactive boronic acids in Suzuki-Miyaura cross-coupling reactions. This "slow-release" mechanism is particularly advantageous for notoriously unstable boronic acids, such as those of 2-substituted heterocycles.[1]

The "Slow-Release" Principle

Under aqueous basic conditions, the MIDA boronate undergoes hydrolysis to liberate the free boronic acid. By carefully controlling the reaction conditions, the rate of this release can be modulated to maintain a low, steady-state concentration of the reactive boronic acid. This minimizes decomposition pathways while ensuring a sufficient supply for the catalytic cycle.[1][12]

G cluster_0 Synthesis & Isolation cluster_1 Cross-Coupling Reaction A Aryl Boronic Acid B(OH)₂ B Aryl MIDA Boronate (Stable, Purifiable) A->B Condensation MIDA MIDA MIDA->B C Aryl Halide (Ar'-X) D Pd Catalyst & Base E In-situ Hydrolysis (Slow Release) F Free Aryl Boronic Acid (Reactive) G Suzuki-Miyaura Catalytic Cycle H Coupled Product (Ar-Ar')

Caption: A simplified schematic of the iterative cross-coupling cycle.

Troubleshooting Common Issues

While MIDA boronate chemistry is generally robust, researchers may occasionally encounter challenges.

IssuePotential Cause(s)Suggested Solution(s)
Incomplete MIDA Boronate Formation Insufficient removal of water; decomposition of sensitive boronic acid.Ensure the reaction goes to completion by monitoring water collection. For sensitive substrates, switch to the milder MIDA anhydride protocol.
Low Yield in Cross-Coupling Inefficient catalyst turnover; decomposition of the released boronic acid (protodeboronation); ineffective base.Screen different palladium catalysts and ligands. Ensure reaction is thoroughly degassed to prevent catalyst oxidation. Consider a stronger or more soluble base (e.g., Cs₂CO₃). Ensure the "slow-release" conditions are appropriate to minimize boronic acid decomposition. [12]
Premature MIDA Deprotection Presence of water/base during a reaction where the MIDA group should be stable.Use rigorously anhydrous solvents and reagents for reactions preceding the intended deprotection/coupling step.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. [12]

Conclusion

The functionalization of aryl boronic acids via their MIDA esters represents a transformative advance in synthetic chemistry. By converting temperamental boronic acids into stable, crystalline, and chromatographically-compatible solids, MIDA boronates have unlocked new possibilities in complex molecule synthesis. Their amenability to controlled, in-situ release has not only solved long-standing problems with unstable boron reagents but has also paved the way for powerful iterative cross-coupling strategies. For researchers in drug development and academic science, mastering the use of MIDA boronates is a critical step towards the efficient and reliable construction of novel molecular architectures.

References

  • Lipshutz, B. H., Ghorai, S., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16739–16742. [Link]

  • Lipshutz, B. H., Ghorai, S., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access Author Manuscript. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Ball, M., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Organic & Biomolecular Chemistry, 14(26), 6291-6298. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7437-7444. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access Author Manuscript. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Halford-McGuff, J. M., et al. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Communications, 59(45), 6825-6828. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Isom, E. L., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. NIH Public Access Author Manuscript. [Link]

  • University of East Anglia. (n.d.). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. [Link]

  • Knapp, D. M., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH Public Access Author Manuscript. [Link]

  • Gillis, E. P., et al. (2008). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]

  • ResearchGate. (n.d.). (PDF) MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. [Link]

  • Knapp, D. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6980-6984. [Link]

  • Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Benzene-1,4-diboronic acid mono-MIDA ester in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Duality and Design

In the landscape of functional materials, precision at the molecular level dictates performance at the macroscopic scale. Benzene-1,4-diboronic acid mono-MIDA ester emerges as a uniquely powerful building block for the materials scientist. Its design is one of deliberate asymmetry: a rigid phenylene core is functionalized with two distinct boronic acid moieties. One end presents a reactive boronic acid, ready for immediate engagement in chemical transformations. The other end is temporarily passivated by an N-methyliminodiacetic acid (MIDA) ligand.

This MIDA protection is the key to the molecule's strategic utility. MIDA boronates are exceptionally stable, crystalline solids that are tolerant to a wide range of reaction conditions, including chromatography, yet can be deprotected under mild aqueous base to reveal the parent boronic acid.[1][2][3][4][5] This "on/off" reactivity allows for sequential, directional synthesis, transforming what would be a simple cross-linker into a programmable component for constructing complex, high-performance materials. This guide explores its application in four key areas: linear functional polymers, self-healing materials, porous organic polymers, and functionalized surfaces for sensing.

Section 1: Synthesis of Regio-Regular Functional Polymers via Iterative Cross-Coupling

The differential protection of the two boron moieties enables a stepwise approach to polymer synthesis, akin to solid-phase peptide synthesis.[2][3] This iterative cross-coupling (ICC) strategy allows for the creation of precisely defined polymer chains, avoiding the random orientations that can arise from using symmetrically difunctional monomers.

Core Concept: Directional Polymerization

The synthesis proceeds in cycles. In the first step, the free boronic acid of the mono-MIDA ester is reacted with a bifunctional comonomer (e.g., a dihalide) in a Suzuki-Miyaura cross-coupling reaction. The MIDA-protected end remains inert.[5][6] After this initial coupling, the resulting oligomer or polymer, which now terminates in a MIDA boronate, is purified. In the second step, the MIDA group is hydrolyzed, exposing a new reactive boronic acid at the chain end. This "activated" polymer can then undergo another coupling reaction, either with the same or a different comonomer, allowing the chain to be extended in a controlled, directional manner. This method is particularly powerful for creating block copolymers or materials where sequence definition is critical.[5]

G cluster_0 Cycle 1: Coupling cluster_1 Cycle 1: Deprotection cluster_2 Cycle 2: Chain Extension Monomer1 Benzene-1,4-diboronic acid mono-MIDA ester {B(OH)₂-Ph-BMIDA} Catalyst1 Pd Catalyst + Base Monomer2 Dihaloarene {Br-Ar-Br} Intermediate MIDA-Terminated Oligomer {Br-Ar-Ph-BMIDA} Deprotection Mild Base (aq.) {e.g., NaHCO₃} Activated_Oligomer Activated Oligomer {Br-Ar-Ph-B(OH)₂} Monomer2_2 Dihaloarene {Br-Ar-Br} Catalyst2 Pd Catalyst + Base Final_Polymer Extended Polymer {Br-Ar-Ph-Ar-Ph-BMIDA}

Caption: Iterative workflow for directional polymer synthesis.

Protocol 1: Stepwise Synthesis of a Polyfluorene Copolymer

This protocol describes the synthesis of a well-defined copolymer using this compound and 2,7-dibromo-9,9-dioctylfluorene.

Materials:

  • This compound (1.0 eq)

  • 2,7-dibromo-9,9-dioctylfluorene (1.05 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • Toluene, degassed

  • Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

Procedure:

Step 1: Initial Suzuki-Miyaura Coupling

  • To a Schlenk flask under argon, add this compound, 2,7-dibromo-9,9-dioctylfluorene, and Pd(PPh₃)₄.

  • Add degassed toluene to dissolve the reagents, followed by the 2M K₂CO₃ solution. The biphasic mixture should be stirred vigorously.

  • Heat the reaction mixture to 90 °C and maintain for 16 hours under argon. Monitor reaction progress by TLC or GC-MS (consumption of starting materials).

  • Cool the reaction to room temperature. Separate the organic layer, wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting MIDA-terminated polymer by precipitation into methanol from a concentrated THF solution. Collect the solid by filtration and dry under vacuum. Causality: This step removes unreacted monomers and catalyst residues. The MIDA boronate is stable to this purification.

Step 2: MIDA Deprotection

  • Dissolve the purified MIDA-terminated polymer in THF.

  • Add an equal volume of 1M aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously at room temperature for 12 hours. Rationale: Mild aqueous base is sufficient to hydrolyze the MIDA ester without degrading the polymer backbone.[3][4]

  • Separate the organic layer, wash with water, and precipitate the polymer into methanol as described in Step 1.6.

  • Dry the resulting boronic acid-terminated polymer under high vacuum.

Step 3: Chain Extension

  • Repeat the procedure from Step 1, using the boronic acid-terminated polymer from Step 2 as the starting material, reacting it with another equivalent of 2,7-dibromo-9,9-dioctylfluorene.

  • Characterize the final polymer by Gel Permeation Chromatography (GPC) to confirm the increase in molecular weight and by NMR to verify the structure.

Section 2: Engineering Self-Healing Materials with Dynamic Boronic Ester Networks

The reversible nature of boronic ester bonds—formed between a boronic acid and a diol—is the foundation for a powerful class of self-healing materials.[7] When a material crosslinked by these bonds is damaged, the bonds can break and reform across the fracture interface, restoring the material's integrity.[8] this compound serves as an ideal crosslinking agent to introduce these dynamic properties.

Core Concept: Dynamic Covalent Crosslinking

The free boronic acid group of the mono-MIDA ester can react with a polymer containing cis-diol functionalities (e.g., polyvinyl alcohol (PVA) or catechol-modified polymers) to form a crosslinked network. The resulting boronic ester linkages are dynamic, meaning they are in a constant state of equilibrium (hydrolysis and re-esterification), particularly in the presence of moisture.[8] This dynamic exchange allows the polymer chains to rearrange and reconnect after damage, leading to autonomous healing.

G cluster_0 Network Formation cluster_1 Healing Mechanism Polymer Polymer Backbone OH OH Network Crosslinked Network Dynamic Boronic Ester Bonds Polymer:p1->Network Esterification Crosslinker B(OH)₂-Ph-BMIDA Crosslinker->Network Damaged Damaged Network (Broken Chains) Exchange Bond Exchange (Hydrolysis/ Re-esterification) Damaged->Exchange Damage Healed Healed Network (Reformed Bonds) Exchange->Healed Healing

Caption: Formation and healing of a dynamic boronic ester network.

Protocol 2: Preparation of a Self-Healing Hydrogel

This protocol details the fabrication of a self-healing hydrogel by crosslinking Polyvinyl alcohol (PVA) with this compound.

Materials:

  • Polyvinyl alcohol (PVA, Mw 75,000-180,000, 99+% hydrolyzed)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water by heating to 90 °C with stirring until fully dissolved. Allow the solution to cool to room temperature.

  • Crosslinker Solution Preparation: Prepare a 1% (w/v) solution of this compound in PBS (pH 7.4). Gentle warming may be required to aid dissolution. Justification: The boronic acid-diol esterification is pH-dependent. A pH of 7.4 provides a good balance for bond formation and dynamic exchange.

  • Hydrogel Formation: In a vial, mix the PVA solution and the crosslinker solution in a 10:1 volume ratio. Stir vigorously for 2-3 minutes.

  • Gelation: Allow the mixture to stand at room temperature. A self-supporting hydrogel should form within 15-30 minutes. The gelation time can be tuned by adjusting the concentration of the crosslinker.

  • Self-Healing Test:

    • Cut the prepared hydrogel into two separate pieces using a scalpel.

    • Gently press the two cut surfaces together and leave them in a humid environment (e.g., a sealed container with a water droplet) at room temperature.

    • Observe the healing process. After 1-2 hours, the interface should disappear, and the hydrogel should be able to be stretched without breaking at the original cut, demonstrating successful healing.

Section 3: Constructing Porous Organic Polymers (POPs)

POPs are a class of materials characterized by high porosity and large surface areas, constructed from rigid organic building blocks.[9] The defined geometry and bifunctional nature of this compound (after deprotection) make it an excellent linear "strut" for building these robust, porous networks.

Core Concept: Reticular Synthesis

The synthesis of POPs involves the polycondensation of molecular building blocks into an extended network. In this context, Benzene-1,4-diboronic acid (obtained after deprotecting the mono-MIDA ester) acts as a linear linker. When reacted with a multi-topic "node" monomer (e.g., a planar molecule with three or four diol groups), it forms a stable, porous framework held together by boronic ester bonds. The final material's properties (pore size, surface area) are directly determined by the geometry of the chosen building blocks.

Caption: Reticular synthesis of a POP from linear and trigonal nodes.

Protocol 3: Solvothermal Synthesis of a Boronic Ester-Linked POP

This protocol describes the synthesis of a POP from 1,4-Benzenediboronic acid and phloroglucinol.

Materials:

  • This compound

  • Phloroglucinol

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Dioxane

  • Mesitylene

  • Acetone

Procedure:

  • Deprotection to Diboronic Acid:

    • Dissolve the mono-MIDA ester in a 1:1 mixture of THF/1M NaOH and stir for 4 hours at room temperature.

    • Acidify the solution to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and evaporate the solvent to yield Benzene-1,4-diboronic acid. Verify purity by NMR.

  • POP Synthesis:

    • In a Pyrex tube, combine Benzene-1,4-diboronic acid (1.5 eq) and phloroglucinol (1.0 eq).

    • Add a 1:1 mixture of dioxane/mesitylene to form a suspension. Rationale: This solvent mixture facilitates dissolution of starting materials while allowing the product to precipitate.

    • Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal the tube.

    • Place the sealed tube in an oven at 120 °C for 72 hours.

  • Purification and Activation:

    • After cooling, break open the tube and collect the solid product by filtration.

    • Wash the solid extensively with acetone via Soxhlet extraction for 24 hours to remove unreacted monomers and residual solvent.

    • Dry the purified POP under high vacuum at 80 °C for 12 hours to "activate" it (i.e., remove all guest molecules from the pores).

  • Characterization: The porosity of the final material should be confirmed by N₂ sorption analysis (BET surface area measurement).

Section 4: Surface Functionalization for Sensing Applications

The specific and reversible interaction between boronic acids and cis-diols is widely exploited in biosensing to detect sugars, glycoproteins, and even whole cells.[10] The mono-MIDA ester provides a means to anchor this sensing functionality onto a surface in a controlled manner.

Core Concept: Stepwise Surface Modification

The molecule can be attached to a surface using one of its two functionalities, leaving the other available for subsequent chemistry. For example, the free boronic acid can bind to a diol-rich surface (like cellulose or PVA-coated materials). After this immobilization, the MIDA group can be removed, exposing a new boronic acid on the surface. This newly exposed group is then free to capture a diol-containing analyte from a solution, which can be detected if the analyte is labeled (e.g., with a fluorophore).

G Surface Diol-Functionalized Surface OH OH Immobilized Immobilized Linker Surface-O-B(O)-Ph-BMIDA Surface->Immobilized Immobilization Linker B(OH)₂-Ph-BMIDA Linker->Immobilized Activated Activated Surface Surface-O-B(O)-Ph-B(OH)₂ Immobilized->Activated Deprotection Sensing Analyte Captured Activated->Sensing Sensing Analyte Diol-Analyte (e.g., Glucose) Analyte->Sensing

Caption: Workflow for surface functionalization and analyte sensing.

Protocol 4: Immobilization on a PVA-Coated Surface for Analyte Capture

Materials:

  • PVA-coated glass slides (or other substrate)

  • This compound

  • Buffer solution (e.g., PBS, pH 8.5)

  • Aqueous NaHCO₃ solution (1 M)

  • Fluorescently-labeled sugar (e.g., Alizarin Red S, which has a catechol group)

  • Ethanol, Deionized water

Procedure:

  • Immobilization Step:

    • Prepare a solution of the mono-MIDA ester in the pH 8.5 buffer. Rationale: Higher pH promotes boronic ester formation.

    • Immerse the PVA-coated slides in this solution and incubate at room temperature for 6 hours with gentle agitation.

    • Remove the slides and wash thoroughly with deionized water, then ethanol, to remove any non-covalently bound linker.

  • Deprotection and Activation:

    • Immerse the functionalized slides in a 1M NaHCO₃ solution for 4 hours at room temperature to hydrolyze the MIDA ester.

    • Wash the slides again extensively with deionized water and dry under a stream of nitrogen. The surface is now "activated" with exposed boronic acid groups.

  • Sensing/Capture Step:

    • Prepare a solution of the diol-containing analyte (e.g., Alizarin Red S) in a suitable buffer.

    • Immerse the activated slides in the analyte solution for 1 hour.

    • Wash thoroughly to remove any unbound analyte.

    • Analyze the slides using a suitable technique (e.g., fluorescence microscopy for a fluorescent analyte) to confirm successful capture. The intensity of the signal will be proportional to the amount of analyte captured.

Summary of Physicochemical Properties

PropertyValueSource
IUPAC Name [4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid[]
CAS Number 1104665-01-1[][12][13]
Molecular Formula C₁₁H₁₃B₂NO₆[][12]
Molecular Weight 276.85 g/mol []
Appearance White solid[12]
Purity Typically >95-98%[][12]
Storage Store in a dry, dark, and ventilated place[12]

References

  • Organic Syntheses Procedure, v99p0092. Organic Syntheses. [Link]

  • Self-healing and functional materials based on dynamic boronic ester bonds. Zhejiang University Libraries. [Link]

  • A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH National Library of Medicine. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH National Library of Medicine. [Link]

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Royal Society of Chemistry. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH National Library of Medicine. [Link]

  • ATRP of MIDA Boronate-Containing Monomers as a Tool for Synthesizing Linear Phenolic and Functionalized Polymers. PubMed. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Link]

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. ResearchGate. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Properties and Applications of Self-Healing Polymeric Materials: A Review. MDPI. [Link]

  • The mono- and di-boronic esters prepared for reactivity and miscibility... ResearchGate. [Link]

  • Porous Organic Polymer Synthesized by Green Diazo-Coupling Reaction for Adsorptive Removal of Methylene Blue. NIH National Library of Medicine. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzene-1,4-diboronic acid mono-MIDA ester by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzene-1,4-diboronic acid mono-MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the chromatographic purification of this and related N-methyliminodiacetic acid (MIDA) boronates.

MIDA boronates are valued for their remarkable stability compared to their corresponding boronic acids, making them highly compatible with silica gel chromatography.[1][2][3] This stability allows for the convenient purification of these critical building blocks in multi-step syntheses.[4] However, like any experimental procedure, challenges can arise. This guide provides a structured approach to identifying and solving common purification issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound via chromatography, presented in a question-and-answer format.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I'm running a silica gel column to purify my this compound, but I'm getting very low or no product back. My TLC analysis showed a clear spot. What's happening?

A: This is a common and often perplexing issue. The primary cause is the high affinity of the MIDA boronate functional group for the silanol groups on the surface of the silica gel.[5] This strong interaction can lead to irreversible adsorption, especially with standard elution systems.

Causality and Solutions:

  • Strong Adsorption: The Lewis acidic boron center and the polar MIDA ester group can interact strongly with the Lewis basic and hydrogen-bond-donating silanol groups of the silica gel. This can result in the compound not eluting with moderately polar solvents.

  • Solution 1: The "Catch-and-Release" Method: This technique leverages the high affinity of MIDA boronates for silica gel.[4][5] Instead of a traditional gradient elution, you first "catch" the MIDA ester on a silica plug while washing away less polar impurities. Then, you "release" the pure product with a more polar solvent that can disrupt the strong interaction.

    • Protocol: A detailed experimental protocol for this method is provided in the "Experimental Protocols" section below.

  • Solution 2: Solvent System Optimization: While a full elution might be challenging, adjusting your solvent system can yield better results. A common starting point is a gradient of ethyl acetate in hexanes. If the product remains on the baseline, a more polar solvent system may be required. However, be cautious as highly polar systems can co-elute impurities.

Issue 2: Product Contamination with Free Boronic Acid

Q: My post-column NMR analysis shows the presence of Benzene-1,4-diboronic acid in my "purified" MIDA ester. How can I prevent this hydrolysis?

A: While MIDA esters are significantly more stable than free boronic acids, they are not entirely immune to hydrolysis, especially under certain conditions.[6] The presence of water, either in your solvents or on the silica gel, can lead to the cleavage of the MIDA group, regenerating the more polar boronic acid.[7][8]

Causality and Solutions:

  • Hydrolysis on Silica: Standard silica gel is acidic and contains adsorbed water, creating an environment conducive to hydrolysis.

  • Solution 1: Use Anhydrous Conditions: Ensure all your solvents are anhydrous and that your glassware is thoroughly dried. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help, particularly for highly sensitive substrates.

  • Solution 2: Deactivate the Silica Gel: You can neutralize the acidic silanol groups by pre-treating the silica gel. A common method for other boronate esters involves creating a slurry of the silica in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (NEt3).[7][8] This should be used with caution as the basic conditions could potentially affect other functional groups on your molecule.

  • Solution 3: Minimize Contact Time: A faster flash chromatography or using a short silica plug instead of a long column can reduce the time the compound is in contact with the stationary phase, thus minimizing the opportunity for hydrolysis.

Issue 3: Co-elution of Impurities

Q: I'm able to elute my MIDA ester, but it's consistently contaminated with a closely running impurity. How can I improve the separation?

A: Achieving baseline separation can be challenging, especially if the impurities have similar polarities to your desired product.

Causality and Solutions:

  • Insufficient Resolution: The chosen solvent system may not be optimal for resolving your product from the impurity.

  • Solution 1: Fine-tune the Eluent System: Systematically screen different solvent mixtures. For example, if you are using an ethyl acetate/hexane system, try substituting ethyl acetate with acetone or a mixture of solvents to alter the selectivity.

  • Solution 2: Alternative Purification Technique: If chromatographic separation proves difficult, consider non-chromatographic methods. Recrystallization is an excellent alternative, especially if your crude product is relatively pure (>90%).[7]

    • Protocol: A general protocol for recrystallization is provided in the "Experimental Protocols" section.

  • Solution 3: Use an Alternative Stationary Phase: For some boronate esters, neutral alumina can be a viable alternative to silica gel.[9] It has different selectivity and may resolve impurities that co-elute on silica.

Frequently Asked Questions (FAQs)

Q1: Is column chromatography always the best method to purify this compound?

Not necessarily. While MIDA esters are generally amenable to silica gel chromatography, it may not always be the most efficient or highest-yielding method.[4] If your crude material is of high purity (as determined by NMR, for example), recrystallization or trituration can be superior alternatives.[10][11] These methods can be faster, more scalable, and often provide a product of higher purity without the risk of on-column degradation.

Q2: What are the best practices for preparing my sample and column to avoid the issues mentioned above?

  • Dry Loading: Whenever possible, dry load your sample onto the column. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column. This technique often leads to better resolution and minimizes streaking.

  • Column Packing: Ensure your column is well-packed to avoid channeling, which can lead to poor separation.

  • Solvent Polarity: Start with a less polar solvent system and gradually increase the polarity. A good starting point for many MIDA esters is a gradient of ethyl acetate in hexanes.

Q3: How can I tell if my MIDA ester is degrading on the column?

  • TLC Analysis of Fractions: Collect small fractions and analyze them by TLC. If you observe streaking or the appearance of a new, more polar spot at the baseline that was not present in your crude material, this is a strong indication of on-column decomposition to the boronic acid.

  • Compare Crude and Purified NMR: A comparison of the NMR spectra of your crude material and the purified product will clearly show the appearance of new signals corresponding to the hydrolyzed product if degradation has occurred.

Experimental Protocols

Protocol 1: "Catch-and-Release" Purification on a Silica Gel Plug

This protocol is adapted from the general principles of MIDA boronate purification.[4][5]

  • Prepare the Silica Plug: In a fritted funnel or a short, wide column, pack a plug of silica gel (approximately 10-20 times the weight of your crude material).

  • Equilibrate the Plug: Pass several column volumes of the "wash solvent" (e.g., 98.5:1.5 diethyl ether/methanol) through the plug.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or THF) and load it onto the top of the silica plug.

  • "Catch" and Wash: Elute the plug with the "wash solvent". This will wash away non-polar and some moderately polar impurities while the desired MIDA ester remains strongly adsorbed ("caught") at the top of the silica. Monitor the eluent by TLC to ensure no product is being lost.

  • "Release" the Product: Once all impurities have been washed away, switch the elution solvent to the "release solvent" (e.g., pure tetrahydrofuran (THF)). The MIDA ester will now elute from the column.

  • Collect and Concentrate: Collect the fractions containing your product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

A general and highly effective strategy for purifying MIDA boronates is recrystallization.[10]

  • Dissolve the Crude Product: In a clean Erlenmeyer flask, dissolve the crude MIDA ester in the minimum volume of a suitable "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., diethyl ether or hexanes) dropwise until the solution becomes cloudy (the cloud point).

  • Crystal Growth: Allow the flask to stand undisturbed at room temperature. For slower crystal growth and higher purity, you can then place the flask in a refrigerator or freezer.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold "poor" solvent and then dry them under vacuum.

Data Presentation

Purification MethodRecommended SolventsKey Considerations
"Catch-and-Release" Chromatography Wash Solvent: Diethyl ether/Methanol (98.5:1.5) Release Solvent: Tetrahydrofuran (THF)Excellent for removing less polar impurities. The MIDA ester must have a high affinity for silica.
Traditional Chromatography Ethyl acetate/Hexanes gradientMay require careful optimization to achieve good separation. Risk of hydrolysis or strong adsorption.
Recrystallization Good Solvents: Acetone, Acetonitrile, Ethyl Acetate Poor Solvents: Diethyl ether, HexanesOften provides very pure material. Most effective when the crude product is >90% pure.
Trituration Diethyl ether or Hexanes/Diethyl ether mixturesA quick method to wash away soluble impurities from a solid product.

Visualizations

Catch_and_Release_Workflow Workflow for 'Catch-and-Release' Purification cluster_prep Preparation cluster_purify Purification cluster_outcome Outcome prep_plug Prepare Silica Plug equilibrate Equilibrate with Wash Solvent (e.g., Et2O/MeOH) prep_plug->equilibrate load_sample Load Crude Product equilibrate->load_sample catch_wash Wash with Et2O/MeOH (Impurities Elute) load_sample->catch_wash 'Catch' release Switch to Release Solvent (e.g., THF) catch_wash->release 'Release' impurities Discarded Impurities catch_wash->impurities collect Collect Product Fractions release->collect pure_product Pure MIDA Ester collect->pure_product

Caption: A flowchart of the "Catch-and-Release" purification protocol.

Purification_Decision_Tree Decision Tree for MIDA Ester Purification crude_purity Assess Crude Purity (e.g., by NMR) high_purity >90% Pure crude_purity->high_purity High low_purity <90% Pure or Complex Mixture crude_purity->low_purity Low recrystallize Recrystallization or Trituration high_purity->recrystallize chromatography Silica Gel Chromatography low_purity->chromatography separation Good Separation on TLC? chromatography->separation good_sep Yes separation->good_sep Yes bad_sep No (Streaking or Overlapping Spots) separation->bad_sep No traditional_col Traditional Column (e.g., EtOAc/Hexanes) good_sep->traditional_col catch_release Consider 'Catch-and-Release' bad_sep->catch_release

Caption: A decision tree to guide the choice of purification method.

References

  • National Institutes of Health (NIH). (n.d.). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Organic Syntheses. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH.
  • Reddit. (2022). Trouble purifying my boronate ester compound. r/Chempros.
  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent.
  • Sigma-Aldrich. (n.d.). MIDA Boronates.
  • Blair, D. J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3.
  • Google Patents. (2016). US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Reddit. (2015). Purification of boronic acids?. r/chemistry.
  • Benchchem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Organic Syntheses. (n.d.). Procedure.
  • National Center for Biotechnology Information. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC.
  • BLDpharm. (2021). BLD Insights | MIDA Boronate: A New Organo-boron Reagent.

Sources

Technical Support Center: Synthesis of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzene-1,4-diboronic acid mono-MIDA ester. This bifunctional reagent is a cornerstone building block for iterative cross-coupling (ICC) strategies in modern organic synthesis, enabling the programmed assembly of complex small molecules. The N-methyliminodiacetic acid (MIDA) ligand provides exceptional stability to the boronic acid, rendering it a crystalline, air-stable solid that is compatible with silica gel chromatography.[1][2] However, the selective mono-protection of a symmetric diboronic acid presents unique challenges.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind procedural steps, providing not just a protocol, but a framework for rational problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why use a MIDA ester instead of a free boronic acid or a pinacol (Bpin) ester?

A1: The MIDA ligand confers several critical advantages. Unlike many free boronic acids, which are prone to decomposition (e.g., protodeboronation or formation of boroxines) and can be challenging to handle and purify, MIDA boronates are generally robust, benchtop-stable crystalline solids.[3] The key distinction from other esters like Bpin lies in the trivalent MIDA ligand, which rehybridizes the boron center from sp² to a more stable, coordinatively saturated sp³ state.[4] This increased stability makes MIDA boronates unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, a feature that is essential for iterative synthesis. Furthermore, their unique affinity for silica gel allows for straightforward purification via chromatography, a significant advantage over trifluoroborate salts which are incompatible with this technique.[5]

Q2: What is the strategic advantage of the mono-MIDA ester of Benzene-1,4-diboronic acid?

A2: The mono-protected derivative is a bifunctional linker. It possesses one "protected" and temporarily unreactive MIDA boronate and one "free" and reactive boronic acid. This differential reactivity is the linchpin of iterative cross-coupling. It allows for a selective Suzuki-Miyaura reaction at the free boronic acid site. Following this transformation, the MIDA group can be cleaved under mild aqueous basic conditions to unmask the second boronic acid, priming the molecule for a subsequent, different coupling reaction.[6] This enables the sequential and controlled construction of complex molecular architectures.

Q3: What is the recommended synthetic method for preparing MIDA boronates?

A3: The modern method of choice involves the reaction of a boronic acid with MIDA anhydride (4-Methylmorpholine-2,6-dione).[3][7] This procedure is significantly milder than the original Dean-Stark conditions, which required high temperatures (e.g., 110 °C in toluene/DMSO) to drive dehydrative condensation.[8] The high heat of the Dean-Stark method is incompatible with many sensitive functional groups.[3] MIDA anhydride, conversely, serves as a pre-dehydrated source of the MIDA ligand and an in situ desiccant, allowing the reaction to proceed at lower temperatures (typically 70 °C in dioxane) and expanding the scope to more delicate substrates.[8]

Synthesis Workflow and Key Structures

The diagram below illustrates the critical transformation and the main species involved in the synthesis.

G cluster_reactants Reactants cluster_products Potential Products BDA Benzene-1,4-diboronic acid Mono_MIDA Target Product: mono-MIDA ester BDA->Mono_MIDA Dioxane, 70°C MIDA_An MIDA Anhydride (≤1.0 eq) MIDA_An->Mono_MIDA Di_MIDA Byproduct: di-MIDA ester Mono_MIDA->Di_MIDA Excess MIDA Anhydride

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avoiding premature deprotection of MIDA boronates in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Deprotection

Welcome to the Technical Support Center for N-methyliminodiacetic acid (MIDA) boronates. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions related to the stability and handling of these versatile reagents. MIDA boronates offer remarkable advantages in organic synthesis, particularly in iterative cross-coupling reactions, due to their stability and controlled release of boronic acids.[1][2][3] However, understanding the nuances of their reactivity is crucial to prevent premature deprotection and ensure successful outcomes in your experiments.

This guide is structured to provide you with not only direct answers to common problems but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What makes MIDA boronates so stable compared to other boronic acid derivatives?

A: The exceptional stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid (MIDA) ligand, which forms a dative bond with the empty p-orbital of the boron atom.[4] This intramolecular coordination rehybridizes the boron center from sp² to sp³, effectively shielding it and deactivating its Lewis acidity.[5] This structural feature makes MIDA boronates remarkably stable to a wide range of reaction conditions, including air, moisture, chromatography, and even strongly acidic and oxidizing environments like Jones conditions (H₂SO₄/CrO₃).[1][4] Unlike boronic acids or other esters like pinacol esters, which are more susceptible to decomposition, MIDA boronates can be handled on the benchtop and purified via silica gel chromatography without significant degradation.[1][3][6][7][8][9]

Q2: Under what conditions is my MIDA boronate at risk of premature deprotection?

A: Premature deprotection of MIDA boronates is primarily a concern under basic aqueous conditions. The rate of hydrolysis is highly dependent on pH, with two distinct mechanisms: a fast, base-mediated hydrolysis and a much slower, neutral hydrolysis.[10][11][12]

Key factors that can lead to undesired deprotection include:

  • Strong Aqueous Bases: Treatment with strong aqueous bases like 1M NaOH leads to rapid hydrolysis, often within minutes at room temperature.[7][13]

  • Mild Aqueous Bases with Protic Solvents: Even milder bases like NaHCO₃ can cause deprotection, particularly in the presence of protic co-solvents like methanol.[1][14] Saturated aqueous NaHCO₃ is generally tolerated during aqueous extractions if alcoholic solvents are absent.[1]

  • Elevated Temperatures in Biphasic Systems: In "slow-release" Suzuki-Miyaura coupling conditions using aqueous K₃PO₄ with ethereal solvents (e.g., dioxane, THF), hydrolysis is controlled and gradual.[2][15] However, higher temperatures and prolonged reaction times, sometimes required for challenging couplings, can increase the rate of hydrolysis and lead to undesired deprotection.[11]

  • Hard Nucleophiles: MIDA boronates are generally incompatible with hard nucleophiles such as LiAlH₄, DIBAL, and TBAF.[14]

Q3: I'm observing unexpected byproducts in my Suzuki-Miyaura reaction. Could this be due to premature MIDA deprotection?

A: Yes, it's a strong possibility. If your MIDA boronate deprotects too quickly, the resulting free boronic acid can undergo undesirable side reactions before the desired cross-coupling occurs. This is especially problematic for inherently unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2][15]

Common byproducts arising from premature deprotection include:

  • Homocoupling: The free boronic acid couples with itself.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom.[5]

These side reactions are often suppressed when using the "slow-release" method, where the boronic acid is generated in situ at a rate comparable to its consumption in the cross-coupling reaction.[2][5]

Troubleshooting Guide: Step-by-Step Solutions

This section provides actionable steps to diagnose and resolve issues related to premature MIDA boronate deprotection.

Problem 1: My MIDA boronate is decomposing during my reaction workup.

Diagnosis: The most likely cause is exposure to basic aqueous solutions for a prolonged period, especially if a protic organic solvent is used.

Solution Workflow:

cluster_conditions Analysis of Conditions cluster_solutions Recommended Actions start Workup Issue: MIDA Boronate Decomposition check_base Identify Base Used in Aqueous Wash start->check_base check_solvent Identify Organic Solvent start->check_solvent strong_base Strong Base (e.g., NaOH)? check_base->strong_base mild_base Mild Base (e.g., NaHCO3)? check_base->mild_base protic_solvent Protic Solvent (e.g., MeOH)? check_solvent->protic_solvent strong_base->mild_base No sol1 Action: Minimize contact time. Work quickly and at low temperatures. strong_base->sol1 Yes mild_base->protic_solvent Yes sol4 Action: Avoid basic wash if possible. Use brine wash only. mild_base->sol4 No sol2 Action: Use a non-protic solvent (e.g., EtOAc, CH2Cl2) for extraction. protic_solvent->sol2 Yes sol3 Action: Consider an acidic wash (e.g., aq. HCl, NH4Cl) if compatible. protic_solvent->sol3 No sol1->sol2 sol2->sol3 sol3->sol4

Caption: Decision workflow for troubleshooting MIDA boronate decomposition during workup.

Detailed Steps:

  • Evaluate Your Aqueous Wash: MIDA boronates are generally compatible with aqueous extractions using water, brine, and even dilute acids like aq. HCl or NH₄Cl.[1] If you are using a basic wash, such as NaHCO₃, ensure you are using an aprotic organic solvent like ethyl acetate or dichloromethane.[1]

  • Minimize Contact Time and Temperature: Perform aqueous extractions quickly and, if possible, at a lower temperature to minimize the rate of hydrolysis.

  • Solvent Choice is Critical: If a basic wash is necessary, avoid using alcoholic co-solvents which can accelerate deprotection.[1]

  • Consider Alternative Purification: MIDA boronates have a unique affinity for silica gel.[6][8][16] A "catch-and-release" purification on a short silica plug can be an effective alternative to an aqueous workup for removing many impurities.[6][8][16]

Problem 2: Low yields in a Suzuki-Miyaura reaction designed for slow release of an unstable boronic acid.

Diagnosis: The rate of MIDA boronate hydrolysis might not be well-matched with the rate of the cross-coupling reaction. This could be due to either too fast or too slow release of the boronic acid.

Troubleshooting Protocol: Tuning the "Slow Release"

  • Verify Baseline Conditions: The standard "slow-release" conditions often involve K₃PO₄ in a 5:1 dioxane/H₂O mixture at 60-80 °C.[15]

  • Adjust the Temperature: The rate of boronic acid release is temperature-dependent. You can adjust the rate from approximately 30 minutes to 24 hours by varying the temperature between 100 °C and 23 °C, respectively.[2] If you suspect your boronic acid is decomposing, try lowering the reaction temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Consider Additives for Challenging Couplings: For some challenging substrates, like certain 2-pyridyl MIDA boronates, the addition of copper salts such as Cu(OAc)₂ can be beneficial.[15]

  • Phase-Transfer Considerations: The slow release occurs in the organic phase, while the inorganic base is in the aqueous phase.[10] Ensure adequate mixing to facilitate the phase-transfer process that governs the hydrolysis rate.

Table 1: MIDA Boronate Stability and Deprotection Conditions

ConditionReagentsTemperatureOutcomeStabilityReference
Anhydrous Cross-Coupling Pd catalyst, anhydrous base (e.g., K₃PO₄)Up to 80 °CNo reaction/deprotectionHigh[7]
Fast Deprotection 1M aq. NaOHRoom TempRapid hydrolysis (<10 min)Low[7][13]
Mild Deprotection aq. NaHCO₃ / MeOHRoom TempHydrolysis (~3.5 h)Moderate[14]
Slow Release K₃PO₄ / 5:1 Dioxane:H₂O60 °CControlled hydrolysis (~3 h)Tunable[2]
Acidic Wash aq. HCl or NH₄ClRoom TempGenerally stableHigh[1]
Strongly Acidic/Oxidizing H₂SO₄/CrO₃ (Jones)N/AStableVery High[1]
Problem 3: My MIDA boronate won't deprotect under "slow-release" conditions.

Diagnosis: This is a less common issue but can occur, particularly with very lipophilic substrates that have poor solubility in the aqueous phase where hydrolysis is initiated.

Solution Pathway:

cluster_solutions Recommended Actions start Deprotection Failure: 'Slow-Release' Ineffective check_solubility Is the MIDA boronate highly lipophilic? start->check_solubility check_temp Is the reaction temperature too low? check_solubility->check_temp No sol2 Action: Increase water content in the solvent mixture (e.g., 3:1 Dioxane:H2O). check_solubility->sol2 Yes sol1 Action: Increase reaction temperature to accelerate hydrolysis. check_temp->sol1 sol1->sol2 sol3 Action: Consider using a more organic-soluble hydroxide source if fast deprotection is an option. sol2->sol3 sol4 Action: Switch to 'fast-release' (aq. NaOH) if boronic acid is stable enough. sol3->sol4

Caption: Troubleshooting pathway for failed MIDA boronate deprotection.

Detailed Steps:

  • Increase Temperature: As noted previously, increasing the temperature is the most straightforward way to increase the rate of hydrolysis.[2]

  • Modify Solvent System: Increasing the proportion of water in the solvent mixture can enhance the rate of hydrolysis, although this may also affect the solubility of your organic starting materials.

  • Consider Alternative Bases: While K₃PO₄ is standard for slow release, for particularly stubborn cases, you might need to revert to a two-step process: deprotection with a stronger base like NaOH, followed by the cross-coupling reaction. This is only advisable if the resulting boronic acid is sufficiently stable to be handled.[13]

By understanding the mechanistic basis for MIDA boronate stability and the specific conditions that trigger deprotection, you can effectively troubleshoot your reactions and harness the full potential of this powerful class of reagents.

References
  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access Author Manuscript. [Link]

  • Lee, S. J., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]

  • Chem-Station. MIDA boronate. Chem-Station International Edition. [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Lee, S. J., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Vantourout, J. C., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Lipshutz, B. H., et al. (2016). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Vantourout, J. C., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Vantourout, J. C., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions with Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Benzene-1,4-diboronic acid mono-MIDA ester. This guide is designed for researchers, chemists, and drug development professionals engaged in sequential cross-coupling strategies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you maximize your yields and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, properties, and strategic use of this compound.

Q1: What is this compound and what is its primary advantage?

This compound is a bifunctional reagent designed for sequential, site-selective Suzuki-Miyaura cross-coupling reactions. It features a benzene ring substituted with two boron moieties: one is a reactive boronic acid (-B(OH)₂), and the other is a protected N-methyliminodiacetic acid (MIDA) boronate ester.

The key advantage lies in the orthogonality of the two boron groups. The MIDA ester is exceptionally stable and unreactive under standard anhydrous Suzuki-Miyaura conditions, which allows for a selective reaction at the free boronic acid site.[1][2] Once the first coupling is complete, the MIDA group can be easily cleaved under mild aqueous basic conditions to reveal a new boronic acid, ready for a second, different cross-coupling reaction.[1][3] This enables the controlled, stepwise synthesis of complex, unsymmetrical bi- and poly-aryl systems from a single starting material.[4][5]

Q2: How stable is the MIDA boronate ester group?

The MIDA boronate group exhibits remarkable stability across a wide range of conditions, which is a cornerstone of its utility.[2]

  • Anhydrous Cross-Coupling: It is stable under standard anhydrous Suzuki-Miyaura conditions, even at elevated temperatures (up to 80 °C).[1][2]

  • Chromatography: MIDA boronates are generally stable to silica gel column chromatography, simplifying the purification of intermediates.[2][4][5]

  • Storage: As crystalline, free-flowing solids, MIDA boronates are typically indefinitely stable when stored on the benchtop under air.[1][4][5]

  • Chemical Reagents: The MIDA group is robust and compatible with many common synthetic reagents, allowing for multi-step elaboration of the molecule before the second coupling.[2][6]

However, it is sensitive to aqueous basic conditions, which is the basis for its controlled deprotection.[3] It is also less stable in the presence of significant amounts of water and strong inorganic bases like K₃PO₄ or Na₂CO₃, which can lead to premature hydrolysis.[7][8][9]

Q3: What are the best practices for handling and dissolving this reagent?

  • Weighing: The reagent is an air-stable solid and can be weighed in the open.

  • Solubility: this compound has moderate solubility in common organic solvents used for cross-coupling, such as dioxane, THF, and toluene. Gentle warming and sonication can aid dissolution. For purification, MIDA boronates can often be recrystallized from solvent mixtures like acetone/ether.[2]

  • Moisture: While the solid is bench-stable, it is crucial to use anhydrous solvents for the first cross-coupling reaction to prevent premature deprotection of the MIDA group.[10]

Part 2: Troubleshooting Guide for the First Cross-Coupling Reaction

This guide addresses issues encountered during the initial coupling at the free boronic acid site, while the MIDA ester remains intact.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Monocoupled Product 1. Ineffective Catalyst System: The chosen palladium catalyst or ligand may not be active enough for the specific aryl halide substrate (e.g., an electron-rich aryl chloride).1a. Screen a panel of catalysts and ligands. For challenging substrates, consider more electron-rich and sterically hindered phosphine ligands like SPhos or RuPhos, which can promote the difficult oxidative addition step.[11][12] 1b. Use a pre-formed palladium precatalyst to ensure the generation of the active Pd(0) species.[13]
2. Poor Reagent Solubility: One or more reagents (aryl halide, MIDA boronate) may not be fully dissolved at the reaction temperature, limiting reaction rates.2a. Increase the reaction temperature in increments of 10-20 °C. 2b. Switch to a solvent with better solubilizing properties, such as dioxane or DMF, but be mindful of potential side reactions at higher temperatures.[14][15]
3. Inappropriate Base: The base may be too weak to facilitate the catalytic cycle efficiently, or it may be causing reagent degradation.3a. For anhydrous couplings, a moderately strong base like K₃PO₄ is often effective.[1] 3b. Ensure the base is finely powdered and dry to maximize its reactivity and avoid introducing water.
Significant Formation of Homocoupled Side Product (Ar-Ar) 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative processes that favor the homocoupling of the boronic acid.1a. Ensure the reaction mixture is thoroughly degassed before heating. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the reaction. 1b. A common degassing method is to bubble argon through the solvent for 20-30 minutes before adding the catalyst and reagents.[12]
2. Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) catalyst can sometimes proceed via homocoupling of the boronic acid.[13]2a. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that generates Pd(0) more cleanly. 2b. Add a small amount of a phosphine ligand which can act as a reductant for the Pd(II) salt.[13]
Formation of Double-Coupled Product 1. Premature MIDA Deprotection: The reaction conditions are inadvertently causing the MIDA ester to hydrolyze, allowing the second coupling to occur.1a. Strictly use anhydrous solvents and reagents for the first coupling step. 1b. Avoid strong aqueous bases. If a base is causing issues, switch to a non-hydrolytic base like CsF or an organic base under anhydrous conditions.[14] 1c. Lower the reaction temperature. MIDA esters are generally stable up to 80°C, but this can be substrate-dependent.[1][2]

Part 3: Troubleshooting Guide for MIDA Deprotection & Second Coupling

This guide addresses issues that arise after the first coupling is complete and you are proceeding with the second transformation.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete MIDA Deprotection 1. Insufficient Base or Water: The hydrolysis of the MIDA ester is an equilibrium process and requires sufficient aqueous base to proceed to completion.1a. Use a standard deprotection condition such as 1M aqueous NaOH in THF at room temperature.[1][2] Ensure vigorous stirring to mix the biphasic system.[16][17] 1b. If the reaction stalls, add additional equivalents of aqueous base. The reaction can be monitored by TLC or LCMS.
2. Poor Solubility of the Monocoupled Intermediate: The product from the first coupling may be highly nonpolar and poorly soluble in the aqueous/organic mixture, hindering access of the aqueous base to the MIDA ester.2a. Increase the proportion of the organic cosolvent (e.g., THF, dioxane) to improve solubility. 2b. Gentle heating (e.g., to 40 °C) can sometimes accelerate the deprotection of stubborn substrates.
Low Yield in Second Coupling Reaction 1. Protodeboronation: The newly formed boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom before it can couple. This is common with electron-rich or certain heteroaryl boronic acids.1a. The "slow release" method, where MIDA deprotection and the second coupling occur in the same pot, can minimize the concentration of the free boronic acid at any given time, thus suppressing protodeboronation.[11][18] This typically involves a weaker base (e.g., K₃PO₄) and a controlled amount of water.[9] 1b. Ensure the second aryl halide is present in the reaction mixture during the deprotection step for an in-situ coupling.
2. Incompatible Reaction Conditions: The conditions optimized for the first coupling may not be suitable for the second, especially if the electronic properties of the molecule have changed significantly.2a. Re-optimize the catalyst, ligand, base, and solvent for the second coupling step, treating it as a new reaction. The optimal conditions can be very different from the first coupling.[19]

Part 4: Optimized Protocols & Key Parameters

Protocol 1: Standard First Suzuki-Miyaura Coupling (Anhydrous)
  • To an oven-dried flask under an inert atmosphere (Argon or N₂), add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Add anhydrous solvent (e.g., dioxane or toluene, to achieve ~0.1 M concentration).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LCMS until the aryl halide is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting mono-coupled MIDA boronate by silica gel chromatography.

Protocol 2: MIDA Ester Deprotection and Second Coupling (Two-Step)
  • Deprotection: Dissolve the purified mono-coupled MIDA boronate from Protocol 1 in a mixture of THF and 1M aqueous NaOH (e.g., 3:1 v/v). Stir vigorously at room temperature for 30-60 minutes until deprotection is complete (monitored by LCMS).

  • Acidify the mixture with 1M HCl to ~pH 2-3 and extract the newly formed boronic acid into an organic solvent like ethyl acetate. Dry, filter, and concentrate to yield the crude boronic acid, which should be used immediately.

  • Second Coupling: Set up a new Suzuki-Miyaura reaction as described in Protocol 1, using the crude boronic acid from the previous step and the second, different aryl halide. Note that aqueous conditions (e.g., with K₂CO₃ in dioxane/water) are often suitable here.[19]

Summary of Recommended Reaction Parameters
ParameterFirst Coupling (Anhydrous)Second Coupling (Aqueous/In-situ)Rationale & Key Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with ligands (SPhos, RuPhos, PPh₃), or precatalysts (Pd(dppf)Cl₂, SPhos-Pd-G3)Pd(PPh₃)₄, Pd(dppf)Cl₂The first coupling may require a more active catalyst for challenging substrates. The second coupling often proceeds under more classical conditions.
Base K₃PO₄, Cs₂CO₃, CsFK₃PO₄, K₂CO₃, Na₂CO₃Anhydrous conditions are critical for the first step. The second step requires an aqueous base for deprotection and coupling. The choice of base can influence selectivity.[20]
Solvent Dioxane, Toluene, THF (anhydrous)Dioxane/H₂O, THF/H₂OWater is required for the second step to facilitate MIDA hydrolysis and activate the boronic acid for transmetalation.[9][16]
Temperature 60 - 110 °CRoom Temp - 100 °CHigher temperatures may be needed for less reactive aryl chlorides but increase the risk of premature MIDA deprotection in the first step.

Part 5: Visual Workflows

Sequential Cross-Coupling Workflow

This diagram illustrates the two-stage process of using this compound for sequential synthesis.

G cluster_0 Step 1: First Coupling (Anhydrous) cluster_1 Step 2: Deprotection & Second Coupling A Benzene-1,4-diboronic acid mono-MIDA ester C Anhydrous Suzuki-Miyaura (Pd Catalyst, Base) A->C B Aryl Halide 1 (Ar¹-X) B->C D Mono-coupled Product (Ar¹-Aryl-MIDA) C->D Selective coupling at free B(OH)₂ site G Second Suzuki-Miyaura (Pd Catalyst) D->G Intermediate E Aryl Halide 2 (Ar²-X) E->G F Aqueous Base (e.g., NaOH or K₃PO₄/H₂O) F->G MIDA Deprotection H Final Unsymmetrical Product (Ar¹-Aryl-Ar²) G->H Coupling at newly formed B(OH)₂ site

Caption: Workflow for sequential Suzuki-Miyaura cross-coupling.

Troubleshooting Decision Tree for Low Yields

This diagram provides a logical pathway for diagnosing and solving issues related to low reaction yields.

G Start Low Yield Observed Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Side_Products Analyze Side Products SM_Yes->Side_Products No_Reaction Reaction Stalled or Inactive SM_No->No_Reaction Solubility Check Reagent Solubility No_Reaction->Solubility Catalyst Screen Catalysts/Ligands Solubility->Catalyst Temp_Base Increase Temperature / Change Base Catalyst->Temp_Base Homocoupling Homocoupling (Ar-Ar)? Side_Products->Homocoupling Protodeboronation Protodeboronation (Ar-H)? Side_Products->Protodeboronation Degradation Other Degradation? Side_Products->Degradation Degas Improve Degassing Use Pd(0) Source Homocoupling->Degas Solution Slow_Release Use 'Slow Release' Conditions Couple In-Situ Protodeboronation->Slow_Release Solution Milder_Cond Use Milder Conditions (Lower Temp, Weaker Base) Degradation->Milder_Cond Solution

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • MIDA boronate. (2014, February 9). Chem-Station International Edition. Retrieved from [Link]

  • Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Gonzalez, J. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-961. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Organic & Biomolecular Chemistry, 14(44), 10456-10467. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(27), 8289-8298. Retrieved from [Link]

  • Yokoyama, K., et al. (2020). RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene). Macromolecules, 53(9), 3423-3430. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. Retrieved from [Link]

  • Pen-Cheng, R., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17302-17305. Retrieved from [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Pen-Cheng, R., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17302-17305. Retrieved from [Link]

  • Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 937-943. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]

  • Gonzalez, J. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling with MIDA Boronates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we will address one of the most persistent challenges in Suzuki couplings: the formation of homocoupling byproducts. Our goal is to provide you with the expertise, troubleshooting strategies, and validated protocols to minimize these unwanted side reactions and maximize the yield of your desired cross-coupled product.

Introduction to MIDA Boronates in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The development of MIDA boronates has further revolutionized this field. These air-stable, crystalline solids offer a significant advantage over traditional boronic acids, which can be prone to decomposition and protodeboronation. The MIDA ligand protects the boronic acid, rendering it inert to many reaction conditions until it is "unmasked" in the presence of a base, releasing the active boronic acid species into the catalytic cycle. This controlled release mechanism is key to their utility but also introduces specific parameters that must be optimized to prevent side reactions, most notably homocoupling of the organoboron reagent.

Troubleshooting Guide: Homocoupling in Suzuki-Miyaura Reactions with MIDA Esters

This section is structured in a question-and-answer format to directly address common issues and observations you may encounter in your experiments.

Q1: I'm observing a significant amount of homocoupling of my MIDA boronate. What are the most likely causes?

A1: Homocoupling of the MIDA boronate (or the boronic acid it generates in situ) is a common side reaction that competes with the desired cross-coupling pathway. The primary culprits are often related to the reaction kinetics and the stability of the catalyst.

  • Slow Transmetalation: If the transmetalation step (where the organic group is transferred from boron to the palladium catalyst) is slow relative to other processes in the catalytic cycle, the concentration of the active boronic acid in the reaction mixture can build up. This increases the likelihood of two boronic acid molecules reacting with each other, a process that can be promoted by the palladium catalyst or by oxidative mechanisms.

  • Catalyst Decomposition: The palladium catalyst, particularly in its Pd(0) active form, can be unstable. If the catalyst decomposes to form palladium black, this can promote homocoupling. Catalyst decomposition is often accelerated by high temperatures or the presence of oxygen.

  • Presence of Oxygen: Trace amounts of oxygen can lead to oxidative homocoupling of the boronic acid. It is crucial to ensure that the reaction is performed under strictly anaerobic conditions.

  • Base-Related Issues: The choice and concentration of the base are critical. A base that is too strong or too concentrated can lead to rapid, uncontrolled release of the boronic acid from the MIDA ester, again increasing its concentration and the probability of homocoupling. The base is also involved in the regeneration of the active catalyst, and an imbalance can disrupt the catalytic cycle.

Q2: How does my choice of palladium catalyst and ligand influence homocoupling?

A2: The palladium source and the ancillary ligand are arguably the most critical factors in controlling the selectivity of the Suzuki-Miyaura reaction.

  • Ligand Steric Hindrance: Bulky electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed to promote the desired cross-coupling. These ligands stabilize the Pd(0) species and create a sterically hindered environment around the palladium center. This steric bulk favors the oxidative addition of the aryl halide and subsequent transmetalation with the boronic acid over the homocoupling pathway.

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also play a role. Pd₂(dba)₃ is a source of Pd(0) and is often preferred as it does not require an initial reduction step in the catalytic cycle. However, its stability can be a concern. Using pre-formed palladium-ligand complexes (precatalysts) can provide a more controlled and reproducible initiation of the reaction.

Q3: Can the reaction solvent and temperature be optimized to reduce homocoupling?

A3: Absolutely. The reaction environment plays a pivotal role in dictating the rates of the various steps in the catalytic cycle.

  • Solvent Polarity: The choice of solvent can influence the solubility of the reagents and the rate of the MIDA deprotection. A solvent system that ensures all components remain in solution is essential for a clean reaction. Common solvents include toluene, dioxane, and THF, often with the addition of water to facilitate the dissolution of the inorganic base.

  • Temperature Control: Higher temperatures generally accelerate all reaction rates, including homocoupling and catalyst decomposition. It is often beneficial to run the reaction at the lowest temperature that still allows for efficient cross-coupling. A temperature screening is a worthwhile optimization step. For particularly sensitive substrates, starting at room temperature and gradually increasing the heat can be an effective strategy.

Q4: I suspect my MIDA boronate is of poor quality. How can this contribute to homocoupling, and how can I check its purity?

A4: The quality of the MIDA boronate is paramount. Impurities can significantly impact the reaction outcome.

  • Presence of Free Boronic Acid: If the MIDA boronate has started to hydrolyze due to improper storage (exposure to moisture), it may contain free boronic acid. This pre-existing boronic acid can readily undergo homocoupling at the start of the reaction.

  • Purity Verification: The purity of your MIDA boronate can be assessed by ¹H NMR spectroscopy. The characteristic signals of the MIDA ligand (a singlet for the N-Me group and two doublets for the CH₂ groups) should be sharp and integrate correctly relative to the signals of the organic moiety. The absence of broad signals corresponding to the boronic acid hydroxyl protons is also a good indicator of purity. High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Experimental Protocols for Minimizing Homocoupling

The following protocols are designed to provide a robust starting point for your Suzuki-Miyaura reactions with MIDA boronates, with a focus on minimizing homocoupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates

Objective: To provide a reliable, general method for the cross-coupling of an aryl halide with a MIDA boronate.

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, MIDA boronate, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Homocoupling byproducts

Objective: To quantify the amount of homocoupling byproduct relative to the desired cross-coupled product.

Method:

  • Crude Reaction Mixture Analysis: Before workup, take a small aliquot of the crude reaction mixture.

  • Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter.

  • Analytical Technique: Analyze the sample by HPLC or GC-MS.

    • HPLC: Use a calibrated HPLC method to determine the relative peak areas of the starting materials, the desired product, and the homocoupling byproduct.

    • GC-MS: This technique is particularly useful for identifying the homocoupling product by its mass.

  • Quantification: The percentage of homocoupling can be estimated by comparing the peak area of the homocoupling byproduct to the sum of the peak areas of all products.

Data Presentation: Troubleshooting Matrix

The table below summarizes common issues, their likely causes, and recommended solutions to mitigate homocoupling.

Observation Potential Cause(s) Recommended Action(s)
High levels of homocoupling (>10%) 1. Inefficient transmetalation.2. Catalyst decomposition.3. Presence of oxygen.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).2. Lower the reaction temperature.3. Ensure rigorous degassing of solvents and reaction vessel.
Reaction is sluggish and produces homocoupling byproduct 1. Inappropriate base.2. Low reaction temperature.1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).2. Gradually increase the reaction temperature while monitoring for byproduct formation.
Inconsistent results between batches 1. Impure MIDA boronate.2. Variable catalyst activity.1. Verify the purity of the MIDA boronate by ¹H NMR.2. Use a pre-formed palladium precatalyst for better reproducibility.

Visualizing the Suzuki-Miyaura Cycle and Homocoupling

The following diagrams illustrate the key mechanistic pathways involved.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination center ArX Ar-X ArX->OxAdd MIDA_B Ar'-B(MIDA) Base Base, H2O MIDA_B->Base BoronicAcid Ar'-B(OH)2 Base->BoronicAcid BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway BoronicAcid1 2 Ar'-B(OH)2 Homocoupling Ar'-Ar' BoronicAcid1->Homocoupling Pd0 Pd(0) or O2 Pd0->Homocoupling

Caption: Competing homocoupling side reaction pathway.

Troubleshooting_Workflow Start High Homocoupling Observed CheckPurity Verify MIDA Boronate Purity (NMR/HPLC) Start->CheckPurity Degas Improve Degassing Technique CheckPurity->Degas Purity OK OptimizeLigand Screen Bulky Ligands (e.g., SPhos, XPhos) Degas->OptimizeLigand OptimizeBase Screen Bases (K3PO4, Cs2CO3) OptimizeLigand->OptimizeBase OptimizeTemp Lower Reaction Temperature OptimizeBase->OptimizeTemp Success Homocoupling Minimized OptimizeTemp->Success

Caption: A logical workflow for troubleshooting homocoupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Technical Support Center: Large-Scale Synthesis of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the large-scale synthesis of Benzene-1,4-diboronic acid mono-MIDA ester. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis, purification, and handling of this versatile building block.

Introduction and Scientific Context

This compound is a key bifunctional building block used in iterative cross-coupling (ICC) reactions, a powerful strategy for the streamlined and automated synthesis of complex small molecules.[1][2] The N-methyliminodiacetic acid (MIDA) ligand protects one of the two boronic acid functionalities, rendering it stable to a wide range of reaction conditions, including silica gel chromatography and anhydrous cross-coupling.[3][4][5] This selective protection allows for sequential, controlled carbon-carbon bond formation. The MIDA group can be easily cleaved under mild aqueous basic conditions to liberate the free boronic acid for subsequent reactions.[6][7]

The stability and unique reactivity profile of MIDA boronates have transformed the synthesis of complex molecules, making many previously challenging boronic acids accessible as benchtop-stable, crystalline solids.[8][9] This guide focuses on a robust and scalable synthesis protocol, addressing potential issues to ensure successful and reproducible outcomes in a laboratory setting.

Synthesis Pathway Overview

The most reliable and scalable method for synthesizing MIDA boronates, particularly for sensitive substrates, involves the condensation of a boronic acid with MIDA anhydride. This method avoids the harsh, high-temperature acidic conditions of traditional Dean-Stark dehydrative condensation, leading to higher yields and purity.[6][10][11]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Benzene-1,4-diboronic_acid Benzene-1,4-diboronic acid MIDA_anhydride MIDA Anhydride Product_MIDA_ester Benzene-1,4-diboronic acid mono-MIDA ester MIDA_anhydride->Product_MIDA_ester

Caption: General synthesis of the mono-MIDA ester via MIDA anhydride.

Detailed Experimental Protocol (Large-Scale)

This protocol is adapted from established procedures for the synthesis of MIDA boronates using MIDA anhydride, optimized for scale.[6][7]

Hazard Analysis: A thorough risk assessment must be conducted before starting. This procedure involves handling chemicals such as 1,4-dioxane (a potential carcinogen) and various organic solvents. Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment
Reagent/EquipmentQuantity (for ~10g scale)Notes
Benzene-1,4-diboronic acid12.0 g (72.4 mmol, 1.2 equiv)Ensure high purity (>97%).
MIDA Anhydride7.78 g (60.3 mmol, 1.0 equiv)Must be dry. Can be prepared from MIDA.[7][12]
Anhydrous 1,4-Dioxane200 mLUse a dry, nitrogen-purged solvent.
Diethyl Ether (Et2O)500 mLFor precipitation and washing.
Acetone100 mLFor precipitation.
Magnetic Stirrer & Stir Bar1Teflon-coated.
500 mL Round-Bottomed Flask1With a 24/40 joint.
Reflux Condenser1
Oil Bath / Heating Mantle1
Büchner Funnel & Flask1 setFor filtration.
Rotary Evaporator1
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL single-necked round-bottomed flask equipped with a large magnetic stir bar, add MIDA anhydride (7.78 g, 60.3 mmol) followed by Benzene-1,4-diboronic acid (12.0 g, 72.4 mmol).

  • Inert Atmosphere: Cap the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (200 mL) via syringe. The mixture will form a suspension.

  • Heating: Place the flask in a preheated oil bath at 70 °C and stir vigorously. Attach a reflux condenser.

  • Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., eluent: 10% MeOH in DCM) or LC-MS. A white precipitate of the product should form as the reaction proceeds. The reaction is typically complete within 24 hours.[6][7]

  • Cooling and Initial Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A significant amount of white solid should be present.

  • Solvent Removal: Concentrate the mixture by rotary evaporation to remove the bulk of the dioxane. This will yield a thick slurry or a damp solid.

  • Precipitation/Trituration: To the crude residue, add acetone (100 mL) and stir or sonicate to break up any clumps. Then, add diethyl ether (400 mL) portion-wise with vigorous stirring. This will cause the desired product to precipitate fully.

  • Filtration: Let the suspension stand for 30 minutes, then collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with diethyl ether (2 x 50 mL) to remove any soluble impurities.

  • Drying: Dry the resulting white, crystalline solid under high vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

  • Characterization: Confirm the structure and purity of the product (CAS 1104665-01-1) using ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS.[]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification process.

Troubleshooting_Workflow Start Low Product Yield or Purity Issue Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Reaction Was the reaction complete? Check_Workup Was work-up performed correctly? Check_Reaction->Check_Workup Yes Optimize_Reaction Extend reaction time or increase temperature slightly. Check_Reaction->Optimize_Reaction No Check_Reagents->Check_Reaction Yes Purify_Reagents Dry solvents/reagents. Use fresh MIDA anhydride. Check_Reagents->Purify_Reagents No Optimize_Purification Recrystallize or perform column chromatography. Check_Workup->Optimize_Purification No Success Problem Resolved Check_Workup->Success Yes Optimize_Reaction->Start Retry Purify_Reagents->Start Retry Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Question & Answer Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield can stem from several factors:

  • Incomplete Reaction: The condensation can be slow. Ensure the reaction has run for at least 24 hours at 70 °C. You can monitor the disappearance of the starting boronic acid by TLC or LC-MS.

  • Moisture Contamination: Although the MIDA anhydride method is robust, excessive moisture can hydrolyze the anhydride and the product. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure Starting Materials: The purity of the Benzene-1,4-diboronic acid and MIDA anhydride is critical. Impurities in the diboronic acid can lead to side products, while old or partially hydrolyzed MIDA anhydride will be less reactive.

  • Incorrect Stoichiometry: While we use a slight excess of the diboronic acid to favor mono-substitution, a significant deviation can impact the yield of the desired product. Double-check all weighings and calculations.

Q2: The isolated product is an off-white or brownish powder, not a clean white solid. How can I purify it?

A2: Discoloration often indicates impurities from the starting materials or side reactions.

  • Recrystallization: MIDA boronates are highly crystalline.[6] An effective method is to dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., THF/acetonitrile) and allow it to cool slowly.

  • Trituration/Washing: Vigorously stirring or sonicating the crude solid in a solvent in which the impurities are soluble but the product is not (like diethyl ether or ethyl acetate) can be very effective.[7]

  • Silica Gel Chromatography: This is a viable option as MIDA boronates are generally stable on silica gel.[3][5] A typical eluent system is dichloromethane (DCM) with a gradient of methanol (e.g., 0-10% MeOH). Caution: Do not leave the MIDA boronate on the column in alcohol-containing eluents for extended periods (more than an hour), as this can cause decomposition.[3]

Q3: My NMR spectrum shows signals for both the desired mono-MIDA ester and the bis-MIDA ester. How can I avoid this?

A3: Formation of the bis-MIDA ester (CAS 1190586-77-5) is a common side product if the stoichiometry is not controlled.

  • Control Stoichiometry: The key is to use MIDA anhydride as the limiting reagent. The protocol above uses a 1.2-fold excess of the diboronic acid to statistically favor the formation of the mono-adduct. You can carefully adjust this ratio based on your results.

  • Separation: Fortunately, the mono- and bis-adducts have different polarities and can typically be separated by silica gel column chromatography. The bis-MIDA ester is generally less polar than the mono-MIDA ester which has a free boronic acid group.

Q4: I am having trouble isolating the product; it seems to be an oil or won't precipitate cleanly.

A4: This is unusual for MIDA boronates, which are known for their crystallinity.[2]

  • Check for Residual Solvent: High-boiling solvents like dioxane or DMSO (if used in other methods) can be difficult to remove and may result in an oily product. Ensure drying under high vacuum is adequate. An azeotropic removal with toluene can also be effective for removing certain impurities before precipitation.[12]

  • Induce Crystallization: If the product is pure but oily, try dissolving it in a minimal amount of a good solvent (like THF) and adding a poor solvent (like hexanes or diethyl ether) dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the MIDA anhydride method preferred over the Dean-Stark method for large-scale synthesis? The MIDA anhydride method operates under much milder conditions (e.g., 70 °C in dioxane) compared to the high-temperature (often >110 °C) azeotropic dehydration required for Dean-Stark conditions.[6] This prevents the degradation of sensitive boronic acids and often results in cleaner reactions and higher yields, which is a significant advantage for large-scale production.[10]

Q2: How stable is the final this compound product? MIDA boronates are exceptionally stable. They are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage, which is a major advantage over many free boronic acids.[1][8]

Q3: What are the recommended storage conditions for the product? Store the product in a tightly sealed container in a cool, dry, and dark place.[14] While it is benchtop stable, long-term storage under these conditions will ensure its integrity for future use.

Q4: How do I deprotect the MIDA ester to use the second boronic acid functionality? Deprotection is reliably achieved under mild aqueous basic conditions. Stirring the MIDA boronate in a mixture of an organic solvent (like THF or MeOH) with a mild aqueous base (such as 1M NaOH or saturated NaHCO₃) at room temperature for 10-60 minutes is usually sufficient to fully liberate the free boronic acid.[5][15]

Q5: Can I use other boronic acids with this protocol? Yes, the MIDA anhydride method is broadly applicable to a wide range of aryl, heteroaryl, and vinyl boronic acids.[6][8] It is particularly useful for boronic acids that are sensitive to harsher conditions.[11]

References

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]

  • Nykaza, T. V., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Knapp, D. M., et al. (2020). MIDA Anhydride Complexation in the Synthesis of MIDA Boronates from Boronic Acids. Organic Syntheses, 97, 92-109. [Link]

  • Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Burke, M. D., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571-3575. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Lee, S. J., et al. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(13), 4972-4975. [Link]

  • Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates (Supporting Information). Amazon S3. [Link]

  • Knapp, D. M., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH Public Access. [Link]

  • SuKaiLu Chemical Technology Co., Ltd. This compound. LookChem. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307. [Link]

  • Lee, S. J., et al. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. NIH Public Access. [Link]

Sources

Technical Support Center: Optimizing the Slow Release of Boronic Acids from MIDA Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-methyliminodiacetic acid (MIDA) boronates. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the nuances of MIDA boronate deprotection, particularly focusing on achieving reliable and tunable slow release of boronic acids for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the "slow release" of boronic acids from MIDA esters?

A1: The slow release of boronic acids from their MIDA esters is predicated on a shift in the hydrolysis mechanism. MIDA boronates can be hydrolyzed via two distinct pathways: a rapid, base-mediated pathway and a much slower, neutral pathway.[1][2][3][4]

  • Fast Release: This is typically achieved with strong aqueous bases like sodium hydroxide (NaOH). The mechanism involves a rapid, direct attack of the hydroxide ion on one of the MIDA ester's carbonyl carbons, leading to swift cleavage and release of the boronic acid, often within minutes at room temperature.[1][5][6]

  • Slow Release: This is achieved under milder basic conditions, most commonly with aqueous potassium phosphate (K₃PO₄).[5][7] In this scenario, the hydrolysis proceeds primarily through a neutral pathway where a small cluster of water molecules facilitates the rate-limiting cleavage of the B-N dative bond.[1][2][3][4] This process is inherently slower, allowing for a gradual, controlled release of the boronic acid over several hours.

The ability to switch between these two pathways by simply choosing the appropriate base is a cornerstone of the MIDA platform's utility, especially for in situ cross-coupling of unstable boronic acids.[7][8]

Q2: Why would I want to use slow-release conditions instead of a rapid deprotection with NaOH?

A2: Slow-release conditions are particularly advantageous when dealing with boronic acids that are unstable under the reaction conditions required for cross-coupling.[7][8] Many valuable boronic acids, such as those derived from 2-substituted heterocycles (e.g., 2-pyridyl), vinyl groups, and cyclopropyl groups, are prone to degradation via processes like protodeboronation, oxidation, or polymerization, especially in the presence of heat and base.[7][8]

By slowly releasing the boronic acid into the reaction mixture, its standing concentration remains low throughout the reaction. This ensures that the rate of cross-coupling is significantly faster than the rate of boronic acid decomposition, leading to substantially higher yields of the desired product.[7]

Q3: Are MIDA boronates stable to common synthetic reagents and purification methods?

A3: Yes, one of the significant advantages of MIDA boronates is their remarkable stability. They are generally stable to a wide range of common synthetic reagents, including many oxidants, reductants, and conditions for other cross-coupling reactions (e.g., Stille, Sonogashira).[9][10] This stability allows for the functionalization of other parts of the molecule while the boronic acid moiety remains protected.

Furthermore, MIDA boronates are universally compatible with silica gel chromatography, which is a significant advantage over other boronic acid surrogates like trifluoroborate salts.[9][11] This allows for easy purification of MIDA-protected intermediates in multi-step syntheses. Dichloromethane:methanol is a common eluent for TLC analysis, while for column chromatography, solvent systems like hexanes:EtOAc or EtOAc:acetone are effective.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Incomplete or Stalled Deprotection Under "Fast Release" (NaOH) Conditions

Symptoms:

  • Your reaction, which you expect to be complete in minutes, stalls with a significant amount of starting MIDA boronate remaining even after extended reaction times.

  • You observe a biphasic reaction mixture that is difficult to emulsify.

Root Cause Analysis:

This issue is frequently encountered with highly lipophilic (greasy) MIDA boronates . While the base-mediated (kOH) hydrolysis pathway is very fast, it requires the hydroxide ion to be in the same phase as the MIDA boronate.[1][6] Highly lipophilic substrates have poor solubility in the aqueous phase, and upon addition of aqueous NaOH, they can induce rapid phase separation. This traps the MIDA boronate in the organic phase, effectively cutting it off from the hydroxide ions in the aqueous phase.[1][6]

Once phase separation occurs, the deprotection is forced to proceed via the much slower neutral (k₀) hydrolysis pathway at the interface of the two phases, leading to the observed stalling.[1][6]

Solutions:

  • Improve Miscibility:

    • Increase the proportion of a miscible organic solvent like tetrahydrofuran (THF) or dioxane. This can help to create a single phase or a more easily emulsified mixture.

    • Vigorous stirring is crucial to generate a transient emulsion, maximizing the interfacial area between the organic and aqueous phases and promoting the fast, base-mediated hydrolysis.[1][6]

  • Use a Phase-Transfer Catalyst:

    • A small amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can help to shuttle hydroxide ions into the organic phase, accelerating the deprotection.

  • Consider an Alternative Base:

    • For exceptionally lipophilic substrates, using a more organic-soluble hydroxide source, such as tetrabutylammonium hydroxide (TBAOH), can be highly effective.[1]

Issue 2: Low Yields in Slow-Release Cross-Coupling Reactions

Symptoms:

  • The yield of your desired cross-coupled product is low, and you observe significant amounts of protodeboronated side-product.

  • The reaction appears to be sluggish or does not go to completion.

Root Cause Analysis:

Low yields in slow-release cross-coupling reactions often stem from an imbalance between the rate of boronic acid release and the rate of its consumption in the catalytic cycle.

  • Release Rate is Too Fast: If the boronic acid is released faster than the palladium catalyst can use it, its concentration will build up in the reaction mixture, making it susceptible to decomposition pathways like protodeboronation.[8]

  • Release Rate is Too Slow: Conversely, if the boronic acid is released too slowly, the transmetalation step in the Suzuki-Miyaura cycle can become the rate-limiting step of the overall reaction, leading to incomplete conversion of the coupling partner.

Solutions & Optimization Workflow:

The key is to match the rate of boronic acid release to the rate of the cross-coupling reaction. This can be achieved by systematically tuning the reaction parameters.

Workflow for Optimizing Slow-Release Cross-Coupling

workflow cluster_start Initial Setup cluster_troubleshoot Troubleshooting cluster_optimize Optimization Strategies start Start with standard conditions: K3PO4 (7.5 equiv), 5:1 dioxane/H2O, 60 °C problem Low Yield Observed start->problem check_side_products Analyze crude reaction for protodeboronation vs. unreacted starting material. problem->check_side_products too_fast Protodeboronation is significant: Release rate is too fast. check_side_products->too_fast Protodeboronation too_slow Mainly unreacted starting material: Release rate is too slow. check_side_products->too_slow Unreacted SM decrease_rate Decrease Release Rate: - Lower temperature (e.g., 40 °C or RT) - Use a weaker base (e.g., K2CO3) - Increase organic solvent ratio too_fast->decrease_rate increase_rate Increase Release Rate: - Increase temperature (e.g., 80-100 °C) - Increase water content - Use a stronger base (e.g., KOH for some substrates) too_slow->increase_rate success Optimized Yield decrease_rate->success Re-run reaction increase_rate->success Re-run reaction

Caption: Workflow for optimizing slow-release conditions.

Parameter Adjustment Guide:

ParameterTo Decrease Release RateTo Increase Release RateRationale & Comments
Temperature Decrease (e.g., 23-40 °C)Increase (e.g., 80-100 °C)The rate of hydrolysis is temperature-dependent. A 20 °C change can significantly alter the release profile.[5]
Base Use a weaker base (e.g., K₂CO₃)Use a stronger base (e.g., KOH)While K₃PO₄ is a good starting point, the choice of base can fine-tune the pH and thus the hydrolysis rate.
Water Content Decrease water (e.g., 10:1 dioxane/H₂O)Increase water (e.g., 3:1 dioxane/H₂O)The neutral hydrolysis pathway is dependent on water activity. Higher water concentration generally accelerates release.[1][12]
Solvent Use less polar solventsUse more polar aprotic solvents (e.g., THF)Solvent affects the solubility of water in the organic phase and can influence mass transfer.
Issue 3: Difficulty Monitoring the Deprotection Reaction

Symptoms:

  • You are unsure if your deprotection is complete before proceeding with the next step.

  • TLC analysis is inconclusive.

Root Cause Analysis:

MIDA boronates and their corresponding boronic acids can sometimes have similar polarities, making them difficult to resolve by TLC. Additionally, boronic acids can streak on silica gel plates.

Solutions:

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Eluent System: A mixture of dichloromethane and methanol (e.g., 9:1) is often effective for visualizing MIDA boronates.[9]

    • Visualization: MIDA boronates can be visualized under UV light if they contain a chromophore. Staining with potassium permanganate can also be effective.

    • Co-spotting: Always co-spot your reaction mixture with a sample of your starting MIDA boronate to confirm its consumption.

  • ¹H NMR Monitoring:

    • This is a very reliable method. The most indicative signals are the methylene protons of the MIDA ligand, which typically appear as two distinct doublets around 4.0-4.5 ppm in the MIDA boronate. Upon successful hydrolysis, these signals will be replaced by a singlet corresponding to the free N-methyliminodiacetic acid.

    • Procedure: Take an aliquot of your reaction mixture, evaporate the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The disappearance of the starting MIDA boronate's characteristic signals is a clear indicator of reaction completion. For quantitative analysis, a known amount of an internal standard can be added.[13]

  • LC-MS Analysis:

    • Liquid chromatography-mass spectrometry is a powerful tool for monitoring the disappearance of the starting material and the appearance of the desired boronic acid (or subsequent coupled product). Use a buffered mobile phase to prevent on-column hydrolysis of the MIDA boronate.[1]

Experimental Protocols

Protocol 1: Standard Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the cross-coupling of an aryl halide with an unstable boronic acid, using its MIDA boronate surrogate.

  • To an oven-dried reaction vessel, add the MIDA boronate (1.2 equivalents), the aryl halide (1.0 equivalent), palladium catalyst (e.g., 5 mol % Pd(OAc)₂), and ligand (e.g., 10 mol % SPhos).

  • Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dioxane and water in a 5:1 ratio to achieve a final concentration of ~0.07 M with respect to the aryl halide.

  • Add potassium phosphate (K₃PO₄, 7.5 equivalents) as a solid.

  • Stir the reaction mixture vigorously at 60 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the aryl halide.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note: These conditions are a general guideline and may require optimization for specific substrates as detailed in the troubleshooting guide.[5][14]

Protocol 2: Deprotection of a MIDA Boronate to the Free Boronic Acid

This protocol is for the isolation of the free boronic acid.

  • Dissolve the MIDA boronate in THF (or another suitable organic solvent).

  • Add an equal volume of 1 M aqueous NaOH.

  • Stir the mixture vigorously at room temperature for 10-15 minutes.

  • Monitor the reaction by TLC or ¹H NMR to confirm complete consumption of the starting material.

  • Once complete, transfer the mixture to a separatory funnel and acidify the aqueous layer with 1 M HCl until it is acidic to pH paper.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid.

Note: The isolated boronic acid may be unstable and should be used immediately or stored under appropriate conditions (e.g., under inert atmosphere at low temperature).[9][10]

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6689–6691. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6689–6691. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6689–6691. [Link]

  • Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]

  • Douglas, J. J., & Mellerup, A. S. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 940–947. [Link]

  • Blair, D. J., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 92-111. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • Lee, J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • Douglas, J. J., & Mellerup, A. S. (2015). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Macromolecules, 48(4), 940-947. [Link]

  • Iosub, A. V., et al. (2020). MIDA-Boronate Monomers in Suzuki-Miyaura Catalyst-Transfer Polymerization: the Pros and Cons. ChemRxiv. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Semantic Scholar. [Link]

  • Douglas, J. J., & Mellerup, A. S. (2015). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate. [Link]

  • Douglas, J. J., & Mellerup, A. S. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acid pinacol esters (Bpins). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these crucial synthetic intermediates. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section is dedicated to resolving specific issues you may encounter during the purification of your boronic acid pinacol esters.

Issue 1: My boronic acid pinacol ester is either stuck at the baseline of my TLC plate or shows very low recovery from my silica gel column.

Q: I'm attempting to purify my Bpin using standard silica gel chromatography, but I'm observing significant streaking on the TLC plate and recovering very little of my compound. What's causing this?

A: This is a frequently encountered problem and stems from the inherent chemical properties of both the boronic ester and the silica gel. The primary cause is the interaction between the Lewis acidic boron atom of your ester and the Lewis basic silanol groups (Si-OH) that populate the surface of the silica gel. This strong adsorption can lead to irreversible binding of your product to the stationary phase, resulting in low recovery.[1][2] A secondary, and equally problematic, issue is the potential for hydrolysis of the pinacol ester on the acidic surface of the silica, converting it back to the more polar boronic acid.[1] This resulting boronic acid will have a much stronger affinity for the silica gel and will not elute with typical non-polar solvent systems.[1]

Solutions & Scientific Rationale:

  • Deactivate the Silica Gel with an Acid: To mitigate the Lewis acid-base interaction, you can pre-treat your silica gel with boric acid.[1][2] This treatment effectively masks the Lewis basic sites on the silica surface, thereby preventing the over-adsorption of your Bpin.[2] This technique has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography.[2]

    • Expert Tip: While effective, be aware that the separating power of boric acid-treated silica may be slightly lower than that of untreated silica.[3]

  • Deactivate the Silica Gel with a Base: An alternative approach is to add a small quantity of a non-nucleophilic base, such as triethylamine (NEt₃), to your eluent. The triethylamine will preferentially interact with the acidic silanol groups on the silica, rendering them less available to bind with your boronic ester.[1]

  • Switch to a Different Stationary Phase: For less polar Bpin esters, neutral alumina can be an excellent alternative to silica gel.[4] Its surface is less acidic, which can significantly reduce product loss due to hydrolysis and strong adsorption.[4]

  • Employ a Silica/Celite Plug: If your primary goal is to remove baseline impurities and catalyst residues, a short plug of silica gel or Celite can be sufficient. The reduced contact time with the stationary phase minimizes the opportunity for degradation and adsorption.[1]

Issue 2: My purified Bpin is contaminated with the corresponding boronic acid according to my NMR analysis.

Q: I've successfully isolated my Bpin, but characterization reveals the presence of the hydrolyzed boronic acid. How can I prevent this during purification?

A: The pinacol ester protecting group is susceptible to hydrolysis, a reaction that can be catalyzed by the presence of water, alcohols, or acidic and basic conditions often encountered during aqueous workups and chromatography.[1][5]

Solutions & Scientific Rationale:

  • Maintain Anhydrous Conditions: It is critical to use rigorously dried solvents and glassware for your workup and purification. If your compound is particularly sensitive, performing these steps under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

  • Avoid Protic Solvents in Chromatography: When possible, avoid using protic solvents like methanol in your eluent for silica gel chromatography, as they can facilitate hydrolysis on the silica surface.

  • Consider Non-Aqueous Workups: If your reaction allows, a non-aqueous workup can prevent hydrolysis from the outset. This can involve filtering the reaction mixture through a pad of Celite to remove solid residues, followed by direct concentration and purification.

Issue 3: My boronic acid pinacol ester is an oil and cannot be recrystallized.

Q: My Bpin is an oil, which makes purification by crystallization impossible. What are the best alternative methods?

A: This is a common scenario, as many Bpin esters are not crystalline solids.[2] When crystallization is not an option, several other techniques can be employed.

Solutions & Scientific Rationale:

  • Chromatography: As discussed in Issue 1, chromatography is the most common alternative. If you encounter problems with standard silica, the troubleshooting steps outlined above (boric acid treatment, alumina) should be your first recourse.[1][2][4]

  • Trituration: You may be able to purify your oily product through trituration.[4] This involves washing the crude oil with a solvent in which your desired product is insoluble, but the impurities are soluble.[4] Hexane is often a good starting point for this.

  • Distillation: For volatile Bpin esters, distillation can be a highly effective purification method.[6]

  • Derivatization to a Crystalline Solid: In more challenging cases, you can temporarily convert your oily Bpin into a crystalline derivative that is easier to purify.[1] Two common methods are:

    • Conversion to a BF₃K Salt: Reacting the Bpin with KHF₂ can form a stable and often crystalline trifluoroborate salt, which can be purified by recrystallization and then converted back to the boronic acid if needed.[7]

    • Formation of a Diethanolamine (DEA) Adduct: Boronic esters can react with diethanolamine to form stable, crystalline adducts.[5][8] These can be easily purified by filtration and then the Bpin can be regenerated.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing boronic acid pinacol esters?

A1: Typical impurities include unreacted starting materials (such as aryl halides), homocoupled byproducts from the starting materials, and excess reagents like bis(pinacolato)diboron (B₂pin₂). The corresponding boronic acid is also a frequent impurity, arising from the hydrolysis of the ester.[1]

Q2: Is it always necessary to purify my crude boronic acid pinacol ester before the next step?

A2: Not always. For many subsequent reactions, like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple workup and filtration through Celite or a silica plug to remove the palladium catalyst and inorganic salts.[1] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in your crude material.

Q3: How can I monitor the progress of my column chromatography if my compound is not UV-active?

A3: If your compound lacks a UV chromophore, you can visualize your TLC plates using various staining agents. A potassium permanganate (KMnO₄) stain, followed by gentle heating, is a common and effective choice for boronic esters.[1] P-anisaldehyde and iodine vapor are also effective visualization agents.[1]

Q4: Are there more stable alternatives to pinacol esters that are easier to purify?

A4: Yes, research has led to the development of more robust boronic esters. For instance, esters derived from 3,4-diethylhexane-3,4-diol (Epin) have been shown to be highly stable and are more amenable to purification by conventional silica gel chromatography.[3]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Treated Silica Gel

This protocol describes a method for preparing boric acid-impregnated silica gel to improve the recovery of Bpin esters during column chromatography.[1]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]

  • In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]

  • Gently agitate or shake the slurry for 1 hour at room temperature.[1]

  • Remove the solvent by filtration using a Büchner funnel.[1]

  • Wash the treated silica gel with ethanol (approximately 600 mL for every 100 g of silica).[1]

  • Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[1]

  • The boric acid-impregnated silica gel is now ready for use in packing your column.[1]

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This protocol provides a method for purifying Bpin esters by converting them into a crystalline DEA adduct.[5][8]

Materials:

  • Crude boronic acid pinacol ester

  • Diethanolamine (DEA)

  • Diethyl ether

Procedure:

  • Dissolve the crude pinacolyl boronic ester in diethyl ether.[5][8]

  • Add diethanolamine (typically 1.1 equivalents) to the solution.[5][8]

  • Stir the reaction mixture. A white precipitate of the DEA adduct should form within minutes. Continue stirring until the starting material is completely consumed, as monitored by TLC (typically around 30 minutes).[5][8]

  • Filter the white precipitate, wash it with ether, and dry it to afford the purified DEA-protected boronate.[5][8]

Data Presentation

Issue Problematic Stationary Phase Recommended Solution Rationale
Low Recovery/StreakingStandard Silica GelBoric Acid-Treated Silica GelMasks Lewis basic sites, preventing over-adsorption of the Lewis acidic boron.[1][2]
Low Recovery/StreakingStandard Silica GelNeutral AluminaLess acidic surface reduces hydrolysis and strong adsorption.[4]
Product HydrolysisStandard Silica GelAnhydrous Conditions/Aprotic SolventsMinimizes the presence of water and protic species that can cause hydrolysis.[1]
Oily ProductN/A (Physical State)Derivatization with DiethanolamineForms a stable, crystalline adduct that is easily purified by filtration.[5][8]

Visualizations

G cluster_start Start: Crude Bpin Product cluster_analysis Initial Analysis cluster_solid Solid Product Pathway cluster_oil Oily Product Pathway cluster_troubleshoot Advanced Troubleshooting start Crude Bpin Product analysis Is the product a solid or an oil? start->analysis solid_path Attempt Recrystallization analysis->solid_path Solid oil_path Attempt Silica Gel Chromatography analysis->oil_path Oil solid_success Pure Crystalline Bpin solid_path->solid_success Successful solid_fail Recrystallization Fails or Purity is Low solid_path->solid_fail Unsuccessful solid_fail->oil_path chrom_success Pure Oily Bpin oil_path->chrom_success Successful chrom_fail Low Recovery / Hydrolysis on Silica oil_path->chrom_fail Unsuccessful troubleshoot_options Alternative Purification Methods chrom_fail->troubleshoot_options boric_acid_silica Boric Acid-Treated Silica troubleshoot_options->boric_acid_silica alumina Neutral Alumina troubleshoot_options->alumina derivatization Derivatization (e.g., with DEA) troubleshoot_options->derivatization boric_acid_silica->chrom_success alumina->chrom_success derivatization->solid_success Forms Crystalline Solid

Caption: A decision-making flowchart for selecting a Bpin purification strategy.

References

  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved from [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. Retrieved from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved from [Link]

  • boronic esters. (n.d.). Organic Syntheses. Retrieved from [Link]

  • HELP: Purifying boronic acids sucks. (2025). Reddit. Retrieved from [Link]

  • Removal of boronic acid protecting groups by transesterification. (1994). Google Patents.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. Retrieved from [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. Retrieved from [Link]

Sources

MIDA Boronates Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during the synthesis and application of these versatile reagents.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of MIDA boronates, providing quick answers to frequently encountered queries.

Q1: How stable are MIDA boronates to storage?

A: MIDA boronates are exceptionally stable and can be stored on the benchtop under air for extended periods (≥60 days) without detectable decomposition.[1] This is in stark contrast to many free boronic acids, which can degrade significantly over just 15 days under the same conditions.[1] Their stability makes them convenient for long-term storage and use without the need for special handling precautions like an inert atmosphere.[2][3]

Q2: Can I purify MIDA boronates using silica gel chromatography?

A: Yes. A significant advantage of MIDA boronates is their general compatibility with silica gel chromatography.[2][3][4][5] This allows for the purification of MIDA boronate intermediates in multi-step syntheses, which is often not possible with other boronic acid surrogates like trifluoroborate salts.[4]

Q3: What are the general conditions for deprotecting a MIDA boronate?

A: MIDA boronates are readily deprotected to the corresponding boronic acid under mild aqueous basic conditions.[2][3][6]

  • Fast Deprotection: For rapid hydrolysis (typically <10 minutes at room temperature), 1M aqueous sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF) is effective.[2][7][8]

  • Slow Release: For a slower, controlled release of the boronic acid, which is beneficial for unstable boronic acids in cross-coupling reactions, a milder base like aqueous potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃) can be used, often with gentle heating.[1][7]

Q4: Are MIDA boronates stable in acidic conditions?

A: MIDA boronates exhibit remarkable stability across a wide range of acidic conditions.[7] They have been shown to be stable even in the presence of very strong acids like triflic acid (TfOH) and Jones reagent (H₂SO₄/CrO₃), conditions under which many other boronic acid derivatives decompose.[4][5] This stability allows for a broad scope of synthetic transformations to be performed on molecules containing a MIDA boronate moiety.

Q5: What is the primary mechanism of MIDA boronate hydrolysis?

A: The hydrolysis of MIDA boronates proceeds through two distinct mechanisms: a fast, base-mediated pathway and a slower, neutral pathway.[9][10][11][12]

  • The base-mediated hydrolysis involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons and is significantly faster.[9][10][11]

  • The neutral hydrolysis does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[9][10][12] The dominant pathway is determined by the pH, water activity, and mass-transfer rates between phases.[9][10][12]

II. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during experiments involving MIDA boronates.

Issue 1: My MIDA boronate is hydrolyzing during my cross-coupling reaction.

Potential Cause & Solution:

  • Anhydrous Conditions Not Maintained: While MIDA boronates are designed to be stable under anhydrous cross-coupling conditions, the presence of even small amounts of water can lead to undesired hydrolysis, especially at elevated temperatures or with prolonged reaction times.[4][7]

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are rigorously dried before use.

      • Use anhydrous salts (e.g., K₃PO₄) for the reaction.[7]

      • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • "Slow-Release" Conditions Are Too Forcing: For particularly sensitive substrates or reactions requiring high temperatures, the standard "slow-release" conditions (e.g., aqueous K₃PO₄ at 60 °C) may still be too harsh, leading to premature hydrolysis.[1][4]

    • Troubleshooting Steps:

      • Lower the reaction temperature. The rate of hydrolysis can be rationally tuned by adjusting the temperature.[1]

      • Consider a milder base or a different solvent system to modulate the rate of hydrolysis.

Issue 2: My MIDA boronate deprotection is incomplete or very slow.

Potential Cause & Solution:

  • Insufficient Water or Base: The rate of base-mediated hydrolysis is dependent on the concentration of both water and hydroxide.

    • Troubleshooting Steps:

      • Ensure an adequate amount of aqueous base is used. For biphasic reactions, efficient stirring is crucial to facilitate mass transfer between the organic and aqueous phases.

      • For highly lipophilic MIDA boronates, which can accelerate phase separation, using a more organic-soluble hydroxide salt or increasing the dielectric constant of the aqueous phase can improve hydrolysis rates.[7][13]

  • Neutral Hydrolysis Dominating: Under conditions where the base is not effectively accessing the MIDA boronate (e.g., poor mixing, phase separation), the much slower neutral hydrolysis mechanism may be the primary pathway, leading to extended reaction times.[7][9]

    • Troubleshooting Steps:

      • Improve the mixing of the reaction.

      • Consider a co-solvent system (e.g., THF/water) to create a homogeneous or more finely emulsified reaction mixture.[7]

Issue 3: I am observing side products from my MIDA boronate during a reaction with a strong nucleophile.

Potential Cause & Solution:

  • Incompatibility with Hard Nucleophiles: While stable to a wide range of reagents, MIDA boronates are generally incompatible with hard nucleophiles.[5][8] This includes reagents like lithium aluminum hydride (LiAlH₄), diisobutylaluminium hydride (DIBAL-H), and certain metal alkoxides.[5][8]

    • Troubleshooting Steps:

      • If a reduction is necessary, consider milder reducing agents like sodium borohydride (NaBH₄), which has been shown to be compatible.[14]

      • For other transformations, choose alternative reagents that are not classified as hard nucleophiles.

Issue 4: My MIDA boronate appears to be unstable during aqueous workup.

Potential Cause & Solution:

  • Basic Aqueous Wash: Washing with basic solutions (e.g., saturated aqueous NaHCO₃) can cause unintended hydrolysis, especially in the presence of alcoholic co-solvents.[4][8]

    • Troubleshooting Steps:

      • Perform aqueous extractions with neutral or slightly acidic water (e.g., dilute HCl, aq. NH₄Cl).[8]

      • If a basic wash is necessary, minimize contact time and avoid alcoholic co-solvents. Saturated aqueous NaHCO₃ is tolerated in the absence of alcohols.[4][8]

      • Increasing the dielectric constant of the aqueous phase during workup can help prevent undesired hydrolysis in the organic phase.[13]

III. Stability & Compatibility Data

The following tables summarize the stability of MIDA boronates under various conditions, providing a quick reference for experimental design.

Table 1: Stability to Common Reagents and Conditions
Reagent/ConditionStabilityNotes
Oxidizing Agents
Swern OxidationStable[4][5]
Dess-Martin PeriodinaneStable[5]
Jones Reagent (H₂SO₄/CrO₃)StableRemarkably stable to this harsh reagent.[4][5]
Reducing Agents
NaBH₄Stable[14]
LiAlH₄, DIBAL-HUnstableIncompatible with hard nucleophilic hydrides.[5][8]
Acids
Triflic Acid (TfOH)StableTolerates strongly acidic conditions.[5]
Aqueous HCl, NH₄ClStableSuitable for aqueous workups.[8]
Bases
Anhydrous K₃PO₄StableStandard condition for Suzuki-Miyaura coupling.[2][7]
Aqueous NaOH, NaHCO₃UnstableUsed for deprotection.[2]
Other Reagents
PPh₃/I₂Stable[5]
DDQStable[5]
Evans Aldol ConditionsStable[14]
TBAFUnstable[5][8]
Table 2: Deprotection Conditions for MIDA Boronates
ConditionSpeedTypical Use Case
1M NaOH (aq) in THF, 23 °CFast (<10 min)Rapid generation of the boronic acid for subsequent reaction.[2][7][8]
K₃PO₄ in Dioxane/H₂O, 60-80 °CSlow (hours)Slow, controlled release of unstable boronic acids for cross-coupling.[1][7]
NaHCO₃ (aq) in MeOH, 23 °CSlow (hours)Mild deprotection for sensitive substrates.[2][8]

IV. Experimental Protocols & Workflows

This section provides detailed step-by-step methodologies for key experiments involving MIDA boronates.

Protocol 1: General Procedure for Fast Deprotection of MIDA Boronates

This protocol describes the rapid hydrolysis of a MIDA boronate to its corresponding boronic acid.

Fast_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Use A Dissolve MIDA boronate in an organic solvent (e.g., THF). B Add 1M aqueous NaOH (typically 2-3 equivalents). A->B 1. C Stir vigorously at room temperature (23 °C) for 10-15 minutes. B->C 2. D Acidify the reaction mixture (e.g., with 1N HCl). C->D 3. E Extract with an organic solvent (e.g., EtOAc). D->E 4. F Use the resulting boronic acid directly in the next step. E->F 5.

Caption: Workflow for the rapid deprotection of MIDA boronates.

Protocol 2: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling reactions involving unstable boronic acids, using their air-stable MIDA boronate precursors.[1]

Slow_Release_Coupling_Workflow cluster_0 Reagent Assembly (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification R1 To a dry flask, add: Aryl/Heteroaryl Halide (1.0 equiv) MIDA Boronate (1.2 equiv) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) K₃PO₄ (anhydrous) R2 Add degassed solvent system (e.g., Dioxane/H₂O 5:1). R1->R2 1. R3 Heat the reaction mixture (e.g., 60-80 °C) for several hours. R2->R3 2. R4 Cool to room temperature and dilute with solvent. R3->R4 3. R5 Perform aqueous workup. R4->R5 4. R6 Purify the product via silica gel chromatography. R5->R6 5.

Caption: Workflow for slow-release Suzuki-Miyaura cross-coupling.

V. Mechanistic Insights

Understanding the factors that govern MIDA boronate stability is key to their successful application. The unique stability of MIDA boronates is attributed to the coordinative saturation of the boron atom by the nitrogen of the MIDA ligand. This changes the hybridization of the boron from sp² to sp³, which protects the C-B bond and reduces the Lewis acidity of the boron center.[15]

MIDA_Stability_Concept BoronicAcid B Vacant p-orbital (Lewis Acidic) Reactive Reactive towards: - Cross-coupling - Decomposition BoronicAcid:p->Reactive sp² Hybridized MIDABoronate N B Coordinatively Saturated (Protected) Stable Stable towards: - Anhydrous Cross-coupling - Chromatography - Strong Acids/Oxidants MIDABoronate:p->Stable sp³ Hybridized

Caption: Conceptual diagram of MIDA boronate stability.

References
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). Request PDF.
  • MIDA-protected Boron
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • MIDA Boron
  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27.
  • MIDA Boron
  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent. (2021, October 25). BLDpharm.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • MIDA Boronate: A New Organo-boron Reagent. (2021, October 25). BLDpharm.
  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Coombs, J. R., Zhang, L., & Morken, J. P. (2014). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry, 67(3), 351.
  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Gillis, E. P. (n.d.).
  • MIDA boronate. (2014, February 9).
  • Protecting Groups for Boronic Acids. (2016, May 9).
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Dick, G. R., Knapp, D. M., & Burke, M. D. (2012). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016, November 1). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Dick, G. R., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7546–7547.

Sources

Validation & Comparative

A Tale of Two Borons: A Researcher's Guide to Benzene-1,4-diboronic Acid Mono-MIDA vs. Bis-MIDA Ester Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher Navigating Controlled Synthesis

In the intricate world of small molecule synthesis, particularly in the construction of complex aromatic structures for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone.[1][2] However, the inherent instability of many boronic acids presents a significant challenge, often leading to decomposition and diminished yields.[1][3] The development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this landscape by offering bench-stable, crystalline surrogates for these sensitive reagents.[1][3][4] By chelating the boron atom, the MIDA ligand transforms the typically reactive sp²-hybridized boronic acid into a stable, sp³-hybridized boronate, effectively "masking" its reactivity until desired.[1]

This guide provides an in-depth comparison of two key derivatives of benzene-1,4-diboronic acid: the mono-MIDA ester and the bis-MIDA ester. Understanding their distinct reactivity profiles is paramount for researchers aiming to perform selective and sequential cross-coupling reactions, a strategy analogous to the iterative nature of peptide synthesis.[3]

The Core Principle: Orthogonal Reactivity through MIDA Protection

The utility of MIDA boronates hinges on a simple yet powerful principle: the reversible attenuation of boron's Lewis acidity.[3][5] An unprotected boronic acid possesses a vacant p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] The trivalent MIDA ligand coordinatively saturates this orbital, rendering the boron center unreactive under standard anhydrous cross-coupling conditions.[1][3] This protection is readily reversed with the application of a mild aqueous base (e.g., NaOH, K₃PO₄, or even NaHCO₃), which hydrolyzes the MIDA ester to regenerate the active boronic acid.[1][6]

This on/off switch for reactivity is the key to performing iterative cross-coupling (ICC), enabling the controlled, stepwise assembly of complex molecules from bifunctional building blocks.[5][7]

cluster_0 Reactivity Control with MIDA Esters Unprotected Free Boronic Acid (sp² Hybridized) Reactive Anhydrous Anhydrous Suzuki-Miyaura Conditions Unprotected->Anhydrous Transmetalation Occurs Protected MIDA Boronate (sp³ Hybridized) Protected Protected->Anhydrous No Reaction Aqueous Mild Aqueous Base (e.g., NaOH, H₂O) Protected->Aqueous Deprotection Aqueous->Unprotected Regenerates Boronic Acid

Figure 1. The fundamental principle of MIDA boronate chemistry.

Head-to-Head Comparison: Mono-MIDA vs. Bis-MIDA Ester

Benzene-1,4-diboronic acid presents a classic case for the power of this methodology. As a bifunctional linker, its controlled, sequential reaction is highly desirable for creating unsymmetrical polymers and complex drug scaffolds. This is where the choice between the mono- and bis-MIDA protected forms becomes critical.

FeatureBenzene-1,4-diboronic acid mono-MIDA esterBenzene-1,4-diboronic acid bis-MIDA ester
Structure One free boronic acid, one MIDA-protected boronateTwo MIDA-protected boronates
Stability Bench-stable solid, compatible with chromatography.[3][8]Highly stable, crystalline solid.
Primary Use Sequential/Iterative Cross-Coupling (ICC) building block.[5]Stable precursor/storage form of benzene-1,4-diboronic acid.
Reactivity (Anhydrous Suzuki Conditions) Reactive. Selectively couples at the free boronic acid site. The MIDA ester remains intact.[1]Unreactive. Both boron sites are protected and do not participate in transmetalation.[1]
Reactivity (Aqueous Basic Conditions) The MIDA ester is hydrolyzed to reveal the second boronic acid for a subsequent reaction.[3]Both MIDA esters are hydrolyzed, releasing benzene-1,4-diboronic acid for subsequent reactions.
Synthetic Outcome Enables the synthesis of unsymmetrical 1,4-disubstituted benzene derivatives.Used for symmetrical derivatization or as a stable starting material.
The Strategist's Choice: this compound

This molecule is designed explicitly for sequential synthesis. It possesses one "hot" site (the free boronic acid) and one "cold" site (the MIDA boronate). A researcher can perform a Suzuki-Miyaura coupling with a desired aryl halide under anhydrous conditions, knowing that the reaction will occur exclusively at the boronic acid position.

Once the first C-C bond is formed, the molecule can be isolated and purified. The "cold" MIDA boronate is then "activated" via hydrolysis, exposing the second boronic acid. This newly revealed reactive site can then be subjected to a second, different Suzuki-Miyaura coupling with another aryl halide, yielding a precisely constructed, unsymmetrical product. This powerful strategy avoids the statistical mixtures and polymerization that would result from using the unprotected diboronic acid.[5]

cluster_workflow Iterative Cross-Coupling Workflow Start Mono-MIDA Ester B(OH)₂-Aryl-BMIDA Step1 1. Suzuki Coupling (Anhydrous) + Ar¹-X, Pd Catalyst Start->Step1 Intermediate Coupled Intermediate Ar¹-Aryl-BMIDA Step1->Intermediate Step2 2. Deprotection (Aqueous Base) Intermediate->Step2 Activated Activated Intermediate Ar¹-Aryl-B(OH)₂ Step2->Activated Step3 3. Suzuki Coupling (Anhydrous) + Ar²-X, Pd Catalyst Activated->Step3 Final Final Product Ar¹-Aryl-Ar² Step3->Final

Figure 2. Workflow for synthesizing unsymmetrical products.

The Stable Precursor: Benzene-1,4-diboronic acid bis-MIDA ester

The bis-MIDA ester is the fully protected, stable counterpart. With both boronic acid functionalities masked, it is exceptionally stable to storage and handling.[1] Its primary role is not as a direct participant in selective couplings but as a reliable source of benzene-1,4-diboronic acid.

A researcher would use the bis-MIDA ester when a symmetrical reaction is desired or when the parent diboronic acid is needed for a reaction but is difficult to store or handle. The bis-MIDA ester can be weighed out on the benchtop and then deprotected in situ at the start of the reaction by including a mild aqueous base in the reaction mixture. This "slow-release" of the active boronic acid can be particularly advantageous, as it maintains a low concentration of the potentially unstable species throughout the reaction, minimizing side reactions like protodeboronation.[6][9]

Experimental Protocols: Putting Theory into Practice

Trustworthiness through Self-Validation: The following protocols are designed to be self-validating. The success of the first coupling with the mono-MIDA ester, followed by the successful second coupling after deprotection, confirms the orthogonal reactivity central to this guide.

Protocol 1: Sequential Suzuki-Miyaura Coupling with this compound

Step A: First Coupling (Anhydrous)

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 equiv), Aryl Halide 1 (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable anhydrous base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or THF).

  • Reaction: Stir the mixture at 80 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to isolate the mono-coupled intermediate. The MIDA boronate's stability is crucial for this chromatographic purification.[3]

Step B: MIDA Deprotection

  • Setup: Dissolve the purified mono-coupled intermediate (1.0 equiv) in a suitable solvent mixture (e.g., THF/water).

  • Hydrolysis: Add an aqueous solution of a mild base (e.g., 1 M NaOH or NaHCO₃, 3-5 equiv).

  • Reaction: Stir at room temperature for 1-2 hours until hydrolysis is complete.

  • Workup: Acidify the mixture with a mild acid (e.g., 1 M HCl) to pH ~4-5 and extract with an organic solvent. The resulting boronic acid is often used directly in the next step without extensive purification.

Step C: Second Coupling

  • Reaction Setup: To the crude boronic acid from Step B, add Aryl Halide 2 (1.1 equiv), palladium catalyst, and base under a nitrogen atmosphere as described in Step A.

  • Reaction & Workup: Follow the reaction and workup procedure from Step A to obtain the final, unsymmetrical 1,4-disubstituted benzene product.

Protocol 2: In Situ Deprotection and Coupling of Benzene-1,4-diboronic acid bis-MIDA ester
  • Reaction Setup: To a flask, add benzene-1,4-diboronic acid bis-MIDA ester (1.0 equiv), the desired Aryl Halide (2.2 equiv), palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2-5 mol%), and an aqueous base (e.g., K₃PO₄ or Cs₂CO₃, 4-6 equiv). The presence of water is essential for the initial deprotection.[6]

  • Solvent Addition: Add a suitable solvent (e.g., dioxane, THF, or even just water for green chemistry protocols).[10][11]

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the reaction is complete. The MIDA groups will hydrolyze in situ, and the resulting diboronic acid will couple with the aryl halide.

  • Workup & Purification: Follow a standard aqueous workup and purification by chromatography or recrystallization to isolate the symmetrical 1,4-disubstituted benzene product.

Conclusion

The choice between this compound and its bis-MIDA counterpart is a strategic one, dictated entirely by the desired synthetic outcome. The mono-MIDA ester is the tool of choice for the precise, iterative construction of unsymmetrical molecules, offering a level of control that is difficult to achieve otherwise. The bis-MIDA ester provides a robust, stable, and convenient gateway to the chemistry of benzene-1,4-diboronic acid, particularly for symmetrical applications or when leveraging the benefits of slow-release chemistry. By understanding the fundamental principles of MIDA boronate reactivity, researchers can unlock a powerful platform for streamlined and efficient small molecule synthesis.

References

  • Organic Syntheses Procedure. (n.d.). MIDA Boronates in Iterative Cross-Coupling. Organic Syntheses, 99, 92-113. [Link]

  • NIH Public Access. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 6(10), 935–940. [Link]

  • NIH Public Access. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 44(2), 115–126. [Link]

  • NIH Public Access. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17302–17305. [Link]

  • CORE. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(74), 10837-10859. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Request PDF. (2014). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications. [Link]

  • ACS Publications. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17302-17305. [Link]

  • University of Illinois IDEALS. (2010). Iterative cross-coupling with MIDA boronates. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2136–2147. [Link]

  • NIH Public Access. (2011). A Mild and Simple Method for Making MIDA Boronates. Tetrahedron, 66(26), 4710-4716. [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 294. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Organic & Biomolecular Chemistry, 21(25), 5236-5240. [Link]

  • ChemRxiv. (2023). Rapid Automated Iterative Small Molecule Synthesis. [Link]

  • Amazon S3. (2020). A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8880-8891. [Link]

Sources

A Researcher's Guide to Diboronic Acid Reagents: A Comparative Analysis of Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of small molecule synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a process vital for the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of this powerful reaction hinges on the nature of the organoboron reagent used. While a plethora of boronic acids and their derivatives are available, their inherent instability can often compromise reaction efficiency and limit their shelf-life.[1][2] This guide provides an in-depth comparison of diboronic acid reagents, with a special focus on the unique advantages offered by Benzene-1,4-diboronic acid mono-MIDA ester for advanced synthetic strategies.

The Challenge of Stability: A Critical Look at Boronic Acid Reagents

Many of the most synthetically useful boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition through processes like protodeboronation and oxidation.[2] This instability is often exacerbated under the thermal and basic conditions of cross-coupling reactions, leading to diminished yields.[2] To circumvent this, chemists have developed more stable surrogates, such as pinacol esters, trifluoroborate salts, and N-methyldiethanolamine (MDEA) adducts.[2] Among the most robust and versatile of these surrogates are the N-methyliminodiacetic acid (MIDA) boronates.

The exceptional stability of MIDA boronates stems from the complexation of the boronic acid with the trivalent MIDA ligand. This interaction rehybridizes the boron center from a reactive sp² state to a more stable, coordinatively saturated sp³ state, effectively protecting it.[1] MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography, yet the protecting group is readily cleaved under mild aqueous basic conditions to liberate the reactive boronic acid on demand.[1][3]

Head-to-Head Comparison: this compound vs. Bis(pinacolato)diboron (B₂pin₂)

To understand the specific utility of this compound, it is best compared with the most ubiquitous diboron reagent, bis(pinacolato)diboron (B₂pin₂).

FeatureThis compoundBis(pinacolato)diboron (B₂pin₂)
Primary Function A bifunctional building block for sequential, site-selective cross-coupling.A reagent for the Miyaura borylation reaction; installs a boronic ester onto an organic halide or triflate.[4][5]
Structure A benzene ring with one free boronic acid and one MIDA-protected boronic acid.[][7]Two pinacol-protected boron atoms linked by a B-B bond.[8]
Reactivity Model Orthogonal reactivity: the free boronic acid couples first, while the MIDA ester remains inert until deprotection.Used to convert C-X bonds to C-Bpin bonds, creating a new boronic ester for subsequent coupling.[5][8]
Key Advantage Enables the programmed, stepwise synthesis of unsymmetrical diaryl compounds from a single linker.A general and reliable method for synthesizing a wide variety of stable boronic pinacol esters.[4][8]
Stability The MIDA-protected end is exceptionally stable to anhydrous coupling conditions, heat (up to 80°C), and chromatography.[1][9]The resulting pinacol esters are significantly more stable than free boronic acids but can be less robust than MIDA esters.[2][10]

The Power of Sequential Cross-Coupling

The true value of this compound lies in its design for iterative cross-coupling.[9][11] This strategy allows for the controlled and directional synthesis of complex molecules, which is difficult to achieve with symmetrical reagents or by relying on statistical reactivity.

The logical workflow is as follows:

G Reagent Benzene-1,4-diboronic acid mono-MIDA ester Step1 First Suzuki-Miyaura Coupling Reagent->Step1 ArylHalide1 Aryl Halide 1 (Ar¹-X) ArylHalide1->Step1 Intermediate Mono-Coupled MIDA Boronate (Ar¹-Ph-BMIDA) Step1->Intermediate Step2 MIDA Deprotection (aq. Base) Intermediate->Step2 Deprotected Intermediate Boronic Acid (Ar¹-Ph-B(OH)₂) Step2->Deprotected Step3 Second Suzuki-Miyaura Coupling Deprotected->Step3 ArylHalide2 Aryl Halide 2 (Ar²-X) ArylHalide2->Step3 Product Unsymmetrical Product (Ar¹-Ph-Ar²) Step3->Product

Figure 1. Logical workflow for the synthesis of an unsymmetrical biaryl compound.

This controlled sequence provides a powerful platform for building molecular complexity from simple, stable building blocks, a strategy that has been successfully applied to the synthesis of numerous natural products and their derivatives.[3][11]

Experimental Protocols

The following protocols outline the key steps in a typical sequential cross-coupling experiment.

Protocol 1: First Suzuki-Miyaura Coupling

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the first aryl halide (Ar¹-X, 1.05 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable anhydrous base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure mono-coupled MIDA boronate intermediate. The stability of the MIDA ester is critical for the success of this purification step.[1][9]

Protocol 2: MIDA Deprotection and Second Coupling

  • Deprotection: Dissolve the purified intermediate from Protocol 1 in a solvent mixture (e.g., THF/water). Add an aqueous base (e.g., 1 M NaOH, 2-3 equiv) and stir at room temperature for 10-30 minutes. Monitor deprotection by TLC or LC-MS.

  • Boronic Acid Isolation/Use: Once deprotection is complete, the resulting boronic acid can be isolated by acidifying the mixture and extracting, or it can be used directly in the next step.

  • Second Coupling: To the solution containing the newly formed boronic acid, add the second aryl halide (Ar²-X, 1.05 equiv), a palladium catalyst, and a base.

  • Reaction & Workup: Heat the reaction and, upon completion, perform a standard aqueous workup and purification as described in Protocol 1 to obtain the final unsymmetrical product.

G cluster_0 Part 1: First Coupling cluster_1 Part 2: Second Coupling start Combine Reagents react1 Heat Reaction start->react1 workup1 Aqueous Workup react1->workup1 purify1 Silica Gel Chromatography workup1->purify1 intermediate Isolated Intermediate purify1->intermediate deprotect MIDA Deprotection (aq. Base) intermediate->deprotect react2 Add Ar²-X & Catalyst, Heat Reaction deprotect->react2 workup2 Aqueous Workup react2->workup2 purify2 Final Purification workup2->purify2 product Final Product purify2->product

Figure 2. A generalized experimental workflow for sequential cross-coupling.

Conclusion and Outlook

The choice of a diboronic acid reagent is fundamentally linked to the synthetic objective.

  • Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice for Miyaura borylation —the direct conversion of organic halides and triflates into their corresponding boronic esters. It is a workhorse for creating the boronate coupling partners needed for Suzuki-Miyaura reactions.

  • This compound is a specialized tool for iterative synthesis. Its pre-installed, differentially protected boronic acids provide an elegant and highly controlled pathway to unsymmetrical molecules that would be challenging to access otherwise.

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, understanding the distinct roles of these reagents is crucial. The exceptional stability and controlled reactivity offered by the MIDA boronate platform, embodied in reagents like this compound, represent a significant advance in the strategic construction of small molecules.

References

  • [Placeholder for a general Suzuki-Miyaura reference if needed]
  • [Placeholder for a general MIDA boron
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bis(pinacolato)diboron in Catalytic Cross-Coupling Reactions. [Link]

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Yadav, J. S., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • [Placeholder for additional B2pin2 reference if needed]
  • Takahashi, K., et al. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates. Journal of the American Chemical Society. [Link]

  • Ishiyama, T., & Miyaura, N. (2004). Bis(pinacolato)diboron. Organic Syntheses. [Link]

  • [Placeholder for additional MIDA stability reference if needed]
  • Yokota, M., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • [Placeholder for additional reference if needed]
  • [Placeholder for additional reference if needed]
  • Liu, Z., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]

  • [Placeholder for additional reference if needed]

Sources

MIDA Boronates: Surpassing Traditional Boronic Acids and Pinacol Esters in Stability, Purification, and Synthetic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

<done> A Comparison Guide for Researchers

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids and their derivatives are indispensable tools.[1][2] However, the practical application of many boronic acids is often hampered by their inherent instability, leading to challenges in storage, handling, and reaction efficiency.[1][3][4] This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates with traditional boronic acids and their common pinacol esters, highlighting the significant advantages MIDA boronates offer to researchers, scientists, and drug development professionals.

The Challenge with Traditional Boron-Based Reagents

Boronic acids, while highly effective in many synthetic transformations, are often susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization.[1][3] This instability is particularly pronounced for certain classes of boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, which can significantly decompose even during short-term benchtop storage.[3][5] Pinacol esters, while generally more stable than their corresponding boronic acids, can still present challenges in purification and may require harsh conditions for deprotection, limiting their compatibility with complex, functionalized molecules.[6] Furthermore, the purification of both boronic acids and pinacol esters by standard silica gel chromatography can be problematic, often leading to decomposition or difficult separation from impurities.[6][7]

MIDA Boronates: A Paradigm Shift in Boron Chemistry

N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of organoboron reagents that overcome many of the limitations associated with traditional boronic acids and their esters.[3][7] The unique trivalent N-methyliminodiacetic acid ligand chelates to the boron atom, rehybridizing it from a reactive sp² state to a more stable sp³ state.[1] This structural change confers remarkable stability and a host of advantageous physical and chemical properties.

Unprecedented Stability and Handling

MIDA boronates are typically free-flowing, crystalline solids that exhibit exceptional stability to air and moisture, allowing for indefinite storage on the benchtop without decomposition.[2][8][9] This is a stark contrast to many boronic acids, which can show significant degradation in as little as 15 days under ambient conditions.[1][3]

Table 1: Comparison of Benchtop Stability

Boron Reagent ClassExample% Remaining after 15 days (air, 23°C)% Remaining after ≥60 days (air, 23°C)
2-Furanboronic Acid1a<5%Not Reported
2-Furan MIDA Boronate2a>95%>95%
2-Pyrroleboronic Acid1e<5%Not Reported
2-Pyrrole MIDA Boronate2e>95%>95%
Vinylboronic Acid1g<5%Not Reported
Vinyl MIDA Boronate2g>95%>95%
Cyclopropylboronic Acid1h~10%Not Reported
Cyclopropyl MIDA Boronate2h>95%>95%

Data synthesized from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (18), 6484–6485.[1][3]

Facile Purification by Chromatography

A significant operational advantage of MIDA boronates is their universal compatibility with silica gel chromatography.[6][7][8][10] This allows for straightforward purification of MIDA boronate-containing intermediates and building blocks, a task that is often challenging or impossible with boronic acids and some boronic esters.[6][7] This property is particularly valuable in multi-step syntheses where the purification of intermediates is crucial.[6][10]

Controlled Reactivity and "Slow-Release" Cross-Coupling

The MIDA ligand effectively acts as a protecting group for the boronic acid functionality, rendering it unreactive under anhydrous cross-coupling conditions.[1][7] This attenuated reactivity can be precisely controlled. Deprotection to release the active boronic acid is readily achieved under mild aqueous basic conditions, such as with 1M NaOH or even sodium bicarbonate.[1][4]

This feature enables a powerful "slow-release" strategy for cross-coupling reactions involving unstable boronic acids.[1][3] By using conditions that promote the gradual in situ hydrolysis of the MIDA boronate, a low, steady concentration of the reactive boronic acid is maintained. This minimizes decomposition and leads to significantly higher yields, especially in couplings with challenging substrates like unactivated aryl chlorides.[3][5]

Table 2: Comparison of Cross-Coupling Efficiency with an Aryl Chloride

Boron ReagentCoupling PartnerYield of Cross-Coupled Product
2-Benzofuranboronic Acid (1b)4-Chloroanisole (3a)50%
2-Benzofuran MIDA Boronate (2b)4-Chloroanisole (3a)92%
2-Thiopheneboronic Acid (1c)4-Chloroanisole (3a)37%
2-Thiophene MIDA Boronate (2c)4-Chloroanisole (3a)94%
2-Indoleboronic Acid (1f)4-Chloroanisole (3a)14%
2-Indole MIDA Boronate (2f)4-Chloroanisole (3a)93%

Data from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (18), 6484–6485, under identical slow-release conditions.[1][3]

Enabling Advanced Synthetic Strategies

The unique combination of stability, ease of purification, and controlled reactivity makes MIDA boronates ideal for advanced synthetic applications that are often impractical with other boron reagents.

Iterative Cross-Coupling (ICC)

MIDA boronates are the cornerstone of iterative cross-coupling (ICC), a powerful strategy for the systematic and modular synthesis of complex small molecules.[7][11] In this approach, bifunctional building blocks containing both a halide and a MIDA-protected boronic acid are sequentially coupled, analogous to the solid-phase synthesis of peptides.[11] The stability of the MIDA boronate to the coupling conditions allows for the selective reaction of the halide, followed by deprotection of the boronate to enable the next coupling cycle. This has been successfully applied to the total synthesis of numerous natural products, including ratanhine.[1][7]

Iterative_Cross_Coupling cluster_0 Cycle 1 cluster_1 Cycle 2 Start Halide-Aryl-MIDA Boronate Couple1 Suzuki-Miyaura Coupling with Aryl-Boronic Acid Start->Couple1 Intermediate1 Coupled Product with MIDA Boronate Couple1->Intermediate1 Deprotect1 Deprotection (aq. base) Intermediate1->Deprotect1 BoronicAcid1 Aryl-Aryl-Boronic Acid Deprotect1->BoronicAcid1 Couple2 Suzuki-Miyaura Coupling with Halide-Aryl-MIDA Boronate BoronicAcid1->Couple2 Intermediate2 Extended Product with MIDA Boronate Couple2->Intermediate2 ... ... Intermediate2->...

Caption: Iterative Cross-Coupling (ICC) workflow using MIDA boronates.

Synthesis of Complex Building Blocks

The robust nature of the MIDA boronate protecting group allows for chemical transformations to be performed on other parts of the molecule without affecting the boronic acid surrogate.[6][10] This enables the multi-step synthesis of complex and highly functionalized boronic acid building blocks from simple MIDA boronate starting materials, a feat that is often difficult to achieve with unprotected boronic acids or their esters.[6][10]

Building_Block_Synthesis SimpleMIDA Simple MIDA Boronate Reaction1 Functional Group Transformation 1 SimpleMIDA->Reaction1 Intermediate Functionalized MIDA Boronate Reaction1->Intermediate Reaction2 Functional Group Transformation 2 Intermediate->Reaction2 ComplexMIDA Complex MIDA Boronate Reaction2->ComplexMIDA Deprotection Deprotection (aq. base) ComplexMIDA->Deprotection ComplexBA Complex Boronic Acid Deprotection->ComplexBA

Caption: Synthesis of complex boronic acids via functionalization of stable MIDA boronates.

Experimental Protocols

General Procedure for the Synthesis of a MIDA Boronate from a Boronic Acid

This protocol is adapted from established methods for the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid.[7]

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.1 equiv), and a suitable solvent such as toluene or a mixture of toluene and DMSO.

  • Heat the mixture to reflux.

  • Monitor the reaction for the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude MIDA boronate can then be purified by silica gel chromatography or recrystallization.[8]

Note: For sensitive boronic acids, milder methods using MIDA anhydride as both the ligand source and an in situ desiccant have been developed and are often preferred.[12][13]

General Procedure for the Slow-Release Suzuki-Miyaura Cross-Coupling of a MIDA Boronate

This protocol is a representative example for the coupling of an unstable boronic acid surrogate with an aryl chloride.[3][5]

  • To a reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol %), a phosphine ligand such as SPhos (10 mol %), and a base such as K₃PO₄ (7.5 equiv).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion

MIDA boronates represent a significant advancement in organoboron chemistry, offering a robust and versatile platform that addresses the key limitations of traditional boronic acids and pinacol esters. Their exceptional stability, ease of purification, and capacity for controlled release of the active boronic acid make them highly valuable reagents for a wide range of applications, from routine cross-coupling reactions to complex, multi-step syntheses and automated chemical synthesis. For researchers seeking to improve the reliability, efficiency, and scope of their synthetic endeavors, MIDA boronates are an indispensable tool.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(18), 6484–6485. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6484–6485. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Ball, M., et al. (2019). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. Organic Letters, 21(15), 5917–5921. [Link]

  • Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1029–1038. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(2), 466–467. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6484–6485. [Link]

  • Kim, D., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

  • Aich, D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(96), 13298-13316. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1029–1038. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Green, A. P., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(17), 2798-2806. [Link]

  • Green, A. P., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(17), 2798-2806. [Link]

  • Warner, A. J., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17648–17651. [Link]

  • Isbrandt, E. S., et al. (2025). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Molecules, 30(16), 3432. [Link]

  • Isbrandt, E. S., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(2), 466–467. [Link]

  • Isbrandt, E. S., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6905–6909. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Isbrandt, E. S., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • El-Garf, A., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 937–945. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]

Sources

A Kinetic Comparison of Benzene-1,4-diboronic Acid Mono-MIDA Ester in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The efficiency and selectivity of this powerful transformation are intrinsically linked to the nature of the organoboron reagent employed. This guide provides an in-depth kinetic analysis of Benzene-1,4-diboronic acid mono-MIDA ester, comparing its performance against alternative boron reagents. By understanding the underlying kinetics, researchers can make more informed decisions in the design and execution of complex synthetic strategies, particularly in the realms of pharmaceutical and materials science.

The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle and the Role of the Boron Reagent

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle, depicted below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step of the entire process. The structure and stability of the organoboron reagent play a pivotal role in the kinetics of this crucial step. While free boronic acids are reactive, their instability can lead to undesirable side reactions such as protodeboronation and homocoupling, which diminish the overall yield and purity of the desired product.[1]

To circumvent these issues, various protecting groups for boronic acids have been developed. Among these, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective ligand, forming a stable, crystalline boronate ester that is amenable to purification by chromatography and long-term storage.[2]

The Kinetic Advantage of this compound: A Tale of Two Hydrolysis Pathways

The utility of MIDA boronates stems from their unique "slow-release" mechanism, which is governed by two distinct hydrolysis pathways.[3][4] Under basic conditions (e.g., NaOH), hydrolysis is rapid, proceeding through a base-mediated mechanism that is over three orders of magnitude faster than the neutral pathway.[3][4] This "fast" release allows for the in-situ generation of the active boronic acid just before it enters the catalytic cycle.

Conversely, under neutral or mildly basic conditions (as are often employed in the cross-coupling step itself), a much slower, "neutral" hydrolysis occurs, involving a rate-limiting cleavage of the B-N bond by a cluster of water molecules.[4] This dual-pathway hydrolysis is key to the success of MIDA boronates in complex syntheses.

MIDA Boronate Hydrolysis and Coupling cluster_hydrolysis Hydrolysis (Rate-Determining) cluster_coupling Suzuki-Miyaura Coupling MIDA_Boronate Benzene-1,4-diboronic acid mono-MIDA ester Boronic_Acid Benzene-1,4-diboronic acid MIDA_Boronate->Boronic_Acid Slow (Neutral, k₀) or Fast (Basic, kₒₕ) Coupling_Product Cross-Coupled Product Boronic_Acid->Coupling_Product Enters Catalytic Cycle

Figure 2: Hydrolysis of the MIDA boronate precedes its entry into the catalytic cycle.

This controlled, slow release of the boronic acid maintains a low concentration of the active species in the reaction mixture, thereby minimizing side reactions and leading to higher yields of the desired cross-coupled product.[1]

A Comparative Kinetic Analysis

The choice of boron reagent has a profound impact on the outcome of a Suzuki-Miyaura coupling reaction. The following table provides a qualitative and quantitative comparison of this compound with other relevant boron reagents.

Boron ReagentRelative Reaction Rate (Initial)Expected YieldKey Kinetic Considerations
This compound ModerateHighRate is dependent on the initial hydrolysis step. Slow release of the boronic acid minimizes side reactions, leading to higher overall efficiency.[5][6]
Benzene-1,4-diboronic acid FastVariableProne to protodeboronation and homocoupling, which can significantly lower the yield of the desired product.[1]
Benzene-1,4-diboronic acid bis-MIDA ester SlowHigh (for difunctionalization)Requires two hydrolysis steps for complete reaction. Allows for controlled, sequential difunctionalization. The initial rate for monofunctionalization is significantly slower than the mono-MIDA ester.
Benzene-1,4-diboronic acid bis(pinacol) ester Slow to ModerateModerate to HighCan be less reactive than MIDA esters due to steric hindrance, which can slow the formation of the pre-transmetalation complex.[7] However, it offers good stability.

In-depth Comparison:

  • Mono-MIDA Ester vs. Free Boronic Acid: While the free boronic acid can exhibit a faster initial reaction rate, its instability often leads to lower overall yields. In one study, the use of an aryl MIDA boronate resulted in an 89% yield, whereas the corresponding free boronic acid gave only a 73% yield under the same conditions.[5][6] This highlights the kinetic advantage of the MIDA ester's controlled release in achieving a more efficient reaction.

  • Mono-MIDA Ester vs. Bis-MIDA Ester: The mono-MIDA ester is designed for selective monofunctionalization. The unprotected boronic acid moiety will react preferentially, allowing for the subsequent coupling of the MIDA-protected boronic acid in a later step. The bis-MIDA ester, on the other hand, is ideal for symmetric difunctionalization or for applications where both boronic acid groups need to be protected.

  • Mono-MIDA Ester vs. Bis(pinacol) Ester: Comparative studies in Suzuki-Miyaura polymerization have shown that MIDA boronate monomers can produce polymers with higher molecular weights and in better yields than their pinacol boronate counterparts.[8] This suggests that the slow-release mechanism of the MIDA ester provides better kinetic control over the polymerization process. Furthermore, kinetic studies on pre-transmetalation intermediates have revealed that sterically hindered esters like pinacol can be less reactive.[7]

Experimental Protocol for Kinetic Analysis via In-Situ NMR Spectroscopy

To quantitatively assess the kinetics of these coupling reactions, in-situ monitoring is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Kinetic_Analysis_Workflow Prepare_Reactants Prepare Stock Solutions (Aryl Halide, Boron Reagent, Catalyst, Base) Setup_NMR Equilibrate NMR Spectrometer to Reaction Temperature Prepare_Reactants->Setup_NMR Initiate_Reaction Inject Reactants into NMR Tube (t=0) Setup_NMR->Initiate_Reaction Acquire_Data Acquire Spectra at Regular Time Intervals Initiate_Reaction->Acquire_Data Process_Data Integrate Signals of Starting Materials and Product Acquire_Data->Process_Data Kinetic_Analysis Plot Concentration vs. Time and Determine Rate Constants Process_Data->Kinetic_Analysis

Figure 3: Workflow for kinetic analysis of a Suzuki-Miyaura coupling reaction using in-situ NMR.

Step-by-Step Methodology:

  • Preparation of Reactants: Prepare stock solutions of the aryl halide, the boron reagent (e.g., this compound), the palladium catalyst, and the base in a deuterated solvent.

  • NMR Setup: Place a sealed NMR tube containing the aryl halide, base, and an internal standard into the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Reaction Initiation: At time zero, inject the stock solution of the boron reagent and the catalyst into the NMR tube.

  • Data Acquisition: Immediately begin acquiring spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Processing: Process the acquired spectra and integrate the signals corresponding to the starting materials and the product.

  • Kinetic Analysis: Plot the concentrations of the reactants and products as a function of time. Fit the data to an appropriate rate law to determine the reaction order and the rate constant.

Conclusion

The kinetic analysis of Suzuki-Miyaura coupling reactions reveals that this compound offers significant advantages over its free boronic acid and other ester counterparts. Its unique slow-release mechanism, governed by a dual-pathway hydrolysis, provides a controlled concentration of the active boronic acid in the reaction medium. This minimizes undesirable side reactions, leading to higher yields and cleaner reaction profiles. For researchers and drug development professionals engaged in complex molecular synthesis, a thorough understanding of these kinetic principles is paramount for the rational design of efficient and robust synthetic routes. The strategic use of MIDA boronates, particularly the mono-protected version of difunctional building blocks, empowers chemists with a greater degree of control over the outcome of their reactions.

References

  • Dick, G. R.; Woerly, E. M.; Burke, M. D. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc.2013 , 135 (46), 17313–17316. [Link]

  • Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Dougan, A. J.; L'Esperance, J. J.; Welch, G. C. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules2015 , 48 (4), 994–1000. [Link]

  • Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (11), 4057–4067. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412–443. [Link]

  • Lee, C.-F.; Liu, C.-Y.; Chien, Y.-T.; Lin, C.-C.; Hsieh, J.-C. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Org. Lett.2016 , 18 (15), 3650–3653. [Link]

  • Stolar, T.; Karadeniz, B.; Užarević, K.; Đilović, I.; Bregović, N.; Rubčić, M.; Meštrović, E.; Halasz, I. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chem. Eur. J.2019 , 25 (62), 14149–14158. [Link]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem.2016 , 8 (11), 1067–1075. [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Isley, N. A.; Wang, Y.; Gallou, F.; Handa, S.; Aue, D. H.; Lipshutz, B. H. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catal.2019 , 9 (11), 10123–10129. [Link]

  • Dick, G. R.; Woerly, E. M.; Burke, M. D. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... ResearchGate. [Link]

  • MIDA boronate. Chem-Station Int. Ed. [Link]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • Kumar, A.; Sharma, S.; Kumar, V. Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun., 2021 , 57, 43-56. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the integrity of the final product. Benzene-1,4-diboronic acid mono-MIDA ester is a versatile building block, particularly in iterative cross-coupling reactions, where its purity directly impacts yield and product quality.[1][2] This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in practical application and scientific principles.

The N-methyliminodiacetic acid (MIDA) protecting group confers benchtop stability to the boronic acid, making it more amenable to handling and purification compared to its unprotected counterpart.[2] However, this stability does not preclude the presence of impurities arising from the synthesis. Common impurities may include unreacted starting materials like Benzene-1,4-diboronic acid, the bis-MIDA ester, residual solvents, or byproducts from side reactions. Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific information required, such as the identity of impurities, their concentration, and the overall purity of the bulk material. Below is a comparative overview of the most effective methods for analyzing this compound.

Technique Principle Strengths Limitations Typical Application
¹H NMR Spectroscopy Measures the resonance of hydrogen nuclei in a magnetic field, providing structural information.- Provides detailed structural information - Can identify and quantify impurities with distinct proton signals - Relatively fast and non-destructive- Signal overlap can complicate interpretation, especially in complex mixtures - Lower sensitivity compared to mass spectrometry- Primary structural confirmation - Routine purity checks - Quantification of major impurities
¹¹B NMR Spectroscopy Measures the resonance of boron nuclei, distinguishing between different boron species.- Directly probes the boron environment - Can differentiate between the MIDA-protected boronic ester and the free boronic acid[3]- Lower sensitivity than ¹H NMR - Requires a spectrometer equipped for boron detection- Confirmation of MIDA protection - Detection of free boronic acid impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their interaction with a stationary phase, followed by mass-to-charge ratio detection.- High sensitivity and selectivity for detecting trace impurities[4][5] - Can separate structurally similar compounds - Provides molecular weight information for impurity identification[6]- Destructive technique - Quantification can be challenging without appropriate standards- Identification and quantification of trace impurities - Reaction monitoring
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their polarity, with detection by UV absorbance.- Robust and reproducible for quantification[7][8] - Widely available instrumentation- Requires that impurities have a UV chromophore - Lower sensitivity than MS detection- Purity determination of the main component - Quality control applications

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation and purity assessment of organic molecules. For this compound, both ¹H and ¹¹B NMR provide critical information.

Protocol:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of protons.

Data Interpretation: The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the aromatic protons, the MIDA ester methylene protons, and the N-methyl protons.[9] The aromatic region (typically 6.5-8.0 ppm) can be complex due to the substitution pattern.[10][11] Impurities such as the free diboronic acid or the bis-MIDA ester will exhibit distinct aromatic and MIDA proton signals, allowing for their identification and quantification through integration.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data (FT, Phasing) acquire->process analyze Integrate and Analyze process->analyze result Purity Assessment analyze->result

A streamlined workflow for NMR analysis.

Protocol:

  • Prepare the sample as for ¹H NMR.

  • Tune the NMR spectrometer to the ¹¹B frequency.

  • Acquire the ¹¹B NMR spectrum.

Data Interpretation: The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom. The sp³-hybridized boron in the MIDA ester will have a different chemical shift compared to the sp²-hybridized boron of the free boronic acid.[3] This allows for a direct assessment of the successful MIDA protection and the presence of any unreacted boronic acid starting material.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for separating and identifying components in a mixture, making it ideal for detecting trace impurities.

Protocol:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Select an appropriate HPLC column, typically a C18 reversed-phase column.[5]

  • Develop a gradient elution method using a mobile phase of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.[5][12]

  • Inject the sample into the LC-MS system.

  • Analyze the resulting chromatogram and mass spectra.

Data Interpretation: The chromatogram will show peaks corresponding to the main compound and any impurities. The mass spectrometer provides the mass-to-charge ratio of each eluting peak, which can be used to identify known impurities (e.g., by comparing with the expected masses of starting materials or byproducts) or to propose structures for unknown impurities. The high sensitivity of modern mass spectrometers allows for the detection of impurities at very low levels.[13]

LC-MS Purity Assessment Workflow

LCMS_Workflow start Sample Preparation hplc HPLC Separation start->hplc esi Electrospray Ionization hplc->esi ms Mass Analysis esi->ms detector Detection ms->detector data Data Analysis detector->data result Impurity Profile data->result

The sequential process of LC-MS analysis.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. ¹H and ¹¹B NMR spectroscopy are indispensable for structural confirmation and the detection of major impurities, while LC-MS provides the high sensitivity needed to identify and quantify trace-level contaminants. By employing these methods in a complementary fashion, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible results in their downstream applications.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (n.d.).
  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.).
  • A Mild and Simple Method for Making MIDA Boronates - Amazon S3. (2020-04-03).
  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). (n.d.).
  • MIDA-protected Boronate Esters - Sigma-Aldrich. (n.d.).
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (n.d.).
  • 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015-07-18).
  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023-09-26).
  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm. (2021-10-25).

Sources

A Researcher's Guide to Palladium Ligand Selection for Suzuki-Miyaura Coupling of MIDA Boronates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] The advent of N-methyliminodiacetic acid (MIDA) boronates has further revolutionized this methodology. These air-stable, crystalline solids are compatible with chromatography and offer a solution to the instability often associated with boronic acids, particularly for complex and heteroaromatic structures.[2][3] MIDA boronates function as "slow-release" surrogates for boronic acids, gradually liberating the reactive species under specific basic aqueous conditions, which can significantly improve reaction yields and robustness.[3][4][5][6]

The success of a MIDA boronate coupling, however, is not guaranteed by the substrate alone. The choice of the palladium ligand is paramount, profoundly influencing reaction efficiency, substrate scope, and catalyst stability. This guide provides an in-depth comparative study of palladium ligands for the Suzuki-Miyaura coupling of MIDA boronates, offering field-proven insights and experimental data to inform your selection process.

The Heart of the Matter: The Ligand's Role in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), remains coordinated to the palladium center throughout this cycle, directly influencing the kinetics and success of each elementary step: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) complex into the carbon-halide bond of the electrophile. Bulky, electron-rich ligands enhance this step by promoting the formation of the active, low-coordinate Pd(0) species.[1][8]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For MIDA boronates, this step is preceded by the base-mediated hydrolysis of the MIDA group to release the reactive boronic acid.[5][6] The ligand's steric and electronic properties influence the rate and efficiency of this transfer.

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7] Bulky ligands are known to accelerate this step.[1]

Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂PdII(Ar¹)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled L₂PdII(Ar¹)(Ar²) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 ar1ar2 Ar¹-Ar² reductive_elimination->ar1ar2 ar1x Ar¹-X ar1x->oxidative_addition ar2b_mida Ar²-B(MIDA) base Base, H₂O ar2b_mida->base ar2b_oh2 Ar²-B(OH)₂ ar2b_oh2->transmetalation base->ar2b_oh2

Caption: The Suzuki-Miyaura catalytic cycle for MIDA boronate coupling.

Comparative Analysis of Leading Palladium Ligands

The choice of ligand is critical and depends on the specific substrates and desired reaction conditions. Below is a comparison of two major classes of ligands widely employed in MIDA boronate couplings: Biaryl Phosphines and N-Heterocyclic Carbenes.

Buchwald Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his group, these bulky and electron-rich dialkylbiaryl phosphine ligands have become the gold standard for a wide array of cross-coupling reactions.[8] Their efficacy stems from the ability to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[8] For MIDA boronate couplings, ligands like SPhos and XPhos are frequently cited and demonstrate excellent performance, particularly for challenging or sterically hindered substrates.[9][10]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, SPhos often allows for reactions to proceed at room temperature and with low catalyst loadings.[8][9]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk of XPhos makes it exceptionally effective for coupling sterically demanding substrates. Pre-catalysts based on XPhos can rapidly form the active catalytic species, which is beneficial when using unstable boronic acids generated in situ from MIDA boronates.[9][10]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand that has shown utility in MIDA boronate polymerizations, indicating its robustness and efficiency.[11]

Causality in Action: The steric bulk of these ligands facilitates the often rate-limiting reductive elimination step. The electron-rich nature of the phosphorus atom increases the electron density on the palladium center, which in turn promotes the oxidative addition of aryl halides, especially less reactive aryl chlorides.

N-Heterocyclic Carbenes (NHCs)

NHCs have emerged as a powerful alternative to phosphine ligands.[12] They are strong sigma-donors, forming highly stable bonds with palladium. This stability often translates to longer catalyst lifetimes and resistance to degradation at higher temperatures.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky NHC ligand that provides high catalytic activity and stability.

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): While slightly less bulky than IPr, IMes-based catalysts are also highly effective and can be generated in situ from the corresponding imidazolium salt.[13]

Causality in Action: The strong Pd-NHC bond prevents ligand dissociation, which can be a deactivation pathway. This makes NHC-based catalysts particularly robust. Their strong electron-donating ability significantly accelerates the oxidative addition step. In some cases, different NHC ligands can even provide orthogonal selectivity in couplings with dihalogenated substrates.[14]

Performance Comparison Table

The following table summarizes the typical performance and conditions for these ligand classes in the context of MIDA boronate Suzuki-Miyaura couplings, based on data synthesized from multiple literature sources.

Ligand ClassSpecific LigandTypical Catalyst Loading (mol%)Typical TemperatureKey AdvantagesPotential Disadvantages
Biaryl Phosphines SPhos, XPhos0.5 - 2.0Room Temp to 80 °CHigh activity for hindered substrates, broad scope, mild conditions.[8][9]Air-sensitive, can be more expensive.
N-Heterocyclic Carbenes IPr, IMes1.0 - 4.080 °C to 110 °CHigh thermal stability, robust catalyst, good for aryl chlorides.[12][15]Often require higher temperatures, can be less effective for some hindered substrates compared to top-tier phosphines.

Experimental Protocol: A Self-Validating System

This section provides a representative, detailed protocol for the Suzuki-Miyaura coupling of an aryl MIDA boronate with an aryl bromide using a Buchwald-type ligand. The protocol is designed to be self-validating, with clear steps and explanations.

Model Reaction

Coupling of 4-methoxyphenyl MIDA boronate with 4-bromotoluene.

Materials and Equipment
  • 4-methoxyphenyl MIDA boronate

  • 4-bromotoluene

  • SPhos Pd G2 Precatalyst (or other suitable Pd-ligand complex)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk tube or microwave vial with stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble Reactants in Schlenk Tube start->setup inert Evacuate and Backfill with N₂/Ar (3x) setup->inert solvents Add Anhydrous Dioxane and Water inert->solvents reaction Heat Reaction at 80 °C (Monitor by TLC/LC-MS) solvents->reaction workup Cool, Quench, and Extract reaction->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for MIDA boronate coupling.

Step-by-Step Procedure
  • Reaction Setup (Under Inert Atmosphere): To a dry Schlenk tube equipped with a magnetic stir bar, add 4-methoxyphenyl MIDA boronate (1.2 equiv.), 4-bromotoluene (1.0 equiv.), SPhos Pd G2 precatalyst (2 mol %), and potassium phosphate (3.0 equiv.).

    • Expertise & Experience: Using a slight excess of the MIDA boronate can help drive the reaction to completion, especially if the corresponding boronic acid is prone to decomposition. The precatalyst is used for its air stability and ease of handling, ensuring reliable initiation.

  • Establish Inert Atmosphere: Seal the Schlenk tube, and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness: This step is critical as the Pd(0) active species and the phosphine ligand are sensitive to oxidation, which can deactivate the catalyst and lead to lower yields.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe. A common solvent ratio is 5:1 dioxane/water.

    • Expertise & Experience: The presence of water is essential for the hydrolysis of the MIDA boronate, initiating the "slow-release" of the boronic acid.[5][6] The organic solvent ensures solubility of the reactants and catalyst.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Trustworthiness: Vigorous stirring is important to ensure proper mixing of the biphasic system, which can affect the rate of MIDA boronate hydrolysis and subsequent coupling.[5] Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

This detailed protocol provides a reliable starting point. For any new set of substrates, screening of different ligands, bases, and solvents is often the most effective strategy for optimizing the reaction conditions.[1]

References

  • Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents.
  • Gonzalez, J., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry.
  • Gonzalez, J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (n.d.). NIH.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical.
  • Suzuki-Miyaura Cross-Coupling Reagents. (n.d.). Sigma-Aldrich.
  • Neufeldt, S. (2019). Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier.
  • A Comparative Guide to Phosphinite Ligands in Suzuki-Miyaura Reactions. (2025). Benchchem.
  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. (2025). Benchchem.
  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. (n.d.). NIH.
  • MIDA-Boronate Monomers in Suzuki-Miyaura Catalyst-Transfer Polymeriz
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. (n.d.). ResearchGate.
  • CHAPTER 8. Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). R Discovery.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate.
  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. (2024). Macromolecules.
  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. (2017). ACS Publications.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles.
  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. (n.d.). The Journal of Organic Chemistry.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate.

Sources

The Strategic Advantage of MIDA Boronates in Validated Iterative Cross-Coupling Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of small molecule synthesis, the efficient and predictable construction of complex architectures is paramount. Iterative cross-coupling (ICC) has emerged as a powerful strategy, mirroring nature's modular approach to building complex molecules by sequentially piecing together bifunctional building blocks.[1][2][3] Central to the success of this methodology is the ability to precisely control the reactivity of the coupling partners. This guide provides an in-depth validation and comparison of N-methyliminodiacetic acid (MIDA) boronates as exceptionally stable and versatile building blocks for iterative cross-coupling, particularly in the context of Suzuki-Miyaura reactions.

The Challenge with Traditional Boronic Acids in Iterative Synthesis

Conventional boronic acids, while fundamental to palladium-catalyzed cross-coupling reactions, present significant challenges in the context of multi-step, iterative synthesis. Many are inherently unstable, prone to protodeboronation, oxidation, and trimerization into boroxines, which can complicate storage, handling, and reaction stoichiometry.[4][5][6] This instability is particularly problematic for 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[4][5][7] Their purification can also be challenging, as they are often incompatible with silica gel chromatography.[1][2] These limitations hinder the development of a truly general and automated platform for small molecule synthesis.[8][9]

MIDA Boronates: A Paradigm Shift in Stability and Controlled Reactivity

MIDA boronates, formed by the condensation of a boronic acid with N-methyliminodiacetic acid, offer a robust solution to the instability of traditional boronic acids.[10] The MIDA ligand forms a stable, tetrahedral complex with the boron atom, effectively protecting it from unwanted side reactions.[1][10] This unique structural feature imparts several key advantages:

  • Exceptional Benchtop Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture for extended periods, even for notoriously unstable boronic acid classes.[4][6][11]

  • Chromatographic Compatibility: Unlike many of their boronic acid counterparts, MIDA boronates are universally compatible with silica gel chromatography, allowing for straightforward purification.[1][2][12]

  • Broad Reagent Compatibility: The MIDA boronate functional group is remarkably robust and tolerates a wide range of synthetic reagents, enabling the synthesis of complex building blocks from simpler MIDA boronate precursors.[8][12][13]

  • Controlled Slow Release: Under specific aqueous basic conditions, the MIDA ligand is cleaved to slowly release the corresponding boronic acid in situ.[4][6][7][10] This controlled release maintains a low concentration of the reactive boronic acid, minimizing decomposition and side reactions, thereby improving cross-coupling efficiency.[10][14]

The following diagram illustrates the fundamental principle of iterative cross-coupling using bifunctional MIDA boronate building blocks.

ICC_Workflow cluster_0 Cycle 1 cluster_1 Cycle 2 Start Starting Material (Aryl/Vinyl Halide) CC1 Suzuki-Miyaura Cross-Coupling Start->CC1 BB1 MIDA Boronate Building Block 1 (Halogenated) BB1->CC1 Intermediate1 Coupled Product 1 (with MIDA boronate) CC1->Intermediate1 Deprotection1 MIDA Deprotection (Slow Release of Boronic Acid) Intermediate1->Deprotection1 Intermediate1_BA Boronic Acid Intermediate 1 Deprotection1->Intermediate1_BA CC2 Suzuki-Miyaura Cross-Coupling Intermediate1_BA->CC2 BB2 MIDA Boronate Building Block 2 (Halogenated) BB2->CC2 Intermediate2 Coupled Product 2 (with MIDA boronate) CC2->Intermediate2 ... ... Intermediate2->... Final_Product Complex Molecule ...->Final_Product Repeat Cycles & Final Deprotection ICC_Cycle Start_Material Aryl Halide (R-X) Coupling 1. Pd-Catalyzed Cross-Coupling Start_Material->Coupling MIDA_BB Halo-MIDA Boronate (X'-R'-B(MIDA)) MIDA_BB->Coupling Purification 2. Chromatographic Purification Coupling->Purification Coupled_Product Coupled MIDA Boronate (R-R'-B(MIDA)) Purification->Coupled_Product Deprotection 3. Mild Aqueous Base (Deprotection) Coupled_Product->Deprotection Final_BA Boronic Acid for Next Iteration (R-R'-B(OH)₂) Deprotection->Final_BA

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of MIDA Boronates in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, robustness, and molecular complexity is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet its reliance on often unstable boronic acids presents significant challenges, particularly in the intricate sequences of multi-step synthesis. This guide provides an in-depth, objective comparison of N-methyliminodiacetic acid (MIDA) boronates against traditional boronic acids and their alternatives, offering a clear cost-benefit analysis supported by experimental data to inform your synthetic strategy.

The Challenge with Traditional Boronic Acids

Boronic acids, while powerful nucleophiles in palladium-catalyzed cross-coupling, are notoriously prone to decomposition through pathways like protodeboronation, oxidation, and trimerization to form boroxines.[1] This instability complicates their storage, handling, and use in reactions, often leading to inconsistent yields and the need for freshly prepared reagents.[1][2] For multi-step syntheses, where a boronic acid moiety must endure multiple chemical transformations, these challenges are magnified, often rendering the planned synthetic route impractical.

MIDA Boronates: A Paradigm Shift in Boron Chemistry

MIDA boronates have emerged as a transformative solution to the inherent instability of boronic acids.[3][4][5] By forming a stable, tetracoordinate boron center, the MIDA ligand effectively protects the boronic acid from decomposition.[6] These crystalline, free-flowing solids exhibit remarkable benchtop stability, often for months or even years, and are compatible with a wide range of reaction conditions and even silica gel chromatography.[3][5][7][8][9]

This exceptional stability allows for the boronic acid functionality to be carried through multiple synthetic steps, a concept that was previously fraught with difficulty.[8][10][11][12] The MIDA group can then be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for the desired cross-coupling reaction.[3][5][13]

Cost-Benefit Analysis: MIDA Boronates vs. Alternatives

The decision to employ MIDA boronates necessitates a careful consideration of both the upfront costs and the long-term benefits in the context of a multi-step synthesis.

FeatureMIDA BoronatesBoronic AcidsOther Alternatives (e.g., Pinacol Esters, Trifluoroborates)
Stability & Handling Excellent, benchtop stable crystalline solids.[3][5][7]Often unstable, prone to decomposition, requiring fresh preparation or careful storage.[1][2]Variable. Pinacol esters are generally more stable than boronic acids but can be sensitive. Trifluoroborates are stable solids.[13]
Purification Compatible with silica gel chromatography and recrystallization.[3][5][13]Purification can be challenging due to instability and potential for boroxine formation.[13]Pinacol esters are generally amenable to chromatography. Trifluoroborates are often purified by recrystallization and are incompatible with chromatography.[13]
Upfront Cost Higher initial cost due to the synthesis of the MIDA ligand and the boronate itself.[14]Generally lower cost for commercially available, simple boronic acids.Varies depending on the specific protecting group.
Reaction Compatibility Stable to a wide range of synthetic reagents, enabling their use in multi-step sequences.[7][8][10][11][12]Limited compatibility with many reagents, often requiring late-stage introduction.[10][13]Pinacol esters offer good compatibility. Trifluoroborates are stable to many conditions but can be incompatible with strong Lewis acids.[13]
Overall Process Efficiency Can significantly improve overall yield and reduce purification steps in complex syntheses. Enables iterative cross-coupling strategies.[7][13]Lower yields and increased purification burden can decrease overall efficiency, especially in multi-step sequences.Can improve efficiency over boronic acids, but may not offer the same level of protection and versatility as MIDA boronates in all cases.
Waste Generation Can reduce waste by improving yields and minimizing failed reactions.Can lead to significant waste from low-yielding reactions and difficult purifications.Varies.
Economic Considerations: Beyond the Reagent Price

While the initial purchase price of a MIDA boronate may be higher than its corresponding boronic acid, a true cost-benefit analysis must account for the entire synthetic workflow. The enhanced stability and reliability of MIDA boronates can lead to:

  • Higher Overall Yields: By preventing decomposition of the boron-containing intermediate, MIDA boronates can dramatically improve the overall yield of a multi-step synthesis.[2]

  • Reduced Purification Burden: The compatibility of MIDA boronates with chromatography simplifies purification at intermediate stages, saving time, solvent, and materials.[15][16]

  • Increased Predictability and Reproducibility: The consistent quality and stability of MIDA boronates lead to more reliable and reproducible reactions, a critical factor in drug development and manufacturing.

  • Enabling Complex Syntheses: For intricate molecular architectures, the use of MIDA boronates can be the difference between a successful synthesis and a failed one, making them a "value-enabling" technology.[8][13]

The Power of Iterative Cross-Coupling

A key advantage of MIDA boronates is their ability to enable iterative cross-coupling (ICC).[7][9][13][17] This powerful strategy allows for the sequential, controlled assembly of complex molecules from bifunctional building blocks, akin to solid-phase peptide synthesis.

Diagram: Iterative Cross-Coupling Workflow with MIDA Boronates

ICC_Workflow cluster_0 Cycle 1 cluster_1 Cycle 2 cluster_2 Further Cycles Start Halo-Aryl-MIDA Boronate Coupling1 Suzuki-Miyaura Coupling with Aryl-Halide Start->Coupling1 Product1 Bifunctional Intermediate 1 Coupling1->Product1 Deprotection MIDA Deprotection (aq. Base) Product1->Deprotection Purification & Isolation Coupling2 Suzuki-Miyaura Coupling with Halo-Aryl-MIDA Boronate Deprotection->Coupling2 Product2 Elongated Intermediate 2 Coupling2->Product2 Repeat Repeat Deprotection and Coupling Steps Product2->Repeat Purification & Isolation FinalProduct Complex Target Molecule Repeat->FinalProduct

Caption: Iterative cross-coupling using MIDA boronates enables the controlled, stepwise construction of complex molecules.

Experimental Data: MIDA Boronates vs. Boronic Acids in Action

The superior performance of MIDA boronates is not merely theoretical. Numerous studies have demonstrated their advantages in challenging cross-coupling reactions.

Table 1: Comparison of Yields for Cross-Coupling of Unstable Boronic Acids and their MIDA Boronate Equivalents with an Aryl Chloride. [2]

Boronic Acid/MIDA BoronateYield with Boronic Acid (%)Yield with MIDA Boronate (%)
2-Furan6490
2-Benzofuran5092
2-Thiophene3794
2-Indole1493
Vinyl7596

Reaction conditions: Aryl chloride (1.0 equiv), boronic acid or MIDA boronate (1.0-1.2 equiv), Pd catalyst, base, solvent, heat. For detailed conditions, please refer to the primary literature.

The data clearly shows a dramatic improvement in yield when using the MIDA boronate, particularly for notoriously unstable heterocyclic boronic acids.[2] This is attributed to the "slow-release" mechanism, where the MIDA boronate hydrolyzes in situ to provide a low, steady concentration of the reactive boronic acid, minimizing decomposition pathways.[1][6][18]

Practical Guidance and Experimental Protocols

For researchers considering the adoption of MIDA boronates, the following protocols provide a starting point for their preparation and use.

Protocol 1: Synthesis of a MIDA Boronate from a Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates. A newer, milder method using MIDA anhydride is also available and may be preferable for sensitive substrates.[16][19][20]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a suitable solvent (e.g., toluene or a toluene/DMSO mixture).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup and Purification: Allow the reaction to cool to room temperature. The MIDA boronate may precipitate from the solution and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization.[13]

Protocol 2: Suzuki-Miyaura Cross-Coupling with a MIDA Boronate (Slow-Release Conditions)
  • Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 3-5 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 5:1).[21]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

Diagram: Decision-Making Flowchart for Boron Reagent Selection

Boron_Reagent_Choice Start Start: Need for a Boron Reagent in Synthesis IsMultiStep Is the Boron Moiety Needed for a Multi-Step Sequence? Start->IsMultiStep IsUnstable Is the Boronic Acid Known to be Unstable? IsMultiStep->IsUnstable No UseMIDA Use MIDA Boronate IsMultiStep->UseMIDA Yes IsUnstable->UseMIDA Yes ConsiderAlternatives Consider Boronic Acid or Other Stable Derivatives (e.g., Pinacol Ester) IsUnstable->ConsiderAlternatives No

Caption: A simplified decision-making guide for selecting the appropriate boron reagent.

Conclusion: A Strategic Investment for Complex Synthesis

While the upfront cost of MIDA boronates may be higher than that of their unprotected counterparts, their superior stability, reliability, and compatibility with a wide range of synthetic transformations offer substantial long-term benefits. In the context of multi-step synthesis, particularly in the development of pharmaceuticals and other high-value molecules, MIDA boronates are not just a reagent choice but a strategic investment. They mitigate risk, improve overall process efficiency, and ultimately enable the construction of complex molecular architectures that would be otherwise inaccessible. For researchers pushing the boundaries of chemical synthesis, the adoption of MIDA boronates is a decisive step towards greater success and innovation.

References

  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (18), 6576–6577. [Link]

  • Lee, S. J.; Gray, E. E.; Paek, S. H.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Acc. Chem. Res.2011 , 44 (4), 264–276. [Link]

  • Ballmer, S. G.; Gillis, E. P.; Burke, M. D. A Mild Method for Making MIDA Boronates. Org. Lett.2020 , 22 (17), 6863–6867. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chem. Sci.2016 , 7 (10), 6548–6557. [Link]

  • Gillis, E. P.; Burke, M. D. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. J. Am. Chem. Soc.2008 , 130 (43), 14084–14085. [Link]

  • Organic Syntheses. Operationally simple synthesis of MIDA boronates enabled by MIDA anhydride in tandem with centrifuge-based catch and release purification/precipitation. Org. Synth.2020 , 97, 215-231. [Link]

  • Chemical Communications. Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun.2021 , 57, 10351-10368. [Link]

  • Davis, H. J.; Mihai, C.; Burke, M. D. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Isr. J. Chem.2016 , 56 (6-7), 496-506. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzene-1,4-diboronic Acid Mono-MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Benzene-1,4-diboronic acid mono-MIDA ester, a valuable building block in organic synthesis, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, synthesized from best practices for boronic acid derivatives and general principles of hazardous waste management.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. The parent compound, Benzene-1,4-diboronic acid, is known to cause skin and eye irritation, and may cause respiratory irritation[1]. MIDA boronates are generally stable, crystalline solids, which can reduce the risk of inhalation compared to fine powders[2][3]. However, it is crucial to handle the mono-MIDA ester derivative with the same level of caution.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound for disposal:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against accidental splashes[4][5].

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use[4].

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact[4].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risks[4][6][7].

Quantitative Data Summary

As a specific SDS for the mono-MIDA ester is unavailable, quantitative toxicity data is not provided. However, the hazard classifications for the parent compound, Benzene-1,4-diboronic acid, offer valuable guidance.

Hazard ClassificationCategoryTarget OrgansSource
Skin Corrosion/IrritationCategory 2Skin[1]
Serious Eye Damage/Eye IrritationCategory 2Eyes[1]
Specific target organ toxicity (single exposure)Category 3Respiratory system[1]

II. Waste Characterization and Segregation: The First Line of Defense

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. This compound waste should be classified as hazardous chemical waste.

Core Principles of Segregation:

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[6][8].

  • Avoid Incompatibilities: Boronic acids can react with strong oxidizing agents[9]. While MIDA esters are more stable, it is prudent to avoid mixing with incompatible materials.

  • No Drain Disposal: This compound should never be disposed of down the drain. Boronic acids can be harmful to aquatic life in high concentrations[10][11].

The following diagram illustrates the initial decision-making process for waste segregation.

WasteSegregation Start Waste Generated: Benzene-1,4-diboronic acid mono-MIDA ester IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste (Boronic Acid Derivatives) IsSolid->SolidWaste Yes LiquidWaste Liquid Hazardous Waste (Boronic Acid Derivatives) IsLiquid->LiquidWaste Yes EmptyContainer Is the container empty? IsLiquid->EmptyContainer No Decontaminate Decontaminate Container (See Section IV) EmptyContainer->Decontaminate Yes NonHaz Dispose as non-hazardous (e.g., regular lab glass) Decontaminate->NonHaz

Caption: Decision workflow for segregating this compound waste.

III. Step-by-Step Disposal Protocol for Unused or Waste Product

This protocol details the procedure for the disposal of unused or waste this compound.

  • Container Selection:

    • Choose a waste container that is in good condition, has a tightly fitting lid, and is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable[8][12].

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Waste Transfer:

    • Perform all transfers of the solid waste within a chemical fume hood to prevent inhalation of any dust.

    • Carefully transfer the waste material into the designated hazardous waste container. Avoid generating dust during this process[7].

  • Container Sealing and Storage:

    • Securely close the lid of the waste container.

    • Store the sealed and labeled container in a designated satellite accumulation area. This area should be secure and away from incompatible materials[6].

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal[8][11].

IV. Decontamination and Disposal of Empty Containers

Empty containers that have held this compound must be properly decontaminated to prevent environmental contamination[6].

  • Initial Rinse:

    • Rinse the empty container with a suitable solvent. A polar organic solvent such as acetone or ethanol is a good choice for boronic acid derivatives[6].

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. Transfer this rinseate to your liquid hazardous waste container for boronic acid derivatives[6].

  • Subsequent Rinses:

    • Perform at least two additional rinses with the chosen solvent. These subsequent rinseates can typically be collected in a general non-halogenated solvent waste container, but confirm this with your institution's EHS guidelines.

  • Final Disposal of the Container:

    • Allow the thoroughly rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

    • Deface the original label on the container to prevent any confusion.

    • The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material[6].

The following diagram outlines the workflow for decontaminating and disposing of empty containers.

DecontaminationWorkflow Start Empty Container of Benzene-1,4-diboronic acid mono-MIDA ester Rinse1 Rinse with suitable organic solvent (e.g., acetone) Start->Rinse1 CollectRinseate1 Collect first rinseate as HAZARDOUS WASTE Rinse1->CollectRinseate1 Rinse23 Perform two additional rinses CollectRinseate1->Rinse23 CollectRinseate23 Collect subsequent rinseates in appropriate solvent waste Rinse23->CollectRinseate23 AirDry Air dry container in fume hood CollectRinseate23->AirDry DefaceLabel Deface original label AirDry->DefaceLabel FinalDisposal Dispose of clean container in appropriate recycling stream DefaceLabel->FinalDisposal

Caption: Step-by-step workflow for empty container decontamination and disposal.

V. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as described in Section I.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust[1][5].

    • For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

  • Boric Acid Safety & Hazards | Lab Alley. [Link]

  • How To Safely Dispose of Boric Acid - Lab Alley. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzene-1,4-diboronic acid mono-MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Benzene-1,4-diboronic acid mono-MIDA ester. As drug development professionals and researchers, our most valuable assets are our well-being and the integrity of our experiments. This guide moves beyond a simple checklist to provide a deep, procedural understanding of personal protective equipment (PPE) protocols, grounded in the specific chemical nature of MIDA boronates. Our goal is to empower you with the knowledge to handle this reagent with confidence and safety, ensuring both personal protection and experimental success.

Understanding the Reagent: Stability Meets Hazard

This compound is a member of the N-methyliminodiacetic acid (MIDA) boronate family. A key advantage of MIDA boronates is their remarkable stability. Unlike many free boronic acids which can be sensitive to air and moisture, MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop.[1][2] This stability simplifies purification and handling, making them valuable building blocks in synthesis.[1][2]

However, this operational stability does not eliminate underlying hazards. The parent compound, Benzene-1,4-diboronic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[3] It is also harmful if swallowed.[4] Therefore, we must base our safety protocols on these known hazards, as the MIDA ester carries the same core chemical scaffold. The primary route of exposure when handling the solid form is through inhalation of dust and direct contact with skin and eyes.

Hazard Identification Summary

The following table summarizes the hazard classifications for the parent compound, Benzene-1,4-diboronic acid, which informs our PPE strategy for its MIDA ester derivative.

Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[3]

Core PPE: Your First Line of Defense

For all routine handling of this compound in a laboratory setting, the following PPE is mandatory. The principle here is to create a complete barrier to prevent accidental contact.

  • Eye Protection: Chemical Splash Goggles

    • Causality: this compound is a fine solid.[5] Standard safety glasses leave gaps around the edges, vulnerable to airborne dust. Chemical splash goggles form a seal around the eyes, providing comprehensive protection against both splashes and fine particulates, which are known to cause serious eye irritation.[3][6] Always use goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Nitrile Gloves

    • Causality: As a classified skin irritant, direct contact must be avoided.[3] Nitrile gloves offer excellent protection against incidental contact with solid chemicals and have good puncture resistance. Always check gloves for tears or defects before use. After handling the compound, remove gloves promptly using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste stream.

  • Body Protection: Laboratory Coat

    • Causality: A buttoned laboratory coat made of a suitable material (e.g., cotton) prevents the contamination of personal clothing with chemical dust. It serves as a removable barrier that can be quickly taken off in the event of a significant spill, protecting your underlying clothes and skin.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for safety. This protocol breaks down the handling process into three phases.

Phase 1: Pre-Handling and Preparation
  • Designate Work Area: All handling of the solid compound must be performed inside a certified chemical fume hood to control dust and vapors.

  • Assemble Equipment: Before bringing the chemical into the hood, gather all necessary equipment: spatula, weigh paper or boat, secondary container for transport, and waste container.

  • Don PPE: Before entering the designated work area, don your lab coat, chemical splash goggles, and nitrile gloves. Ensure your lab coat is fully buttoned.

Phase 2: Active Handling - Weighing and Transfer
  • Minimize Dust Generation: Open the container slowly. Use gentle scooping motions with your spatula to transfer the solid. Avoid dropping or tapping the container, which can aerosolize the fine powder.

  • Weighing: Place the weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of the compound. Close the primary container lid as soon as you are finished.

  • Clean-Up: After transfer, carefully wipe down the spatula, balance, and any surfaces inside the hood that may have been contaminated, using a damp cloth or paper towel. Dispose of cleaning materials in the designated chemical waste.

Phase 3: Post-Handling and PPE Doffing

Properly removing PPE is as important as wearing it to prevent cross-contamination.

  • Remove Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Ball the removed glove into the palm of your still-gloved hand. Slide two fingers of your bare hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.

  • Remove Goggles: Handle the goggles by the strap to remove them.

  • Remove Lab Coat: Remove the lab coat and hang it in its designated storage area.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Below is a workflow for the correct PPE removal sequence.

cluster_ppe_doffing PPE Doffing Sequence Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles Avoid touching face Coat 3. Remove Lab Coat Goggles->Coat Handle by strap Wash 4. Wash Hands Thoroughly Coat->Wash Prevents secondary contamination

Caption: Correct sequence for removing PPE to prevent self-contamination.

Respiratory Protection: A Risk-Based Approach

While a fume hood is the primary engineering control for dust, certain situations may require an additional layer of respiratory protection. The decision to use a respirator should be based on a risk assessment of the specific task.

  • When is a Respirator Needed?

    • Handling large quantities (e.g., multiple grams) where the potential for dust generation is higher.

    • If the fume hood's performance is questionable or airflow is not optimal.

    • During spill clean-up of the solid powder outside of a fume hood.

  • Recommended Type:

    • For fine chemical dust, a NIOSH-approved N95 respirator (or equivalent, like an EN 149 FFP2) is sufficient. This type of respirator is designed to filter out at least 95% of airborne particles.

This decision workflow can be visualized as follows:

Caption: Decision workflow for determining the need for respiratory protection.

Spill and Disposal Plan

Spill Response: In case of a spill, avoid creating dust.[7] Gently cover the spill with wet paper towels to dampen the powder. Then, carefully scoop the material into a sealed container for disposal. All materials used for clean-up, including your gloves, must be disposed of as hazardous waste.

Disposal of Contaminated PPE and Waste: All disposable PPE (gloves, N95 masks) and materials contaminated with this compound (weigh paper, pipette tips, cleaning materials) must be disposed of in a clearly labeled, sealed hazardous waste container.[3][8] Do not mix with general laboratory trash. Follow all local, regional, and national regulations for chemical waste disposal.[7]

By integrating these expert protocols and understanding the causality behind each step, you can ensure a safe and efficient laboratory environment when working with this valuable class of reagents.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,4-Benzenediboronic acid.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1,4-Benzenediboronic acid. PubChem Compound Database. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • BLDpharm. (2021, October 25). MIDA Boronate: A New Organo-boron Reagent.
  • LookChem. (n.d.). This compound CAS NO.1104665-01-1.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Materion. (2015, May 15). Boron pieces - SAFETY DATA SHEET.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: Boron powder, crystalline.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces).
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Sigma-Aldrich. (2024, October 7). Safety Data Sheet.
  • MDPI. (2022, August 9). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1,4-Benzenediboronic Acid Bis(pinacol) Ester.
  • Sigma-Aldrich. (n.d.). Benzene-1,4-diboronic acid = 95.0 4612-26-4.
  • BOC Sciences. (n.d.). CAS 1104665-01-1 this compound.

Sources

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